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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Itraconazole on the Fungal Cell Wall

Audience: Researchers, scientists, and drug development professionals. Abstract: Itraconazole (B105839), a broad-spectrum triazole antifungal agent, is a cornerstone in the treatment of various fungal infections.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Itraconazole (B105839), a broad-spectrum triazole antifungal agent, is a cornerstone in the treatment of various fungal infections. Its primary mechanism involves the disruption of the fungal cell membrane through the inhibition of ergosterol (B1671047) biosynthesis. However, this primary action initiates a cascade of downstream events that significantly impact the integrity and synthesis of the fungal cell wall. This technical guide provides a detailed examination of itraconazole's core mechanism, with a specific focus on its indirect but critical effects on the fungal cell wall. It includes quantitative efficacy data, detailed experimental protocols for mechanism-of-action studies, and visualizations of key pathways and workflows to offer a comprehensive resource for the scientific community.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Itraconazole's principal mode of action is the inhibition of ergosterol synthesis, an essential component analogous to cholesterol in mammalian cells that governs the fluidity, permeability, and structural integrity of the fungal cell membrane.[1][2]

The specific target of itraconazole is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51 gene) .[1][3][4] This enzyme is critical for the conversion of lanosterol to ergosterol. Itraconazole binds to the heme iron atom in the enzyme's active site, preventing the demethylation of lanosterol.[5][6] This inhibition is highly specific to the fungal enzyme, providing a degree of selective toxicity, although interactions with human cytochrome P450 enzymes can occur.[3][7]

The consequences of this enzymatic inhibition are twofold:

  • Depletion of Ergosterol: The lack of ergosterol leads to a dysfunctional cell membrane with increased permeability and compromised function of membrane-bound proteins.[1][8]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes the buildup of 14α-methylated sterols, such as lanosterol and eburicol.[9][10][11] These precursors are unable to properly integrate into the membrane, further disrupting its structure and function and contributing to fungal cell death.[9][11]

Ergosterol_Biosynthesis_Pathway Substrate Acetyl-CoA Squalene Squalene Substrate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51 / ERG11) Lanosterol->Enzyme Intermediate 4,4-dimethyl-cholesta-8,14,24-trienol Ergosterol Ergosterol (Functional Membrane) Intermediate->Ergosterol ToxicSterols Accumulation of 14α-methylated sterols (Toxic Intermediates) Itraconazole Itraconazole Itraconazole->Enzyme Inhibition Enzyme->Intermediate Demethylation Enzyme->ToxicSterols

Caption: Itraconazole inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis.

Indirect Effects on the Fungal Cell Wall

While itraconazole does not directly target cell wall biosynthetic enzymes, the severe membrane stress caused by its primary mechanism triggers a compensatory response known as the Cell Wall Integrity (CWI) pathway . This leads to significant, albeit indirect, effects on the cell wall's composition and morphology.[12][13]

The disruption of the plasma membrane leads to osmotic instability and physical weakness, which is sensed by transmembrane proteins. This activates a signaling cascade, often involving the protein kinase C (PKC) and MAP kinase pathways, that ultimately alters the expression of genes involved in cell wall synthesis and remodeling.[13][14] A key consequence is the increased synthesis and deposition of chitin (B13524) , a structural polysaccharide, in an attempt to fortify the weakened cell wall.[8][15][16]

This response, however, can be maladaptive. The abnormal and often excessive chitin deposition can disrupt the normal cell wall architecture, leading to morphological defects such as:

  • Abnormal cell wall formation.[8]

  • Defective cell division and budding.[12]

  • Abortive hyphal outgrowth.[12]

  • Overall loss of cell viability.[12]

Cell_Wall_Stress_Response Itraconazole Itraconazole Ergosterol_Depletion Ergosterol Depletion & Accumulation of Toxic Sterols Itraconazole->Ergosterol_Depletion Membrane_Stress Plasma Membrane Stress (Altered Fluidity & Permeability) Ergosterol_Depletion->Membrane_Stress CWI_Activation Activation of Cell Wall Integrity (CWI) Pathway Membrane_Stress->CWI_Activation sensed by cell surface Cell_Death Loss of Viability & Cell Death Membrane_Stress->Cell_Death Chitin_Synthase Upregulation of Chitin Synthases CWI_Activation->Chitin_Synthase Chitin_Deposition Increased & Aberrant Chitin Deposition Chitin_Synthase->Chitin_Deposition Wall_Defects Cell Wall Defects (Abnormal morphology, reduced integrity) Chitin_Deposition->Wall_Defects Wall_Defects->Cell_Death

Caption: Logical flow of itraconazole-induced cell wall stress response.

Quantitative Efficacy Data

The in vitro activity of itraconazole is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) or the 50% Inhibitory Concentration (IC50). These values vary depending on the fungal species and testing conditions.

Table 1: IC50 Values of Itraconazole for Target Enzyme and Fungal Growth

Target Fungal Species IC50 Value Reference
Ergosterol Synthesis Cryptococcus neoformans 6.0 ± 4.7 nM [9][11]
Fungal Growth Cryptococcus neoformans 3.2 ± 2.6 nM [9][11]
Lanosterol 14α-demethylase (CYP51) Candida albicans 0.039 - 0.30 µM [7]

| Lanosterol 14α-demethylase (Human) | Human | ≥ 30 µM |[7] |

Table 2: Representative MIC Ranges of Itraconazole for Pathogenic Fungi

Fungal Species/Group MIC50 (µg/mL) MIC90 (µg/mL) General Range (µg/mL) References
Aspergillus fumigatus ≤ 0.5 - 0.125 - 2.0 [17][18]
Aspergillus flavus ≤ 0.5 - 0.25 - 1.0 [17][18]
Candida albicans - - 0.03 - >16 [18]
Cryptococcus neoformans - - 0.03 - 0.5 [18]
Histoplasma capsulatum - - ≤ 0.015 - 0.06 [18]

| Madurella mycetomatis | 0.064 (Median) | 0.25 | 0.008 - 1.0 |[19] |

Note: MIC values can be highly variable based on the specific isolate, methodology (e.g., CLSI vs. EUCAST), and presence of resistance mechanisms.

Key Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for broth microdilution.

Objective: To determine the lowest concentration of itraconazole that inhibits the visible growth of a fungal isolate.

Methodology:

  • Preparation of Antifungal Stock: Dissolve itraconazole in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the itraconazole stock in 96-well microtiter plates using a standardized liquid medium, such as RPMI 1640 buffered with MOPS.[20] Final drug concentrations typically range from 0.03 to 16 µg/mL.[20]

  • Inoculum Preparation: Grow the fungal isolate on appropriate agar (B569324) plates. Prepare a conidial or yeast suspension in sterile saline and adjust the turbidity using a spectrophotometer to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[20]

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, including positive (drug-free) and negative (uninoculated medium) controls.

  • Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.

  • Endpoint Reading: Determine the MIC as the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well, assessed either visually or spectrophotometrically.[21]

MIC_Workflow Start Start Prep_Drug Prepare Itraconazole Stock Solution Start->Prep_Drug Serial_Dilute Perform 2-fold Serial Dilutions in 96-well plate with RPMI Prep_Drug->Serial_Dilute Inoculate Inoculate Microtiter Plate Wells Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Fungal Inoculum (0.4-5 x 10^4 CFU/mL) Prep_Inoculum->Inoculate Incubate Incubate at 35°C (24-72 hours) Inoculate->Incubate Read_Results Read Results Visually or Spectrophotometrically Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with ≥50% growth inhibition) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination via broth microdilution.
Protocol: Assessment of Cell Wall Integrity via Calcofluor White Staining

Objective: To visualize changes in chitin distribution in the fungal cell wall as an indicator of cell wall stress.

Methodology:

  • Cell Culture and Treatment: Grow fungal cells in an appropriate liquid medium to the mid-logarithmic phase. Introduce itraconazole at a sub-inhibitory concentration (e.g., 0.5x MIC) and incubate for a period sufficient to induce a stress response (e.g., 4-6 hours). Include an untreated control.[22]

  • Cell Harvesting and Washing: Harvest aliquots from both treated and untreated cultures by centrifugation. Wash the cell pellets once with Phosphate Buffered Saline (PBS) to remove media components.[22]

  • Staining: Resuspend the cell pellets in a solution of 10 µg/mL Calcofluor White in PBS. Incubate in the dark at room temperature for 10-15 minutes.[22]

  • Final Wash: Wash the cells twice with PBS to remove excess, unbound stain.[22]

  • Microscopy: Resuspend the final cell pellet in a small volume of PBS, mount a drop on a microscope slide, and cover with a coverslip.

  • Imaging and Analysis: Observe the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation ~365 nm, Emission ~435 nm). Compare the fluorescence patterns of treated versus untreated cells. An increase in overall fluorescence or aberrant localization of the signal in treated cells indicates a compensatory chitin synthesis response to cell wall stress.[22]

Conclusion

The mechanism of action of itraconazole is a clear example of how a primary insult to one cellular structure—the plasma membrane—can have profound secondary consequences on another, the cell wall. By inhibiting lanosterol 14α-demethylase, itraconazole effectively depletes ergosterol and causes the accumulation of toxic sterols, leading to catastrophic membrane failure.[1][9] This primary event triggers the Cell Wall Integrity pathway, a compensatory mechanism that results in aberrant chitin synthesis and deposition, further compromising the fungus's structural integrity and contributing to cell death.[8][12][16] Understanding this dual impact on both membrane and wall is critical for the development of synergistic drug combinations and for overcoming mechanisms of antifungal resistance.

References

Exploratory

Orungal (Itraconazole): An In-depth Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Itraconazole (B105839) is a broad-spectrum, triazole antifungal agent developed in the 1980s.[1] As a synthetic antifungal, it represented a si...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839) is a broad-spectrum, triazole antifungal agent developed in the 1980s.[1] As a synthetic antifungal, it represented a significant advancement over earlier azoles like ketoconazole (B1673606), offering a wider range of activity and an improved safety profile.[2] It is utilized in the treatment of a variety of superficial and systemic mycoses, including infections caused by dermatophytes, yeasts, and certain molds.[3][4] Its lipophilic nature allows for high concentrations in keratinized tissues like skin and nails, making it particularly effective for dermatophytoses.[2][3] This document provides a comprehensive technical overview of Itraconazole's mechanism of action, its spectrum of activity with quantitative susceptibility data, mechanisms of fungal resistance, and the standardized experimental protocols used to determine its in vitro efficacy.

Mechanism of Action

Primary Antifungal Action: Ergosterol (B1671047) Synthesis Inhibition

The principal mechanism of action for Itraconazole, consistent with other azole antifungals, is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][6] Itraconazole specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene).[5][7] This enzyme is crucial for the conversion of lanosterol to ergosterol.

The inhibition of this step leads to two primary consequences for the fungal cell:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, altering its permeability and disrupting the function of membrane-bound enzymes.[6]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes a buildup of methylated sterol precursors, such as lanosterol, which can integrate into the membrane and further disrupt its normal function, ultimately leading to the inhibition of fungal growth (fungistatic effect) and, in some cases, cell death (fungicidal effect).[6][8]

Itraconazole exhibits a high affinity for fungal cytochrome P450 enzymes over their mammalian counterparts, which accounts for its selective toxicity.[5]

Itraconazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by Lanosterol 14α-demethylase (CYP51/Erg11p) Membrane Integrity & Fluidity Membrane Integrity & Fluidity Ergosterol->Membrane Integrity & Fluidity Normal Fungal Growth Normal Fungal Growth Membrane Integrity & Fluidity->Normal Fungal Growth Itraconazole Itraconazole Inhibition Itraconazole->Inhibition Inhibition->Lanosterol Inhibition

Caption: Itraconazole's primary mechanism of action.

Other Affected Signaling Pathways

Distinct from its antifungal activity, Itraconazole has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway and angiogenesis.[7][9][10] It appears to act on the essential Hh pathway component Smoothened (Smo) through a mechanism different from other known Smo antagonists.[9][10] These anti-cancer properties are unrelated to its inhibition of ergosterol synthesis.[7]

Spectrum of Antifungal Activity

Itraconazole possesses a broad spectrum of activity, encompassing a wide range of pathogenic fungi.[3][4][11]

Highly Susceptible Organisms
  • Dermatophytes: Itraconazole is highly active against the common dermatophytes responsible for infections of the skin, hair, and nails (dermatophytosis), including species of Trichophyton, Microsporum, and Epidermophyton.[2][3][12]

  • Yeasts: It demonstrates good activity against many Candida species, including C. albicans, and is used for various forms of candidiasis.[4][13][14] It is also effective against Malassezia species (formerly Pityrosporum).[3] Cryptococcus neoformans, the primary causative agent of cryptococcosis, is also generally susceptible.[15][16]

  • Dimorphic Endemic Fungi: Itraconazole is a first-line treatment for non-life-threatening forms of histoplasmosis (Histoplasma capsulatum), blastomycosis (Blastomyces dermatitidis), and coccidioidomycosis (Coccidioides species).[3][17][18][19] It is also used for sporotrichosis (Sporothrix schenckii).[20]

  • Molds: Itraconazole is active against Aspergillus species and is used in the treatment of aspergillosis, particularly as follow-up therapy.[8][21][22][23]

Organisms with Variable or Lower Susceptibility

While broadly effective, some fungal species exhibit variable or intrinsically lower susceptibility to Itraconazole.

  • Candida glabrata and Candida krusei: These species can show reduced susceptibility compared to C. albicans.[13][24]

  • Zygomycetes: Itraconazole has limited or no significant in vitro activity against many members of the class Zygomycetes (e.g., Mucor, Rhizopus).[25]

  • Fusarium species: Susceptibility can be variable and often low.[25]

Quantitative Susceptibility Data

The in vitro activity of Itraconazole is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The following tables summarize representative MIC ranges, MIC₅₀ (the concentration inhibiting 50% of isolates), and MIC₉₀ (the concentration inhibiting 90% of isolates) for key fungal pathogens.

Table 1: In Vitro Activity of Itraconazole against Candida Species

Species No. of Isolates MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)
C. albicans 42 - 0.10 1.4 [13]
C. parapsilosis 120 ≥ 1 (for 2.5%) - - [26]
C. glabrata - - - - [13]
C. guilliermondii - - - - [13]

Note: Data for some species are qualitative or limited in the provided search results.

Table 2: In Vitro Activity of Itraconazole against Aspergillus Species

Species No. of Isolates MIC Range (µg/mL) MFC Range (µg/mL) Reference(s)
A. fumigatus (Susceptible) 4 0.12 - 1.0 - [27][28]
A. fumigatus (Resistant) 2 ≥ 16 - [27][28]
Aspergillus spp. (conidia) 20 - 0.25 - 2 [29]
Aspergillus spp. (hyphae) 20 - 2 - >16 [29]

MFC: Minimum Fungicidal Concentration

Table 3: In Vitro Activity of Itraconazole against Dermatophytes

Species No. of Isolates MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)
T. mentagrophytes 34 - 0.125 - [30]
T. rubrum - - - - [30]
All Dermatophytes 165 0.0019 - 0.5 0.0313 0.25 [31]
All Dermatophytes 60 ≤0.125 ≤0.125 ≤0.125 [32]

| T. mentagrophytes / T. rubrum | - | 0.015 - 0.25 | - | - |[11] |

Table 4: In Vitro Activity of Itraconazole against Cryptococcus neoformans

Species No. of Isolates MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)
C. neoformans 566 - - 0.5 [16]
C. neoformans 44 ≤3.13 (for 40 isolates) - - [15]
C. neoformans 263 - - - [33]
C. neoformans var. grubii 92 0.0625 - 0.25 - - [34]

| C. gattii | 12 | 0.0625 - 0.25 | - | - |[34] |

Mechanisms of Fungal Resistance

Resistance to Itraconazole, though less common than with first-generation azoles, is an emerging clinical concern.[23][35] The primary mechanisms involve either reducing the effective intracellular concentration of the drug or altering the drug's target.

  • Overexpression of Efflux Pumps: Upregulation of genes encoding ATP-binding cassette (ABC) transporters (like CDR1) or major facilitator superfamily (MFS) transporters (like MDR1) can actively pump Itraconazole out of the fungal cell, preventing it from reaching its target.[35] In C. albicans, Cdr1p overexpression confers resistance to multiple azoles, whereas Mdr1p overexpression is primarily associated with fluconazole (B54011) resistance.[35]

  • Target Site Modification: Point mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme.[35] These changes can reduce the binding affinity of Itraconazole for the enzyme, rendering the drug less effective.

  • Upregulation of the Ergosterol Biosynthesis Pathway: Overexpression of the ERG11 gene can increase the cellular concentration of the target enzyme, requiring higher concentrations of Itraconazole to achieve an inhibitory effect.

Itraconazole_Resistance_Mechanisms cluster_cell Fungal Cell EffluxPump Efflux Pump (e.g., Cdr1p) Itraconazole_out Itraconazole EffluxPump->Itraconazole_out Drug Efflux (Resistance) TargetEnzyme Target Enzyme (Erg11p) MutatedTarget Mutated Target (Erg11p) Itraconazole_in Itraconazole Itraconazole_out->Itraconazole_in Enters Cell Itraconazole_in->EffluxPump Itraconazole_in->TargetEnzyme Inhibition (Susceptible) Itraconazole_in->MutatedTarget Reduced Inhibition (Resistance) CLSI_Workflow start Start prep_inoculum Prepare Fungal Inoculum (Standardized Concentration) start->prep_inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare Serial Drug Dilutions in 96-Well Microtiter Plate prep_plate->inoculate incubate Incubate Plate (e.g., 35°C, 24-72h) inoculate->incubate read Read Results Visually or Spectrophotometrically incubate->read determine_mic Determine MIC Endpoint read->determine_mic end End determine_mic->end

References

Foundational

Itraconazole: A Technical Guide to its Hedgehog Pathway Inhibition in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals Executive Summary Itraconazole (B105839), a triazole antifungal agent, has been repurposed as a potent inhibitor of the Hedgehog (Hh) signaling pathway, a c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Itraconazole (B105839), a triazole antifungal agent, has been repurposed as a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation that is aberrantly activated in various cancers. This document provides an in-depth technical overview of itraconazole's mechanism of action, focusing on its interaction with key components of the Hh pathway, Smoothened (SMO) and the GLI family of transcription factors. It details experimental protocols for assessing its inhibitory activity and presents quantitative data from seminal studies. Visual diagrams of the signaling pathway, experimental workflows, and the logical consequences of Hh pathway inhibition are provided to facilitate a comprehensive understanding of itraconazole's anticancer effects.

Mechanism of Hedgehog Pathway Inhibition by Itraconazole

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH), which alleviates its inhibition of the G protein-coupled receptor-like protein Smoothened (SMO).[1][2] Activated SMO then transduces the signal, leading to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[3][4]

Itraconazole exerts its inhibitory effect on the Hedgehog pathway primarily through two distinct mechanisms:

  • Inhibition of Smoothened (SMO): Itraconazole acts on the essential Hh pathway component SMO.[5][6] Its mechanism is distinct from that of other known SMO antagonists like cyclopamine (B1684311).[5][7] While cyclopamine and its derivatives bind competitively to a site within the transmembrane domain of SMO, itraconazole appears to bind to a different site.[7][8] This is evidenced by the observation that itraconazole does not compete with fluorescently labeled cyclopamine for SMO binding.[7] A key consequence of itraconazole's interaction with SMO is the prevention of its accumulation in the primary cilium, a crucial step for Hh pathway activation.[5][6]

  • Direct Inhibition of GLI1: In addition to its effects on SMO, there is evidence to suggest that itraconazole can also directly inhibit the activity of the transcription factor GLI1.[3][9] This dual-level inhibition, targeting both a key signal transducer and the final effector of the pathway, likely contributes to the robust suppression of Hh signaling by itraconazole. Itraconazole has been shown to decrease the expression of GLI1 at both the transcriptional and translational levels and inhibit its translocation to the nucleus.[3][9]

Quantitative Data on Itraconazole's Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory effects of itraconazole on the Hedgehog pathway and cancer cell growth from various studies.

Table 1: In Vitro Inhibition of Hedgehog Pathway Activity

CompoundCell LineAssayIC50Reference
ItraconazoleShh-Light2 (NIH/3T3)Gli-luciferase reporter~800 nM[7]
ItraconazolePtch-/- cellsβ-galactosidase expression~900 nM[5]
Hydroxy-itraconazoleShh-Light2 (NIH/3T3)Gli-luciferase reporter~1.2 µM[5]
ItraconazoleMedulloblastoma spheresGli1 mRNA expression~100 nM[8]

Table 2: In Vivo Tumor Growth Inhibition by Itraconazole

Cancer ModelTreatmentTumor Growth InhibitionReference
Medulloblastoma allograftItraconazole (100 mg/kg, b.i.d.)Significant suppression of tumor growth[5]
GDC-0449 resistant medulloblastoma allograftItraconazole (single agent)43% inhibition of Gli1 mRNA[8]
Gastric cancer xenograftItraconazole (monotherapy)Inhibition of xenograft growth[10]
Glioblastoma xenograftItraconazole (75 mg/kg, twice daily)Significantly decreased rate of tumor growth[11]

Experimental Protocols

Gli-Luciferase Reporter Assay for Hedgehog Pathway Activity

This assay is a widely used method to quantify the transcriptional activity of GLI proteins as a readout of Hedgehog pathway activation.[12][13]

Materials:

  • NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-Light2 cells).[14]

  • Cell culture medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]

  • Assay medium: DMEM with low serum (e.g., 0.5% FBS).[12]

  • Hedgehog pathway agonist: Recombinant Shh protein or Smoothened agonist (e.g., SAG).[12]

  • Itraconazole (or other test compounds).

  • 96-well white, clear-bottom tissue culture plates.[12]

  • Dual-Luciferase® Reporter Assay System (e.g., Promega).[14]

  • Luminometer.[12]

Protocol:

  • Cell Plating: Seed the Gli-luciferase reporter cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 2.5 x 10^4 cells per well).[12] Incubate at 37°C in a humidified 5% CO2 incubator for 16-24 hours.[15]

  • Compound Addition: Prepare serial dilutions of itraconazole in assay medium. Remove the culture medium from the cells and replace it with the medium containing the test compounds.

  • Pathway Activation: Immediately after compound addition, add the Hedgehog pathway agonist (e.g., 100-200 nM SAG or Shh-conditioned medium) to all wells except for the unstimulated control wells.[12][14]

  • Incubation: Incubate the plates at 37°C for 24-30 hours.[14][15]

  • Cell Lysis: Remove the medium and lyse the cells by adding Passive Lysis Buffer and incubating on an orbital shaker for 15 minutes at room temperature.[12]

  • Luminescence Measurement: Transfer the cell lysate to a luminometer-compatible plate. Measure firefly and Renilla luciferase activity sequentially using a luminometer according to the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System.[14]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Calculate the percentage of inhibition relative to the agonist-stimulated control.

Immunoblotting for SMO and GLI1

Immunoblotting (Western blotting) is used to detect changes in the protein levels of key Hedgehog pathway components.

Materials:

  • Cancer cell lines of interest.

  • Itraconazole.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-SMO, Rabbit anti-GLI1.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Protocol:

  • Cell Treatment and Lysis: Culture cancer cells to 70-80% confluency and treat with various concentrations of itraconazole for a specified time (e.g., 24-48 hours). Harvest and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and separate by electrophoresis.[16] Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-SMO or anti-GLI1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of itraconazole in a mouse xenograft model of a Hedgehog-dependent cancer, such as medulloblastoma.

Materials:

  • Hedgehog-dependent cancer cell line (e.g., medulloblastoma cells).[5]

  • Immunocompromised mice (e.g., nude mice).[11]

  • Itraconazole.

  • Vehicle control (e.g., cyclodextrin).[5]

  • Calipers for tumor measurement.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.[11]

  • Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer itraconazole (e.g., 75-100 mg/kg) or vehicle control to the mice, typically by oral gavage, twice daily.[5][11]

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = (length x width²)/2).

  • Endpoint and Analysis: Continue treatment for a predetermined period (e.g., 3 weeks) or until tumors in the control group reach a maximum allowable size.[11] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for Hh pathway markers, immunohistochemistry).[5] Compare the tumor growth rates between the treated and control groups to determine the efficacy of itraconazole.

Visualizations

Hedgehog Signaling Pathway and Itraconazole's Inhibition Points

Caption: Itraconazole inhibits the Hedgehog pathway at SMO and GLI.

Experimental Workflow for Evaluating Hedgehog Pathway Inhibitors

Experimental_Workflow Workflow for Hh Pathway Inhibitor Evaluation start Start: Identify Potential Hedgehog Inhibitor (e.g., Itraconazole) in_vitro In Vitro Screening (Gli-Luciferase Assay) start->in_vitro dose_response Dose-Response & IC50 Determination in_vitro->dose_response mechanism Mechanism of Action Studies (Immunoblotting for SMO, GLI1) dose_response->mechanism in_vivo In Vivo Efficacy (Xenograft Model) mechanism->in_vivo tumor_growth Measure Tumor Growth and Pathway Markers in_vivo->tumor_growth end Validated Hedgehog Pathway Inhibitor tumor_growth->end

Caption: Evaluation workflow for Hedgehog pathway inhibitors.

Logical Consequences of Itraconazole-Mediated Hedgehog Pathway Inhibition

Logical_Consequences Consequences of Hh Pathway Inhibition by Itraconazole Itraconazole Itraconazole Hh_Inhibition Hedgehog Pathway Inhibition (↓SMO, ↓GLI1) Itraconazole->Hh_Inhibition Cell_Cycle Cell Cycle Arrest (G1/S phase) Hh_Inhibition->Cell_Cycle Apoptosis Induction of Apoptosis Hh_Inhibition->Apoptosis Proliferation Decreased Cell Proliferation Hh_Inhibition->Proliferation Angiogenesis Inhibition of Angiogenesis Hh_Inhibition->Angiogenesis Tumor_Growth Inhibition of Tumor Growth Cell_Cycle->Tumor_Growth Apoptosis->Tumor_Growth Proliferation->Tumor_Growth Angiogenesis->Tumor_Growth

References

Exploratory

The Pharmacodynamics of Itraconazole: A Technical Guide for Researchers

Abstract: This technical guide provides an in-depth exploration of the pharmacodynamics of itraconazole (B105839), a broad-spectrum triazole antifungal agent. It is intended for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth exploration of the pharmacodynamics of itraconazole (B105839), a broad-spectrum triazole antifungal agent. It is intended for researchers, scientists, and drug development professionals engaged in the study of fungal pathogens and the development of novel antifungal therapies. This document details itraconazole's mechanism of action, the molecular basis of fungal resistance, its impact on key signaling pathways, and established experimental protocols for its pharmacodynamic evaluation. Quantitative data on its in vitro activity against various fungal pathogens are summarized for comparative analysis.

Introduction

Itraconazole is a synthetic, orally active triazole antifungal agent with a broad spectrum of activity against a wide range of pathogenic fungi, including yeasts, molds, and dimorphic fungi.[1][2][3] Its clinical efficacy is intrinsically linked to its pharmacodynamic properties, which describe the biochemical and physiological effects of the drug on fungal pathogens. Understanding these properties is crucial for optimizing therapeutic regimens, overcoming drug resistance, and guiding the development of new antifungal agents. This guide will delve into the core pharmacodynamic aspects of itraconazole, providing a technical foundation for researchers in the field.

Mechanism of Action

The primary mechanism of action of itraconazole is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane.[3][4] Itraconazole specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[4] This enzyme is critical for the conversion of lanosterol to ergosterol.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated sterols. This disruption of sterol composition alters the physical properties of the cell membrane, increasing its permeability and disrupting the function of membrane-bound enzymes. The compromised cell membrane integrity ultimately inhibits fungal growth and can lead to cell death.[4] Itraconazole exhibits a high affinity for fungal cytochrome P450 enzymes over their mammalian counterparts, which accounts for its selective toxicity.

cluster_0 Ergosterol Biosynthesis Pathway Itraconazole Itraconazole CYP51A1 Lanosterol 14α-demethylase (encoded by ERG11) Itraconazole->CYP51A1 Inhibits Disruption Disruption of Membrane Integrity and Function Ergosterol Ergosterol CYP51A1->Ergosterol Product Lanosterol Lanosterol Lanosterol->CYP51A1 Substrate FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Essential Component FungalGrowthInhibition Inhibition of Fungal Growth & Cell Death Disruption->FungalGrowthInhibition

Caption: Mechanism of action of itraconazole.

Fungal Resistance to Itraconazole

The emergence of itraconazole resistance is a significant clinical concern. Fungal pathogens have developed several mechanisms to circumvent the action of itraconazole and other azoles.

3.1. Overexpression of Efflux Pumps: A primary mechanism of resistance is the increased expression of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1). These transporters function as efflux pumps, actively removing itraconazole from the fungal cell, thereby reducing its intracellular concentration and preventing it from reaching its target enzyme.

3.2. Alterations in the Target Enzyme: Mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. These changes can reduce the binding affinity of itraconazole to the enzyme, rendering the drug less effective. Overexpression of the ERG11 gene, leading to increased production of the target enzyme, can also confer resistance by effectively titrating out the drug.

3.3. Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway, such as ERG3, can also lead to resistance. The ERG3 gene encodes a C5-6 sterol desaturase. Inactivation of this enzyme prevents the conversion of toxic 14α-methylated sterols into even more toxic diene-containing sterols, allowing the fungus to tolerate the effects of itraconazole.

cluster_0 Mechanisms of Itraconazole Resistance Efflux Overexpression of Efflux Pumps (e.g., CDR1, MDR1) ReducedConcentration Reduced Intracellular Itraconazole Concentration Efflux->ReducedConcentration Leads to Target Target Modification (ERG11 mutations or overexpression) ReducedBinding Reduced Binding to Lanosterol 14α-demethylase Target->ReducedBinding Results in Pathway Ergosterol Pathway Alterations (e.g., ERG3 mutations) ToxicSterolBypass Bypass of Toxic Sterol Accumulation Pathway->ToxicSterolBypass Allows for Itraconazole Itraconazole FungalCell Fungal Cell Itraconazole->FungalCell FungalCell->Efflux Pumps out Resistance Resistance ReducedConcentration->Resistance ReducedBinding->Resistance ToxicSterolBypass->Resistance cluster_Hh Hedgehog Signaling cluster_NFkB NF-κB Signaling Itraconazole Itraconazole SMO Smoothened (SMO) Receptor Itraconazole->SMO Inhibits NFkB_Activation NF-κB Pathway Activation Itraconazole->NFkB_Activation Modulates/Inhibits Hh_Pathway Hedgehog Pathway Activation FungalPathogen Fungal Pathogen (e.g., C. albicans) FungalPathogen->NFkB_Activation Activates Inflammation Pro-inflammatory Cytokine Production NFkB_Activation->Inflammation Leads to cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Standardized Fungal Inoculum Preparation Inoculation Inoculate Drug Dilutions with Fungal Suspension Inoculum->Inoculation DrugDilutions Itraconazole Serial Dilutions in Media DrugDilutions->Inoculation Incubation Incubate at 35°C with Agitation Inoculation->Incubation Sampling Collect Aliquots at Time Points (0, 2, 4, 8, 12, 24h) Incubation->Sampling SerialDilution Perform Serial Dilutions of Aliquots Sampling->SerialDilution Plating Plate Dilutions on SDA Agar SerialDilution->Plating ColonyCount Incubate and Count Colony Forming Units (CFU) Plating->ColonyCount Plotting Plot log10 CFU/mL vs. Time ColonyCount->Plotting

References

Foundational

Itraconazole's Effect on the Ergosterol Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Itraconazole (B105839), a broad-spectrum triazole antifungal agent, exerts its therapeutic effect by disrupting the integrity of the fungal cell me...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itraconazole (B105839), a broad-spectrum triazole antifungal agent, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This is achieved through the specific inhibition of a key enzyme in the ergosterol (B1671047) biosynthesis pathway, lanosterol (B1674476) 14-alpha-demethylase. This technical guide provides an in-depth analysis of the molecular mechanism of itraconazole, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the study of antifungal agents and the development of new therapeutic strategies.

Introduction

Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, represent a significant global health concern. The fungal cell membrane, unique in its composition, presents a prime target for antifungal therapy. Ergosterol, the predominant sterol in fungal cell membranes, is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[1] The biosynthesis of ergosterol is a complex, multi-step process, and its disruption is a key mechanism for several classes of antifungal drugs.

Itraconazole, a synthetic triazole, is a potent inhibitor of this pathway.[1] Its high affinity and specificity for the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase (CYP51), make it an effective therapeutic agent against a wide range of pathogenic fungi, including Candida and Aspergillus species.[2][3] This guide will explore the intricacies of itraconazole's interaction with the ergosterol biosynthesis pathway, providing quantitative metrics of its inhibitory action and detailed methodologies for its evaluation.

Mechanism of Action: Inhibition of Lanosterol 14-alpha-demethylase

The primary mechanism of action of itraconazole is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase.[1] This enzyme is responsible for the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trien-3β-ol, a critical step in the conversion of lanosterol to ergosterol.

The nitrogen atom (N-4) in the triazole ring of itraconazole binds to the heme iron atom in the active site of CYP51.[2] This binding is a tight and specific interaction that effectively blocks the substrate, lanosterol, from accessing the catalytic site. The inhibition of lanosterol 14-alpha-demethylase leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14-alpha-methylated sterols, such as lanosterol and eburicol.[3][4]

The consequences of this enzymatic inhibition are twofold:

  • Disruption of Membrane Integrity: The absence of ergosterol and the incorporation of aberrant sterols into the cell membrane alter its physical properties, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[1]

  • Impaired Fungal Growth: The accumulation of toxic sterol intermediates can also inhibit the activity of other membrane-bound enzymes and disrupt the fungal budding process, thereby inhibiting fungal growth and proliferation.[4]

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Squalene Squalene Isopentenyl pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trien-3β-ol 4,4-dimethyl-cholesta-8,14,24-trien-3β-ol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trien-3β-ol Lanosterol 14-alpha-demethylase (CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trien-3β-ol->... Ergosterol Ergosterol ...->Ergosterol Itraconazole Itraconazole Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Itraconazole->Lanosterol 14-alpha-demethylase (CYP51) MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare fungal inoculum from 7-day culture B Adjust inoculum to 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI 1640 medium A->B D Inoculate each well with the fungal suspension B->D C Prepare serial two-fold dilutions of Itraconazole in a 96-well microplate C->D E Incubate plates at 35°C for 48-72 hours D->E F Visually read the plates for fungal growth E->F G Determine the MIC as the lowest concentration with no visible growth F->G

References

Exploratory

Unveiling the Anti-Angiogenic Potential of Itraconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Itraconazole (B105839), a triazole antifungal agent, has emerged as a promising anti-cancer therapeutic due to its potent anti-angiogenic propertie...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itraconazole (B105839), a triazole antifungal agent, has emerged as a promising anti-cancer therapeutic due to its potent anti-angiogenic properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Itraconazole's ability to inhibit new blood vessel formation, a critical process in tumor growth and metastasis. We delve into its multifaceted modes of action, including the inhibition of key signaling pathways such as the Hedgehog and mTOR pathways, and its interference with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) glycosylation and trafficking. This document summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for investigating its anti-angiogenic effects, and provides visual representations of the complex biological processes involved.

Introduction: A New Role for an Old Drug

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer. Tumors co-opt this physiological process to secure a dedicated blood supply, which provides essential nutrients and oxygen, facilitating their growth, invasion, and metastasis. Consequently, targeting angiogenesis has become a cornerstone of modern cancer therapy.

Itraconazole, a drug with a long history of safe and effective use in treating fungal infections, has been repurposed as a potent inhibitor of angiogenesis.[1][2] Its anti-angiogenic activity is distinct from its antifungal mechanism of action and involves multiple, synergistic pathways, making it an attractive candidate for further development in oncology.[3][4] This guide aims to provide a comprehensive resource for researchers and drug development professionals interested in the anti-angiogenic properties of Itraconazole.

Mechanisms of Anti-Angiogenic Action

Itraconazole exerts its anti-angiogenic effects through a variety of mechanisms, primarily by targeting endothelial cells, the building blocks of blood vessels. The key molecular pathways affected are the Hedgehog and mTOR signaling pathways, as well as the crucial VEGFR2 signaling cascade.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. However, its aberrant activation is implicated in the development and progression of several cancers. Itraconazole has been identified as a potent antagonist of the Hh pathway.[5][6] It acts on the essential pathway component Smoothened (Smo) through a mechanism distinct from other known Smo antagonists.[5][6] By inhibiting the Hh pathway, Itraconazole can suppress the growth of tumors that are dependent on this signaling cascade.[7][8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Transcription GLI_A->Target_Genes Promotes Itraconazole Itraconazole Itraconazole->SMO Inhibits Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 Binds

Figure 1: Itraconazole's Inhibition of the Hedgehog Signaling Pathway.
Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. The mTOR signaling pathway is frequently hyperactivated in cancer and is a critical regulator of angiogenesis.[4] Itraconazole has been shown to potently inhibit the mTOR signaling pathway in endothelial cells.[9][10] This inhibition is mediated, at least in part, by Itraconazole's targeting of the mitochondrial protein voltage-dependent anion channel 1 (VDAC1).[4][10] Inhibition of VDAC1 disrupts mitochondrial metabolism, leading to the activation of AMP-activated protein kinase (AMPK), an upstream inhibitor of mTOR.[10]

cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm VDAC1 VDAC1 ATP ATP Production VDAC1->ATP Regulates AMPK AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibits Angiogenesis Angiogenesis mTORC1->Angiogenesis Promotes Itraconazole Itraconazole Itraconazole->VDAC1 Inhibits ATP->AMPK Activates (low ATP)

Figure 2: Itraconazole's Inhibition of the mTOR Signaling Pathway.
Interference with VEGFR2 Glycosylation and Trafficking

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are the primary drivers of angiogenesis. The binding of VEGF to VEGFR2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Itraconazole has been found to inhibit the binding of VEGF to VEGFR2 by interfering with the proper glycosylation and trafficking of the receptor to the cell surface.[2][11] This leads to a decrease in VEGFR2 signaling and a subsequent reduction in angiogenesis.[11][12][13]

cluster_golgi Golgi Apparatus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glycosylation VEGFR2 Glycosylation VEGFR2 VEGFR2 Glycosylation->VEGFR2 Trafficking Signaling Downstream Signaling VEGFR2->Signaling Activates Angiogenesis Angiogenesis Signaling->Angiogenesis Promotes Itraconazole Itraconazole Itraconazole->Glycosylation Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Figure 3: Itraconazole's Interference with VEGFR2 Glycosylation and Trafficking.

Quantitative Data on Anti-Angiogenic Effects

The anti-angiogenic properties of Itraconazole have been quantified in numerous preclinical studies. The following tables summarize key findings from in vitro and in vivo experiments.

Table 1: In Vitro Anti-Angiogenic Activity of Itraconazole
AssayCell TypeStimulantIC50 (µM)Reference(s)
Endothelial Cell Proliferation HUVECEGM-20.588 (95% CI: 0.553–0.624)[14]
HUVECVEGF0.689 (95% CI: 0.662–0.717)[14]
HUVECbFGF0.691 (95% CI: 0.649–0.733)[14]
HUVECVEGF + bFGF0.628 (95% CI: 0.585–0.672)[14]
HemEC-~1.0 (at 24h)[15]
HUVEC-~10.0 (at 24h)[15]
Endothelial Cell Migration HUVECEGM-2, VEGF, bFGFSimilar potency to proliferation assays[14]
Endothelial Tube Formation HUVECEGM-2, VEGF, bFGFDose-dependent inhibition[14][15]

HUVEC: Human Umbilical Vein Endothelial Cells; HemEC: Hemangioma Endothelial Cells; EGM-2: Endothelial Cell Growth Medium-2; VEGF: Vascular Endothelial Growth Factor; bFGF: basic Fibroblast Growth Factor; IC50: Half maximal inhibitory concentration; CI: Confidence Interval.

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of Itraconazole
Animal ModelTumor TypeTreatmentOutcomeResultReference(s)
Primary Xenograft (NOD-SCID mice) NSCLC (LX-14)75 mg/kg Itraconazole, twice daily for 14 daysTumor Growth Inhibition72%[7][14]
NSCLC (LX-7)75 mg/kg Itraconazole, twice daily for 14 daysTumor Growth Inhibition79%[7][14]
NSCLC (LX-14)ItraconazoleReduction in Mean Tumor Vascular AreaFrom 14.9% to 5.8%[7]
NSCLC (LX-7)ItraconazoleReduction in Mean Tumor Vascular AreaFrom 21.9% to 9.7%[7]
Human Patients NSCLC300 mg Itraconazole, twice daily for 10-14 daysReduction in Tumor Microvessel DensityCorrelated with plasma and tumor drug concentrations[3][9]

NSCLC: Non-Small Cell Lung Cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-angiogenic properties of Itraconazole.

cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay cluster_invivo In Vivo Assays Proliferation Endothelial Cell Proliferation Assay Migration Wound Healing/ Boyden Chamber Assay Tube_Formation Tube Formation Assay Aortic_Ring Rat Aortic Ring Assay Matrigel_Plug Matrigel Plug Assay Xenograft Tumor Xenograft Model Start Investigating Anti-Angiogenic Properties of Itraconazole Start->Proliferation Start->Migration Start->Tube_Formation Start->Aortic_Ring Start->Matrigel_Plug Start->Xenograft

Figure 4: Experimental Workflow for Investigating Itraconazole's Anti-Angiogenic Properties.
Endothelial Cell Proliferation Assay

This assay measures the effect of Itraconazole on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium-2 (EGM-2)

  • Basal medium (e.g., EBM-2) with 0.5% BSA

  • VEGF-A and/or bFGF

  • Itraconazole

  • 96-well plates

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CCK-8, MTS)

  • Scintillation counter or microplate reader

Protocol:

  • Seed HUVECs in 96-well plates at a density of 2,000 cells/well in 199 µL of the appropriate medium (EGM-2 or basal medium supplemented with growth factors).[16]

  • Allow cells to attach overnight.

  • Add various concentrations of Itraconazole to the wells. A vehicle control (e.g., DMSO) should also be included.

  • Incubate the plates for 24-72 hours.[15][16]

  • For [³H]-thymidine incorporation, pulse the cells with 0.9 µCi of [³H]-thymidine for the final 6 hours of incubation.[16]

  • Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays, follow the manufacturer's instructions to measure cell viability/proliferation using a microplate reader.

  • Calculate the IC50 value, which is the concentration of Itraconazole that inhibits cell proliferation by 50%.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro.

Materials:

  • HUVECs

  • Endothelial cell medium

  • Matrigel or other basement membrane extract

  • Itraconazole

  • 24- or 96-well plates

  • Calcein AM (for visualization)

  • Fluorescence microscope

Protocol:

  • Thaw Matrigel on ice and coat the wells of a pre-chilled 24- or 96-well plate (50-230 µL/well).[11][16]

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[8][11]

  • Harvest HUVECs and resuspend them in medium containing various concentrations of Itraconazole or vehicle control.

  • Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10⁴ to 7 x 10⁴ cells per well.[16]

  • Incubate the plate for 4-18 hours at 37°C.[8][16]

  • Stain the cells with Calcein AM for 30 minutes.[16]

  • Visualize and photograph the tube networks using a fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total network size using image analysis software.

Cell Migration Assays

a) Wound Healing (Scratch) Assay: This assay evaluates the ability of a confluent monolayer of cells to migrate and close a "wound."

b) Boyden Chamber (Transwell) Assay: This assay measures the chemotactic migration of cells through a porous membrane towards a chemoattractant.

Protocol (Boyden Chamber Assay):

  • Rehydrate the Transwell inserts (e.g., 8 µm pore size) according to the manufacturer's instructions.

  • Add a chemoattractant (e.g., EGM-2, VEGF, or bFGF) to the lower chamber of the well plate.[14]

  • Harvest endothelial cells and resuspend them in basal medium containing various concentrations of Itraconazole or vehicle control.

  • Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubate for 4-24 hours to allow for cell migration.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

  • Count the number of migrated cells in several random fields under a microscope.

Ex Vivo Rat Aortic Ring Assay

This ex vivo model assesses angiogenesis by measuring the sprouting of microvessels from aortic rings.

Protocol:

  • Excise the thoracic aorta from a rat under sterile conditions.[1][17][18][19]

  • Remove the surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.[17]

  • Embed the aortic rings in a 3D matrix such as Matrigel or collagen in a culture plate.[1][17][18]

  • Add culture medium containing different concentrations of Itraconazole or a vehicle control.

  • Incubate the rings for several days and monitor for the outgrowth of microvessels.

  • Quantify the angiogenic response by measuring the length and number of sprouts.

In Vivo Matrigel Plug Assay

This in vivo assay evaluates angiogenesis by implanting a Matrigel plug containing pro-angiogenic factors and the test compound into mice.

Protocol:

  • Mix ice-cold Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF) and Itraconazole or vehicle control.[10][20][21][22]

  • Subcutaneously inject the Matrigel mixture into the flank of mice.[10][22]

  • The Matrigel will form a solid plug at body temperature.

  • After a set period (e.g., 7-14 days), excise the Matrigel plugs.

  • Quantify angiogenesis by measuring the hemoglobin content of the plug (as an indicator of blood vessel formation) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).[23]

Tumor Xenograft Model

This in vivo model assesses the effect of Itraconazole on tumor growth and tumor-associated angiogenesis.

Protocol:

  • Implant human tumor cells (e.g., non-small cell lung cancer cells) subcutaneously into immunocompromised mice (e.g., NOD-SCID mice).[7][14][24]

  • Once tumors are established, treat the mice with oral Itraconazole (e.g., 75 mg/kg twice daily) or a vehicle control.[7][14]

  • Monitor tumor volume over time.

  • At the end of the study, excise the tumors.

  • Assess tumor vascularity by immunohistochemical staining for endothelial markers like CD31 to determine microvessel density (MVD).[7][9]

Conclusion

Itraconazole represents a compelling example of drug repurposing in oncology. Its well-established safety profile, oral bioavailability, and multifaceted anti-angiogenic mechanisms make it a promising therapeutic agent, both as a monotherapy and in combination with other anti-cancer drugs. The data and protocols presented in this guide provide a solid foundation for further investigation into the anti-angiogenic properties of Itraconazole and its clinical translation for the treatment of cancer. Further research is warranted to fully elucidate its complex mechanisms of action and to optimize its therapeutic application in various cancer types.

References

Foundational

Unveiling the Off-Target Arsenal: A Technical Guide to the Molecular Mechanisms of Itraconazole Beyond Mycosis

For Researchers, Scientists, and Drug Development Professionals Introduction Itraconazole (B105839), a triazole antifungal agent, has been a clinical mainstay for the treatment of systemic mycoses for decades. Its primar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839), a triazole antifungal agent, has been a clinical mainstay for the treatment of systemic mycoses for decades. Its primary mechanism of action in fungal cells is the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis, leading to impaired fungal cell membrane integrity.[1][2] However, a growing body of preclinical and clinical evidence has illuminated a surprising and potent repertoire of itraconazole's activities against a range of non-fungal targets, positioning it as a promising candidate for drug repurposing in oncology and other therapeutic areas.[1][3][2][4]

This in-depth technical guide provides a comprehensive overview of the molecular targets of itraconazole in mammalian cells, focusing on its anti-cancer and anti-angiogenic properties. We will delve into the specific signaling pathways modulated by itraconazole, present quantitative data on its efficacy, and provide detailed protocols for key experimental assays used to investigate its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of itraconazole beyond its antifungal applications.

Molecular Targets and Signaling Pathways

Itraconazole's non-fungal activities are multifaceted, primarily converging on the inhibition of key signaling pathways implicated in cancer and angiogenesis.

The Hedgehog Signaling Pathway: A Prickly Target

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[5] Aberrant activation of this pathway is a hallmark of several cancers, including basal cell carcinoma, medulloblastoma, and certain types of lung, pancreatic, and prostate cancers.[3][2]

Itraconazole has been identified as a potent antagonist of the Hh signaling pathway.[5][6] It exerts its inhibitory effect by targeting Smoothened (SMO), a seven-transmembrane protein that is a central component of the Hh pathway.[5][6][7] Itraconazole appears to bind to SMO at a site distinct from other known SMO antagonists like cyclopamine, preventing the ciliary accumulation of SMO that is induced by Hh stimulation.[5][6][7] This blockade of SMO activation ultimately leads to the suppression of Gli family transcription factors and the downregulation of Hh target genes involved in cell proliferation and survival.[1][8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds and inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits Gli Gli Transcription Factors SMO->Gli Activates SUFU Suppressor of Fused (SUFU) SUFU->Gli Inhibits Nucleus Nucleus Gli->Nucleus Translocates to TargetGenes Target Gene Expression (Proliferation, Survival) Nucleus->TargetGenes Activates Itraconazole Itraconazole Itraconazole->SMO Inhibits

Itraconazole inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).
Angiogenesis and Endothelial Cell Function: Cutting off the Supply Lines

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[9][10][11] Itraconazole exhibits potent anti-angiogenic properties by directly targeting endothelial cells.[9][10][12][13]

The anti-angiogenic effects of itraconazole are mediated through several mechanisms:

  • Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation: Itraconazole dose-dependently inhibits the proliferation, migration, and in vitro tube formation of human umbilical vein endothelial cells (HUVECs) stimulated by various growth factors, including vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[12][13][14]

  • Impairment of VEGFR2 Signaling: Itraconazole interferes with the proper glycosylation and trafficking of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the primary receptor for VEGF.[15][16][17][18] This leads to a decrease in VEGFR2 expression on the cell surface and a subsequent reduction in VEGF-stimulated receptor autophosphorylation and downstream signaling.[1][15][18]

cluster_ec Endothelial Cell VEGF VEGF VEGFR2_inactive VEGFR2 (inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR2 (active) (Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation Proliferation Endothelial Cell Proliferation VEGFR2_active->Proliferation Migration Endothelial Cell Migration VEGFR2_active->Migration TubeFormation Tube Formation VEGFR2_active->TubeFormation Itraconazole Itraconazole Glycosylation VEGFR2 Glycosylation & Trafficking Itraconazole->Glycosylation Inhibits Glycosylation->VEGFR2_inactive Required for proper function

Itraconazole's anti-angiogenic effects via inhibition of VEGFR2 signaling.
The mTOR Signaling Pathway: A Central Hub for Cell Growth

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[19] The mTOR signaling pathway is frequently hyperactivated in various cancers.[20]

Itraconazole has been shown to inhibit the mTOR signaling pathway in endothelial and cancer cells.[19][20][21][22] This inhibition is thought to be mediated, at least in part, through its interaction with the mitochondrial protein Voltage-Dependent Anion Channel 1 (VDAC1).[2][19][23] By binding to VDAC1, itraconazole disrupts mitochondrial metabolism, leading to an increase in the cellular AMP:ATP ratio.[19][23] This, in turn, activates AMP-activated protein kinase (AMPK), a key energy sensor that subsequently inhibits mTOR signaling.[19][23]

cluster_mito Mitochondria Itraconazole Itraconazole VDAC1 VDAC1 Itraconazole->VDAC1 Inhibits Mitochondria Mitochondrial Metabolism VDAC1->Mitochondria Regulates ATP ATP Mitochondria->ATP Produces AMP AMP Mitochondria->AMP Increased AMP:ATP ratio AMPK AMPK AMP->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes cluster_membrane Cell Membrane cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation Nucleus Nucleus beta_catenin->Nucleus Translocates to TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Itraconazole Itraconazole Itraconazole->beta_catenin Downregulates start Start step1 Seed Reporter Cells in 96-well plate start->step1 step2 Treat with Itraconazole & Hh Agonist step1->step2 step3 Incubate (24-48h) step2->step3 step4 Lyse Cells step3->step4 step5 Measure Luciferase Activity step4->step5 end End step5->end start Start step1 Coat 96-well plate with Matrigel start->step1 step2 Seed HUVECs with Itraconazole step1->step2 step3 Incubate (4-18h) step2->step3 step4 Visualize and Quantify Tube Formation step3->step4 end End step4->end start Start step1 Cell Lysis & Protein Quantification start->step1 step2 SDS-PAGE step1->step2 step3 Protein Transfer to Membrane step2->step3 step4 Immunoblotting with Specific Antibodies step3->step4 step5 Detection and Quantification step4->step5 end End step5->end start Start step1 Seed Cells in 96-well plate start->step1 step2 Treat with Itraconazole step1->step2 step3 Incubate (24-72h) step2->step3 step4 Add MTT Reagent step3->step4 step5 Solubilize Formazan step4->step5 step6 Measure Absorbance step5->step6 end End step6->end

References

Exploratory

Orungal's (Itraconazole) Activity Against Emerging Fungal Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The landscape of fungal infections is continually evolving, with the emergence of new and often multidrug-resistant fungal species posing a sig...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of fungal infections is continually evolving, with the emergence of new and often multidrug-resistant fungal species posing a significant challenge to public health. Orungal (itraconazole), a broad-spectrum triazole antifungal agent, has been a cornerstone in the management of various mycoses. This technical guide provides an in-depth analysis of the in vitro activity of itraconazole (B105839) against several clinically important emerging fungal pathogens. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the current efficacy and potential limitations of itraconazole, thereby guiding future research and therapeutic strategies.

Mechanism of Action

Itraconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 or CYP51 gene.[1] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway.[2][3][4] Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, itraconazole leads to the accumulation of toxic methylated sterols, which alters membrane fluidity and permeability, ultimately inhibiting fungal growth and replication.[1][5]

Data Presentation: In Vitro Susceptibility of Emerging Fungal Species to Itraconazole

The following tables summarize the in vitro activity of itraconazole against key emerging fungal species, expressed as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀, and MIC₉₀ values (in µg/mL). These values represent the concentration of itraconazole required to inhibit 50% and 90% of the tested isolates, respectively.

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Aspergillus flavus 2000.031 - 40.29-[6]
220.12 - >160.51[7][8]
Aspergillus terreus 79---[9]
200.25 - 212[7][8]
Candida auris ----[10]
Fusarium spp. ->16--[7]
Lomentospora prolificans 42>16>16>16[11]
Purpureocillium lilacinum -1.414 (GMIC)--[12]
Scedosporium apiospermum -0.125 - 16.2 (GMIC)44[13][14][15][16]
Sporothrix brasiliensis 29---[2]

GMIC: Geometric Mean MIC

Experimental Protocols: Antifungal Susceptibility Testing

The in vitro susceptibility data presented in this guide are primarily generated using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi

This method is a reference standard for testing the susceptibility of filamentous fungi.[17][18][19]

  • Inoculum Preparation: Fungal colonies are grown on potato dextrose agar. A suspension of conidia is prepared in sterile saline with 0.05% Tween 80. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, and then further diluted to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the test wells.

  • Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS is used.

  • Antifungal Agent Preparation: Itraconazole is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in the test medium to achieve a range of concentrations.

  • Incubation: The inoculated microdilution plates are incubated at 35°C.

  • Endpoint Determination: For itraconazole, the MIC is determined as the lowest concentration of the drug that shows complete inhibition of growth after 48-72 hours of incubation.[20]

EUCAST E.Def 9.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia-forming moulds

This is the standardized method provided by EUCAST for antifungal susceptibility testing of moulds.[21][22][23][24][25]

  • Inoculum Preparation: A suspension of conidia is prepared and the inoculum is standardized spectrophotometrically to a specific optical density, which is then diluted to achieve a final concentration of approximately 1-2.5 x 10⁵ CFU/mL in the test wells.

  • Medium: RPMI 1640 medium supplemented with 2% glucose is used.

  • Antifungal Agent Preparation: Similar to the CLSI method, itraconazole is serially diluted in the test medium.

  • Incubation: The inoculated microdilution plates are incubated at 35-37°C for 48-72 hours.

  • Endpoint Determination: The MIC endpoint for azoles is defined as the lowest drug concentration that causes a prominent reduction in growth (typically ≥50%) compared to the drug-free control well.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to itraconazole's activity and testing.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis fungal_isolate Fungal Isolate culture Culture on Potato Dextrose Agar fungal_isolate->culture inoculum_prep Inoculum Preparation culture->inoculum_prep standardization Inoculum Standardization inoculum_prep->standardization inoculation Inoculation of Microdilution Plate standardization->inoculation drug_dilution Serial Dilution of Itraconazole drug_dilution->inoculation incubation Incubation (35°C, 48-72h) inoculation->incubation mic_reading MIC Reading (Visual/Spectrophotometric) incubation->mic_reading interpretation Interpretation (S, I, R) mic_reading->interpretation

Caption: Workflow for Antifungal Susceptibility Testing.

Itraconazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Itraconazole Action cluster_resistance Resistance Mechanisms AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51A/ERG11) Disruption Membrane Disruption (Increased Permeability, Inhibited Growth) Lanosterol->Disruption Accumulation of toxic sterols Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Itraconazole Itraconazole Inhibition Inhibition Itraconazole->Inhibition Inhibition->Lanosterol CYP51A_mutation CYP51A/ERG11 Gene Mutation Reduced_binding Reduced Itraconazole Binding CYP51A_mutation->Reduced_binding Efflux_pump Efflux Pump Overexpression Drug_efflux Itraconazole Efflux Efflux_pump->Drug_efflux Reduced_binding->Inhibition Drug_efflux->Itraconazole

Caption: Itraconazole's Mechanism and Fungal Resistance.

Conclusion

Itraconazole remains a significant antifungal agent, however, its efficacy against emerging fungal species is variable. While it demonstrates activity against some isolates of Aspergillus species and Scedosporium apiospermum, significant resistance is observed in species such as Lomentospora prolificans and Fusarium spp. The presented in vitro data, standardized testing protocols, and mechanistic pathways provide a crucial framework for the scientific community to understand the current standing of itraconazole and to steer the development of novel antifungal strategies. Continuous surveillance of antifungal susceptibility patterns is paramount to combat the growing threat of resistant fungal infections.

References

Foundational

An In-depth Technical Guide on the Cellular Uptake and Distribution of Itraconazole in Fungi

For Researchers, Scientists, and Drug Development Professionals Abstract Itraconazole (B105839), a broad-spectrum triazole antifungal agent, is a cornerstone in the management of various fungal infections. Its efficacy i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itraconazole (B105839), a broad-spectrum triazole antifungal agent, is a cornerstone in the management of various fungal infections. Its efficacy is intrinsically linked to its ability to penetrate fungal cells and reach its target, the lanosterol (B1674476) 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. This technical guide provides a comprehensive overview of the cellular uptake and subcellular distribution of itraconazole in fungi. It delves into the mechanisms of transport across the fungal cell wall and membrane, the role of efflux pumps in antifungal resistance, and the subcellular localization of the drug. This document also compiles available quantitative data on itraconazole concentrations within fungal cells and details established experimental protocols for studying its uptake and distribution, aiming to equip researchers with the necessary knowledge to advance the development of more effective antifungal strategies.

Introduction

Itraconazole is a highly lipophilic molecule, a characteristic that significantly influences its pharmacokinetic and pharmacodynamic properties. Its primary mode of action is the inhibition of ergosterol synthesis, a crucial component of the fungal cell membrane. By binding to lanosterol 14α-demethylase, itraconazole disrupts the integrity and function of the cell membrane, ultimately leading to fungal cell death or growth inhibition.[1][2][3] Understanding how itraconazole traverses the formidable fungal cell envelope and accumulates at its site of action is paramount for optimizing its therapeutic efficacy and overcoming the growing challenge of antifungal resistance.

Cellular Uptake of Itraconazole

The uptake of itraconazole into fungal cells is a multi-step process involving passage through the cell wall and transport across the plasma membrane. While the precise mechanisms are not fully elucidated for itraconazole, knowledge from other azoles and lipophilic compounds provides valuable insights.

Transport Across the Fungal Cell Wall

The fungal cell wall is a complex and dynamic structure primarily composed of chitin, glucans, and mannoproteins. Its porous nature is thought to allow the passive diffusion of small molecules like itraconazole. However, the exact influence of cell wall composition and thickness on the rate of itraconazole penetration is an area of ongoing research.

Transport Across the Fungal Plasma Membrane

The transport of itraconazole across the fungal plasma membrane is a critical step for its intracellular activity. Due to its lipophilic nature, passive diffusion is considered a major route of entry. The high affinity of itraconazole for the lipid bilayer facilitates its partitioning into the membrane and subsequent movement into the cytoplasm.

However, the involvement of carrier-mediated transport systems cannot be entirely ruled out, although specific transporters for itraconazole uptake have not been definitively identified. Studies on other azoles, such as fluconazole, have suggested the involvement of facilitated diffusion mechanisms.[3]

Subcellular Distribution of Itraconazole

Once inside the fungal cell, itraconazole is not uniformly distributed. Its lipophilicity drives its association with various cellular membranes and organelles.

Localization to the Endoplasmic Reticulum

The primary target of itraconazole, lanosterol 14α-demethylase (Erg11p/Cyp51), is localized to the endoplasmic reticulum (ER).[4] Consequently, a significant concentration of itraconazole is expected to accumulate in the ER to effectively inhibit its target enzyme.

Accumulation in Other Cellular Compartments

Due to its lipophilic character, itraconazole may also partition into other membrane-rich organelles, such as the mitochondria and vacuoles. The accumulation in vacuoles, which are involved in detoxification and sequestration of xenobiotics, could represent a mechanism of tolerance or resistance. However, specific quantitative data on the distribution of itraconazole in different fungal organelles is scarce.

Efflux Pumps and Itraconazole Resistance

A major mechanism of resistance to itraconazole and other azoles is the active efflux of the drug from the fungal cell, which reduces its intracellular concentration. This process is primarily mediated by two major superfamilies of transporter proteins: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[5][6][7]

Overexpression of genes encoding these efflux pumps, such as CDR1 and CDR2 (Candida Drug Resistance) in Candida albicans and their homologues in other fungi, leads to increased efflux of itraconazole and consequently, clinical resistance.[8]

Quantitative Data on Itraconazole Uptake and Distribution

Quantitative data on the intracellular concentration of itraconazole in fungi are limited and can vary significantly depending on the fungal species, strain, growth conditions, and the methodology used for measurement. The following tables summarize available data from the literature.

Fungal SpeciesItraconazole Concentration (External Medium)Intracellular Itraconazole ConcentrationMethod of MeasurementReference
Aspergillus fumigatus (susceptible)Not specifiedHigher than resistant strains[3H]itraconazole uptake assay[9]
Aspergillus fumigatus (resistant)Not specifiedReduced compared to susceptible strains[3H]itraconazole uptake assay[9]
Candida albicans1 µM (fluorescent probe)Detectable intracellular fluorescenceFluorescence Microscopy[10]
Candida glabrata1 µM (fluorescent probe)Detectable intracellular fluorescenceFluorescence Microscopy[10]

Note: The data in this table is largely qualitative due to the limited availability of precise quantitative measurements in the reviewed literature.

Fungal SpeciesAntifungal AgentMinimum Inhibitory Concentration (MIC) Range (µg/mL)Reference
Aspergillus sp.Itraconazole0.1 - 5[11]
Candida albicansItraconazole≤ 0.5 (susceptible)[10]
Candida albicansItraconazole1 - 64 (resistant)[10]
Candida glabrataItraconazole≤ 4 (susceptible)[10]
Candida glabrataItraconazole8 - ≥ 64 (resistant)[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and distribution of itraconazole in fungi.

Radiolabeled Itraconazole Uptake Assay

This method allows for the direct quantification of itraconazole accumulation within fungal cells.

Materials:

  • Fungal culture (e.g., Aspergillus fumigatus, Candida albicans)

  • Growth medium (e.g., RPMI-1640, YPD)

  • [3H]Itraconazole (radiolabeled itraconazole)

  • Unlabeled itraconazole

  • Scintillation fluid

  • Scintillation counter

  • Glass fiber filters

  • Vacuum filtration apparatus

  • Phosphate-buffered saline (PBS)

Procedure:

  • Fungal Cell Preparation: Grow fungal cells to the desired growth phase (e.g., mid-logarithmic phase for yeast, conidia germination for filamentous fungi). Harvest the cells by centrifugation and wash them twice with ice-cold PBS. Resuspend the cells in fresh, pre-warmed growth medium to a defined density.

  • Uptake Assay: Add [3H]itraconazole to the cell suspension at a final concentration typically in the nanomolar to low micromolar range. To determine non-specific binding, a parallel set of samples should be prepared containing a high concentration (e.g., 100-fold excess) of unlabeled itraconazole in addition to the [3H]itraconazole.

  • Incubation: Incubate the cell suspensions at the optimal growth temperature for the fungus with gentle agitation.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the cell suspension.

  • Filtration and Washing: Immediately filter the aliquots through glass fiber filters using a vacuum filtration apparatus. Wash the filters rapidly with a large volume of ice-cold PBS to remove extracellular [3H]itraconazole.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of intracellular [3H]itraconazole by subtracting the non-specific binding (from the samples with excess unlabeled itraconazole) from the total binding. Normalize the data to the number of cells or total protein content.

Fluorescent Labeling and Microscopy of Azole Analogs

Materials:

  • Fungal cells

  • Fluorescently labeled azole probe (e.g., dansyl- or Cy5-conjugated azole)[12]

  • Specific organelle trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum)

  • Confocal laser scanning microscope

  • Appropriate growth medium and buffers

Procedure:

  • Cell Preparation: Grow fungal cells on glass-bottom dishes or slides suitable for microscopy.

  • Labeling: Incubate the cells with the fluorescently labeled azole probe at a suitable concentration and for an appropriate duration, as determined by optimization experiments.[10]

  • Co-localization (Optional): To determine the subcellular localization, co-stain the cells with specific organelle trackers according to the manufacturer's instructions.

  • Imaging: Wash the cells to remove excess probe and image them using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore and organelle trackers.

  • Image Analysis: Analyze the acquired images to determine the subcellular distribution pattern of the fluorescent probe.

Subcellular Fractionation for Itraconazole Quantification

This method allows for the determination of itraconazole concentration in different cellular compartments.

Materials:

  • Fungal spheroplasts (cell wall removed)

  • Lysis buffer (e.g., containing osmotic stabilizers like sorbitol, protease inhibitors)

  • Dounce homogenizer or similar cell disruption equipment

  • Ultracentrifuge

  • Sucrose (B13894) gradient solutions of varying densities

  • HPLC-MS/MS system

Procedure:

  • Spheroplast Preparation: Treat fungal cells with cell wall-degrading enzymes (e.g., lyticase, zymolyase) to generate spheroplasts.

  • Cell Lysis: Resuspend the spheroplasts in a hypotonic lysis buffer and disrupt them using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.

    • Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g) to pellet mitochondria.

    • Centrifuge the subsequent supernatant at a high speed (e.g., 100,000 x g) to pellet microsomes (containing ER and Golgi). The final supernatant represents the cytosolic fraction.

  • Sucrose Gradient Centrifugation (for further purification): For higher purity of organelles, the crude fractions can be further separated on a discontinuous or continuous sucrose gradient by ultracentrifugation.

  • Itraconazole Extraction: Extract itraconazole from each fraction using an appropriate organic solvent.

  • Quantification by HPLC-MS/MS: Quantify the amount of itraconazole in each fraction using a validated HPLC-MS/MS method.[13][14][15][16][17][18]

Signaling Pathways and Logical Relationships

While the direct signaling pathways that regulate itraconazole uptake are not fully understood, several stress response pathways are known to be activated upon azole treatment and contribute to the development of resistance, which indirectly influences intracellular drug levels.

Key Signaling Pathways in Azole Response
  • Protein Kinase C (PKC) Cell Wall Integrity Pathway: This pathway is crucial for maintaining cell wall integrity and is activated in response to cell wall stress, which can be induced by azoles.[8]

  • Calcineurin Pathway: This calcium-dependent signaling pathway is involved in stress responses, morphogenesis, and virulence, and has been shown to play a role in azole tolerance.[8]

  • Hsp90 Chaperone System: The heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding and stability of client proteins, including components of the calcineurin and PKC pathways, thereby influencing azole resistance.[8]

  • Sterol Regulatory Element-Binding Protein (SREBP) Pathway: In Aspergillus fumigatus, the SREBP pathway, involving the transcription factor SrbA, is essential for growth in hypoxic conditions and for azole resistance.[2]

Visualizing Experimental Workflows and Logical Relationships

Itraconazole_Uptake_Assay cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_quant Quantification A Fungal Culture B Harvest & Wash Cells A->B C Resuspend in Medium B->C D Add [3H]Itraconazole C->D E Incubate D->E F Take Time Points E->F G Filter & Wash F->G H Scintillation Counting G->H I Data Analysis H->I

Caption: Workflow for Radiolabeled Itraconazole Uptake Assay.

Subcellular_Fractionation_Workflow A Fungal Spheroplasts B Cell Lysis (Dounce Homogenizer) A->B C Low-Speed Centrifugation (1,000 x g) B->C D Pellet 1 (Nuclei, Intact Cells) C->D pellet E Supernatant 1 C->E supernatant L Itraconazole Extraction D->L F Medium-Speed Centrifugation (10,000 x g) E->F G Pellet 2 (Mitochondria) F->G pellet H Supernatant 2 F->H supernatant G->L I High-Speed Centrifugation (100,000 x g) H->I J Pellet 3 (Microsomes - ER, Golgi) I->J pellet K Supernatant 3 (Cytosol) I->K supernatant J->L K->L M HPLC-MS/MS Quantification L->M

Caption: Subcellular Fractionation Workflow for Itraconazole Quantification.

Azole_Resistance_Signaling cluster_stress Cellular Stress (Azoles) cluster_pathways Signaling Pathways cluster_response Cellular Response Stress Itraconazole PKC PKC Pathway Stress->PKC Calcineurin Calcineurin Pathway Stress->Calcineurin SREBP SREBP Pathway (e.g., SrbA in A. fumigatus) Stress->SREBP CWI Cell Wall Integrity PKC->CWI Resistance Azole Resistance Calcineurin->Resistance Hsp90 Hsp90 Hsp90->PKC Hsp90->Calcineurin Ergosterol Ergosterol Biosynthesis Regulation SREBP->Ergosterol CWI->Resistance Efflux Efflux Pump Upregulation Efflux->Resistance Ergosterol->Resistance

Caption: Signaling Pathways Involved in Fungal Response to Azoles.

Conclusion

The cellular uptake and distribution of itraconazole in fungi are complex processes that are critical to its antifungal activity. While passive diffusion driven by its lipophilicity is a key factor, the roles of potential transporters and the intricacies of its subcellular localization require further investigation. The upregulation of efflux pumps remains a primary mechanism of resistance, highlighting the importance of understanding the factors that govern the intracellular concentration of itraconazole. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore these mechanisms, with the ultimate goal of developing novel strategies to enhance the efficacy of itraconazole and combat antifungal resistance. Future research should focus on obtaining more precise quantitative data on intracellular drug concentrations and elucidating the specific signaling pathways that regulate itraconazole uptake and trafficking within the fungal cell.

References

Exploratory

Itraconazole's Impact on Fungal Morphogenesis and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Itraconazole (B105839), a triazole antifungal agent, exerts a profound influence on the morphogenesis and development of a broad spectrum of pathog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itraconazole (B105839), a triazole antifungal agent, exerts a profound influence on the morphogenesis and development of a broad spectrum of pathogenic fungi. Its primary mechanism of action is the inhibition of lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway. This disruption of ergosterol production leads to a cascade of downstream effects, including altered cell membrane integrity, aberrant cell wall synthesis, and ultimately, the inhibition of fungal growth and proliferation. This guide provides an in-depth technical overview of itraconazole's effects on fungal cellular processes, with a focus on morphogenesis. It includes a compilation of quantitative data, detailed experimental protocols for studying these effects, and visualizations of the key pathways and workflows involved.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Itraconazole's antifungal activity stems from its ability to specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. By binding to the heme cofactor of the enzyme, itraconazole effectively blocks the demethylation of lanosterol.[1] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The consequences of this are manifold:

  • Altered Membrane Fluidity and Permeability: The absence of ergosterol and the presence of abnormal sterols disrupt the physical properties of the cell membrane, leading to increased permeability and leakage of essential cellular components.

  • Dysfunctional Membrane-Bound Enzymes: The activity of many membrane-bound enzymes, which are critical for cellular processes such as nutrient transport and cell wall synthesis, is dependent on the specific lipid environment provided by ergosterol.

  • Impaired Cell Growth and Division: The culmination of these effects is the inhibition of fungal growth (fungistatic activity) and, at higher concentrations or with prolonged exposure, cell death (fungicidal activity).[2]

Ergosterol_Biosynthesis_Inhibition Itraconazole Itraconazole Erg11 Erg11 Itraconazole->Erg11 Inhibits Lanosterol Lanosterol Erg11->Lanosterol Blocks conversion to ergosterol precursors

Impact on Fungal Morphogenesis

Itraconazole significantly impairs the morphological development of various pathogenic fungi. These effects are a direct consequence of the disruption of cell membrane and cell wall integrity.

  • Inhibition of Hyphal Growth: In dimorphic fungi such as Candida albicans, itraconazole inhibits the transition from the yeast to the hyphal form, a critical step in tissue invasion.[2] It also causes abnormal hyphal morphology, including cell stretching and defective separation of mother and daughter cells.[2]

  • Aberrant Cell Wall Formation: The disruption of ergosterol synthesis indirectly affects the synthesis of chitin, a key component of the fungal cell wall. This results in a weakened cell wall and morphological abnormalities.

  • Inhibition of Sporulation: In filamentous fungi like Aspergillus fumigatus, itraconazole has been shown to inhibit vesicle formation and sporulation, thereby limiting the dissemination of the fungus.

Quantitative Data on Itraconazole's Antifungal Activity

The following tables summarize the in vitro activity of itraconazole against key fungal pathogens. MIC (Minimum Inhibitory Concentration) and IC50 (half-maximal inhibitory concentration) values are standard measures of antifungal efficacy.

Fungal SpeciesItraconazole MIC (µg/mL)Reference
Candida albicans0.03 - 1.0
Aspergillus fumigatus0.125 - 2.0
Cryptococcus neoformans0.06 - 0.5
Histoplasma capsulatum0.01 - 0.1
Fungal SpeciesItraconazole IC50 (µg/mL)Reference
Candida albicans0.005 - 0.1
Aspergillus fumigatus0.02 - 0.2

Effects on Fungal Gene Expression

Itraconazole treatment induces significant changes in the fungal transcriptome. A key response is the upregulation of genes involved in the ergosterol biosynthesis pathway, particularly ERG11. This is considered a compensatory mechanism by the fungus to overcome the drug-induced inhibition.

GeneFungal SpeciesFold Change in Expression (Itraconazole-treated vs. Control)Reference
ERG11Candida albicans2.5 - 10
ERG1Candida albicans~2.5
ERG3Candida albicans~3.0
ERG5Candida albicans~3.5
ERG6Candida albicans~2.5

Impact on Fungal Signaling Pathways

While the primary target of itraconazole is well-established, evidence suggests that it may also impact other signaling pathways involved in fungal morphogenesis and stress response.

  • Hedgehog Signaling Pathway: Itraconazole has been shown to inhibit the Hedgehog signaling pathway by a mechanism distinct from its effect on ergosterol biosynthesis.[3][4] This has been primarily studied in the context of its anticancer properties, but it may have implications for its antifungal activity as well.

  • Ras-cAMP-PKA Pathway: The Ras-cAMP-PKA pathway is a central regulator of morphogenesis in many fungi, including the yeast-to-hypha transition in Candida albicans. While direct, extensive studies on itraconazole's effect on this pathway are limited, the morphological changes induced by the drug suggest a potential downstream impact on this signaling cascade.

  • High Osmolarity Glycerol (HOG) Pathway: The HOG pathway is a key stress response pathway in fungi. Given that itraconazole induces cellular stress through membrane disruption, it is plausible that this pathway is activated as a compensatory response.

Signaling_Pathways cluster_ergosterol Primary Target cluster_secondary Potential Secondary Effects Itraconazole Itraconazole Ergosterol Ergosterol Biosynthesis Itraconazole->Ergosterol Inhibits Hedgehog Hedgehog Pathway Itraconazole->Hedgehog Inhibits Ras_cAMP_PKA Ras-cAMP-PKA Pathway Ergosterol->Ras_cAMP_PKA Indirectly Affects (Morphogenesis) HOG HOG Pathway Ergosterol->HOG Induces Stress Response

Experimental Protocols

Broth Microdilution for Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Itraconazole stock solution (in DMSO)

  • Fungal inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial twofold dilutions of itraconazole in RPMI-1640 medium in the wells of a 96-well plate. The final concentrations should typically range from 0.015 to 16 µg/mL.

  • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Add the standardized fungal inoculum to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or by reading the optical density at 490 nm. The MIC is the lowest concentration of itraconazole that causes a significant inhibition of growth compared to the drug-free control.

Slide Culture for Morphological Analysis

This technique allows for the observation of fungal structures in their natural, undisturbed state.

Materials:

  • Sterile glass slides and coverslips

  • Potato Dextrose Agar (B569324) (PDA) or other suitable fungal growth medium

  • Sterile scalpel

  • Inoculating needle

  • Moist chamber (e.g., a petri dish with a bent glass rod and sterile water)

  • Lactophenol cotton blue stain

Procedure:

  • Aseptically cut a small block (approximately 1 cm²) of the agar medium and place it on a sterile glass slide.

  • Inoculate the four sides of the agar block with the fungal culture using an inoculating needle.

  • Gently place a sterile coverslip on top of the agar block.

  • Place the slide in a moist chamber and incubate at the appropriate temperature for the fungus to grow and sporulate.

  • After incubation, carefully remove the coverslip and place it on a drop of lactophenol cotton blue on a clean slide.

  • The original slide with the agar block can also be stained and examined.

  • Observe the slides under a microscope to visualize the morphology of the hyphae, conidiophores, and spores.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Fungal_Culture Prepare Fungal Culture Broth_Microdilution Broth Microdilution (MIC Determination) Fungal_Culture->Broth_Microdilution Slide_Culture Slide Culture (Morphological Analysis) Fungal_Culture->Slide_Culture Gene_Expression Gene Expression Analysis (RT-qPCR) Fungal_Culture->Gene_Expression Itraconazole_Dilutions Prepare Itraconazole Dilutions Itraconazole_Dilutions->Broth_Microdilution Itraconazole_Dilutions->Slide_Culture Itraconazole_Dilutions->Gene_Expression MIC_Analysis Analyze MIC Data Broth_Microdilution->MIC_Analysis Microscopy Microscopic Examination Slide_Culture->Microscopy qPCR_Analysis Analyze Gene Expression Data Gene_Expression->qPCR_Analysis Conclusion Conclusion on Itraconazole's Effects

Conclusion

Itraconazole's primary impact on fungal morphogenesis and development is a direct result of its potent inhibition of ergosterol biosynthesis. The resulting disruption of cell membrane integrity and function leads to a cascade of events that inhibit hyphal growth, alter cell wall structure, and impair sporulation. While the primary molecular target is well-defined, the broader effects of itraconazole on other cellular signaling pathways are an area of ongoing research that may reveal additional mechanisms contributing to its antifungal efficacy. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted effects of itraconazole and to develop novel antifungal strategies.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Susceptibility Testing of Itraconazole using Broth Microdilution

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for determining the in vitro susceptibility of fungi to the antifungal agent Itraconazole using the brot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro susceptibility of fungi to the antifungal agent Itraconazole using the broth microdilution method. The procedures outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. In vitro susceptibility testing is crucial for monitoring the emergence of resistance, guiding therapeutic choices, and in the research and development of new antifungal agents. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle of the Method

The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of Itraconazole in a liquid growth medium. Following incubation, the microdilution plates are examined for visible growth. The MIC is determined as the lowest concentration of Itraconazole that causes a significant reduction in fungal growth compared to a drug-free control.

Materials and Reagents

  • Itraconazole standard powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • Morpholinepropanesulfonic acid (MOPS) buffer

  • Sterile distilled water

  • Sterile 96-well flat-bottom microdilution plates

  • Sterile reservoirs and multichannel pipettes

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator (35°C)

  • Vortex mixer

  • Fungal isolates for testing

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Experimental Protocols

Preparation of Itraconazole Stock Solution
  • Dissolve the Itraconazole powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).[1][2] The stock solution should be at least 100 times the highest final concentration to be tested.

  • Store the stock solution in small aliquots at -70°C until use.[1][3]

Preparation of Microdilution Plates
  • Prepare serial twofold dilutions of the Itraconazole stock solution in the RPMI 1640 medium. The final concentrations in the wells typically range from 0.015 to 8.0 µg/mL or 0.03125 to 16 µg/ml.[1][4]

  • Dispense 100 µL of each Itraconazole dilution into the appropriate wells of a 96-well microdilution plate.

  • Include a drug-free growth control well (containing 100 µL of RPMI 1640 medium only) and a sterility control well (containing 200 µL of uninoculated medium).

  • Plates can be prepared in bulk and stored frozen at -70°C until needed.[1]

Inoculum Preparation
  • Subculture the fungal isolates on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Prepare a fungal suspension in sterile saline (0.85%).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (for yeasts) by visual comparison or using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final inoculum concentration in the wells of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for yeasts[4] and 0.4 x 10^4 to 5 x 10^4 CFU/mL for filamentous fungi.[2][5]

Inoculation and Incubation
  • Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate containing the Itraconazole dilutions and the growth control well.

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C.[1][2]

  • For Candida species, the incubation period is typically 24 hours.[6][7] For some filamentous fungi, incubation may be extended to 48 or 72 hours.[1]

MIC Endpoint Determination
  • Following incubation, examine the plates for fungal growth.

  • For Itraconazole, the MIC is defined as the lowest drug concentration that produces a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the drug-free growth control well.[1]

  • A reading mirror or a spectrophotometer can be used to facilitate the determination of the MIC endpoint.

Quality Control

It is essential to include QC strains with known MIC ranges in each test run to ensure the accuracy and reproducibility of the results.

. Table 1: Quality Control (QC) Strains and Expected Itraconazole MIC Ranges

Quality Control StrainCLSI Recommended MIC Range (µg/mL)
Candida parapsilosis ATCC 220190.06 - 0.25
Candida krusei ATCC 62580.12 - 0.5

Data sourced from CLSI guidelines.[8]

Data Presentation: Itraconazole MIC Ranges for Various Fungi

The following tables summarize the in vitro activity of Itraconazole against common fungal pathogens as determined by the broth microdilution method.

. Table 2: Itraconazole MIC Ranges for Candida Species

Candida SpeciesModal MIC (µg/mL)MIC Range (µg/mL)
C. albicans0.03 - 0.120.0125 - >16
C. glabrata0.5 - 1Not specified
C. krusei0.25 - 0.50.125 - 2
C. parapsilosisNot specified0.03 - 2
C. tropicalisNot specified0.03 - 2

Data compiled from multiple studies.[9][10]

. Table 3: Itraconazole Geometric Mean (GM) MICs and Ranges for Aspergillus Species

Aspergillus SpeciesMediumGM MIC (µg/mL) at 48hMIC Range (µg/mL) at 48h
A. flavusRPMI0.190.03 - 0.25
A. fumigatusRPMINot specified0.12 - 1.0 (susceptible)
A. nigerRPMINot specifiedNot specified
A. terreusRPMINot specifiedNot specified

Data compiled from multiple studies.[1][11]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution susceptibility testing workflow for Itraconazole.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Itraconazole Stock Solution (DMSO) plates Prepare Serial Dilutions in 96-Well Plates stock->plates inoculate Inoculate Plates with Fungal Suspension plates->inoculate inoculum Prepare Standardized Fungal Inoculum inoculum->inoculate incubate Incubate at 35°C (24-48h) inoculate->incubate read Read Plates Visually or Spectrophotometrically incubate->read mic Determine MIC (50% Growth Inhibition) read->mic

References

Application

Application Notes and Protocols for Itraconazole MIC Determination in Aspergillus using the Etest® Method

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Itraconazole (B105839) against Aspergillus...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Itraconazole (B105839) against Aspergillus species using the Etest® gradient diffusion method. This information is crucial for antifungal susceptibility surveillance, guiding therapeutic choices, and in the research and development of new antifungal agents. The Etest® method offers a less laborious alternative to the reference broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2]

Principle of the Etest® Method

The Etest® consists of a thin, inert, and non-porous plastic strip with a predefined, continuous gradient of an antifungal agent immobilized on one side and a corresponding MIC scale on the other. When the strip is applied to an inoculated agar (B569324) surface, the antifungal agent diffuses into the agar, creating an exponential gradient of the drug. After incubation, a symmetrical inhibition ellipse is formed. The MIC is read directly from the scale where the edge of the inhibition ellipse intersects the Etest® strip.

Experimental Protocols

This protocol is synthesized from established research methodologies and aims to provide a standardized procedure for performing Itraconazole Etest® on Aspergillus isolates.

Isolate Preparation and Identification
  • Culture: Aspergillus isolates should be subcultured on a suitable medium, such as Potato Dextrose Agar (PDA), and incubated at 35°C for 5-7 days to ensure adequate conidiation.[1]

  • Identification: Ensure the isolate is identified to the species level (e.g., A. fumigatus, A. flavus, A. niger, A. terreus) using standard mycological techniques, as species can exhibit different susceptibility patterns.[3][4][5][6]

Inoculum Preparation

This is a critical step that significantly influences the test outcome. Both CLSI and EUCAST provide guidelines for inoculum preparation.[7]

  • Conidia Harvesting: Flood the surface of the mature Aspergillus culture with sterile saline (0.85% NaCl) containing 0.05% Tween 80. Gently rub the surface with a sterile loop or a bent glass rod to dislodge the conidia.

  • Suspension Preparation: Transfer the conidial suspension to a sterile tube. Allow the heavy particles to settle for 3-5 minutes.

  • Inoculum Adjustment: Adjust the turbidity of the supernatant to a 0.5 McFarland standard spectrophotometrically at 530 nm wavelength (which corresponds to approximately 1-5 x 10^6 CFU/mL). This can be further verified by quantitative colony counts on Sabouraud Dextrose Agar.[1]

Agar Plate Inoculation
  • Media: Use RPMI 1640 agar supplemented with 2% glucose and buffered with MOPS to a pH of 7.0.[5][8][9] The agar depth in the petri dish (150 mm) should be uniform at 4.0 mm.[5][8]

  • Inoculation: Dip a sterile cotton swab into the adjusted inoculum suspension and press it against the inside of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Drying: Allow the inoculated plate to dry for 10-15 minutes at room temperature with the lid slightly ajar.[10][11][12]

Etest® Strip Application
  • Storage and Handling: Etest® strips should be stored at -20°C and brought to room temperature before opening the package to prevent condensation.

  • Application: Using sterile forceps, apply the Itraconazole Etest® strip to the center of the inoculated agar plate. Ensure the entire length of the strip is in complete contact with the agar surface.

Incubation
  • Conditions: Incubate the plates in an inverted position at 35°C for 24 to 48 hours.[1][3][5][8] The choice of incubation time can affect the MIC reading and its agreement with reference methods. For Itraconazole, reading at 24 hours often shows better agreement for A. fumigatus.[3]

Reading and Interpreting the MIC
  • Reading the MIC: After incubation, read the MIC value at the point where the lower edge of the elliptical inhibition zone intersects the MIC scale on the Etest® strip. Ignore any microcolonies within the inhibition ellipse.[10][11]

  • Interpretation: The interpretation of the MIC value (i.e., categorizing the isolate as susceptible, intermediate/susceptible-increased exposure, or resistant) should be done according to the latest clinical breakpoints provided by CLSI or EUCAST.[13][14] These breakpoints are species-specific.

Data Presentation

The following tables summarize key quantitative data for the Itraconazole Etest® with Aspergillus.

Table 1: Recommended Inoculum Preparation and Incubation Conditions

ParameterRecommendationReference
Growth Medium Potato Dextrose Agar (for sporulation)[1]
Inoculum Suspension Sterile saline with 0.05% Tween 80-
Inoculum Density 0.5 McFarland Standard (1-5 x 10^6 CFU/mL)-
Test Medium RPMI 1640 Agar + 2% Glucose, MOPS buffered (pH 7.0)[5][8][9]
Incubation Temperature 35°C[1][3][5][8]
Incubation Time 24-48 hours[1][3][5][8]

Table 2: Itraconazole MIC Breakpoints for Aspergillus fumigatus (EUCAST)

CategoryMIC (mg/L)
Susceptible, standard dosing regimen (S) ≤ 1
Susceptible, increased exposure (I) > 1 and ≤ 2
Resistant (R) > 2

Note: Breakpoints are subject to change and should be verified with the latest EUCAST or CLSI documentation.[13][14]

Table 3: Agreement of Etest® with Broth Microdilution for Itraconazole MIC in Aspergillus spp.

Aspergillus SpeciesIncubation Time (Etest®)Agreement within ±2 dilutionsReference
A. fumigatus24 h90.3%[3]
A. fumigatus48 h74.2%[3]
Aspergillus spp.24 h (vs. 48h microdilution)100%[8]
Aspergillus spp.48 h82.2%[6]

Mandatory Visualizations

Etest_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis Isolate Aspergillus Isolate on PDA (5-7 days) Harvest Harvest Conidia (Saline-Tween) Isolate->Harvest Adjust Adjust Inoculum (0.5 McFarland) Harvest->Adjust Inoculate Inoculate RPMI Agar Plate Adjust->Inoculate Dry Dry Plate (10-15 min) Inoculate->Dry Apply Apply Itraconazole Etest® Strip Dry->Apply Incubate Incubate (35°C, 24-48h) Apply->Incubate Read Read MIC (mg/L) Incubate->Read Interpret Interpret Result (S/I/R) Read->Interpret

Caption: Experimental workflow for Itraconazole MIC determination using Etest®.

MIC_Interpretation Start Read Itraconazole MIC (mg/L) Decision1 MIC ≤ 1 ? Start->Decision1 Decision2 MIC > 2 ? Decision1->Decision2 No Susceptible Susceptible (S) Decision1->Susceptible Yes Intermediate Susceptible, Increased Exposure (I) Decision2->Intermediate No Resistant Resistant (R) Decision2->Resistant Yes

Caption: Logical flow for interpreting Itraconazole MIC results for A. fumigatus based on EUCAST breakpoints.

References

Method

Application Notes: Understanding Itraconazole Resistance in Candida albicans

Itraconazole (B105839) is a triazole antifungal agent widely used to treat infections caused by Candida albicans. Its primary mechanism of action is the inhibition of lanosterol (B1674476) 14-α-demethylase, an enzyme enc...

Author: BenchChem Technical Support Team. Date: December 2025

Itraconazole (B105839) is a triazole antifungal agent widely used to treat infections caused by Candida albicans. Its primary mechanism of action is the inhibition of lanosterol (B1674476) 14-α-demethylase, an enzyme encoded by the ERG11 gene, which is crucial for ergosterol (B1671047) biosynthesis.[1][2] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[1][3] However, the emergence of Itraconazole resistance in C. albicans poses a significant clinical challenge. This resistance is not caused by a single mechanism but is a multifactorial phenomenon involving several genetic and cellular alterations.[4][5]

The primary mechanisms contributing to Itraconazole resistance can be categorized as follows:

  • Alterations in the Drug Target: This involves either the overexpression of the ERG11 gene or the acquisition of point mutations within it.[5][6]

    • ERG11 Overexpression: An increased amount of the target enzyme, lanosterol 14-α-demethylase, requires higher concentrations of Itraconazole to achieve an inhibitory effect.[4][7] This overexpression is often driven by gain-of-function (GOF) mutations in the transcription factor UPC2 (Upstream Pathway Component 2), which regulates the expression of several ergosterol biosynthesis genes, including ERG11.[6][8][9]

    • Point Mutations in ERG11: Specific amino acid substitutions in the Erg11 protein can reduce its binding affinity for Itraconazole.[6][7] These mutations allow the enzyme to continue functioning even in the presence of the drug.[5] Common mutation "hot-spot" regions have been identified in the Erg11 protein.[1][6]

  • Increased Drug Efflux: Overexpression of membrane transporter proteins actively pumps Itraconazole out of the fungal cell, reducing its intracellular concentration.[5][10]

    • ATP-Binding Cassette (ABC) Transporters: The most significant of these are Cdr1p and Cdr2p (Candida Drug Resistance 1 and 2). Their overexpression is a major contributor to azole resistance.[6][11] The transcription factor Tac1p (Transcriptional Activator of CDR genes) regulates CDR1 and CDR2, and gain-of-function mutations in TAC1 lead to their constitutive overexpression.[4][6]

    • Major Facilitator Superfamily (MFS) Transporters: Mdr1p (Multidrug Resistance 1) is another important efflux pump. Its overexpression is primarily associated with resistance to fluconazole (B54011) but can contribute to cross-resistance with other azoles.[12][13]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol pathway can provide an alternative route to resistance. A key example is the inactivation of the ERG3 gene, which encodes sterol Δ-5,6-desaturase.[2][4] This prevents the formation of a toxic sterol intermediate that accumulates when Erg11p is inhibited by azoles, allowing the fungus to survive, albeit with an altered membrane composition.[6][14]

  • Biofilm Formation: C. albicans can form biofilms, which are structured communities of cells embedded in an extracellular matrix.[10] This matrix can act as a barrier, preventing the drug from reaching the fungal cells. Additionally, genes associated with both efflux pumps (CDR1, CDR2) and biofilm formation (e.g., ALS3) are often found to be upregulated in resistant isolates.[11][15][16]

Data Presentation

Table 1: Key Genes Associated with Itraconazole Resistance in C. albicans
GeneProtein ProductFunctionResistance Mechanism
ERG11Lanosterol 14-α-demethylaseEnzyme in the ergosterol biosynthesis pathway; target of azoles.[1][2]Overexpression or point mutations reducing drug binding affinity.[5][6][7]
CDR1ABC TransporterEfflux pump that expels azoles from the cell.[6]Overexpression, leading to reduced intracellular drug concentration.[11]
CDR2ABC TransporterEfflux pump that expels azoles from the cell.[6]Overexpression, often co-regulated with CDR1.[11][13]
MDR1MFS TransporterEfflux pump primarily associated with fluconazole resistance.[12]Overexpression, contributing to multidrug resistance.[13]
UPC2Zinc-cluster Transcription FactorRegulates expression of ERG genes, including ERG11.[8]Gain-of-function mutations leading to constitutive overexpression of ERG11.[6][9]
TAC1Zinc-cluster Transcription FactorRegulates expression of CDR1 and CDR2.[4]Gain-of-function mutations leading to constitutive overexpression of efflux pumps.[6]
ERG3Sterol Δ-5,6-desaturaseEnzyme in the late stages of ergosterol biosynthesis.[2]Inactivating mutations prevent the formation of toxic sterol intermediates.[4][6][14]
Table 2: Example Data Summary for MIC Analysis
Isolate IDItraconazole MIC (µg/mL)Interpretation (based on CLSI/EUCAST breakpoints)
ATCC 900280.125Susceptible
Clinical 10.06Susceptible
Clinical 22Resistant
Clinical 38Resistant
Table 3: Example Data Summary for Gene Expression Analysis (RT-qPCR)
Isolate IDRelative ERG11 Expression (Fold Change)Relative CDR1 Expression (Fold Change)Relative UPC2 Expression (Fold Change)
ATCC 900281.0 (Reference)1.0 (Reference)1.0 (Reference)
Clinical 11.20.91.1
Clinical 28.51.37.9
Clinical 34.115.21.3
Table 4: Example Data Summary for Efflux Pump Activity Assay
Isolate IDMean Fluorescence Intensity (MFI) without GlucoseMFI with Glucose (Efflux)% Efflux Activity
ATCC 9002815,00012,50016.7%
Clinical 114,80012,90012.8%
Clinical 216,2008,10050.0%
Clinical 315,5004,30072.3%

Visualizations

G cluster_target Target Alteration cluster_efflux Drug Efflux cluster_pathway Pathway Alteration cluster_other Other Factors UPC2 UPC2 GOF Mutation ERG11_exp ERG11 Overexpression UPC2->ERG11_exp Resistance Itraconazole Resistance ERG11_exp->Resistance ERG11_mut ERG11 Point Mutation ERG11_mut->Resistance TAC1 TAC1 GOF Mutation CDR1_2 CDR1/CDR2 Overexpression TAC1->CDR1_2 CDR1_2->Resistance MDR1 MDR1 Overexpression MDR1->Resistance ERG3 ERG3 Inactivation ERG3->Resistance Biofilm Biofilm Formation Biofilm->Resistance

Caption: Overview of key mechanisms contributing to Itraconazole resistance in C. albicans.

G AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol ...multiple steps... Erg11_target 14-α-demethylated lanosterol Lanosterol->Erg11_target 14-α demethylation Erg3_target Episterol Erg11_target->Erg3_target ... Ergosterol Ergosterol Erg3_target->Ergosterol C5,6 desaturation Itraconazole Itraconazole Erg11_protein Erg11p Itraconazole->Erg11_protein UPC2 UPC2 (Transcription Factor) ERG11_gene ERG11 Gene UPC2->ERG11_gene Upregulates ERG11_gene->Erg11_protein Expresses ERG3_gene ERG3 Gene Erg3_protein Erg3p ERG3_gene->Erg3_protein Expresses

Caption: Ergosterol biosynthesis pathway showing Itraconazole's target and key resistance points.

G start Isolate C. albicans (Susceptible vs. Putative Resistant) mic Protocol 1: Determine MIC start->mic phenotype Characterize Phenotype (Susceptible vs. Resistant) mic->phenotype rna Extract Total RNA phenotype->rna efflux Protocol 3: Efflux Pump Assay (Nile Red) phenotype->efflux qpcr Protocol 2: RT-qPCR for Gene Expression (ERG11, CDR1, UPC2, etc.) rna->qpcr analysis Correlate Genotypic and Phenotypic Data qpcr->analysis efflux->analysis

Caption: Experimental workflow for investigating Itraconazole resistance in C. albicans.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3/S4 guidelines.[13][17][18]

Materials:

  • C. albicans isolates (test and quality control strains, e.g., ATCC 90028)

  • Itraconazole powder (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[19]

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile water

  • Spectrophotometer

  • Incubator (35°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Itraconazole Stock Solution:

    • Dissolve Itraconazole powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). The final DMSO concentration in the wells should not exceed 1%.

  • Preparation of Inoculum:

    • Subculture the C. albicans isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Select several colonies and suspend them in sterile water.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Preparation of Microtiter Plates:

    • Prepare serial two-fold dilutions of Itraconazole in RPMI 1640 medium in a separate 96-well plate or tubes. The final concentration range should typically span 0.016 to 16 µg/mL.

    • Dispense 100 µL of each Itraconazole dilution into the wells of the test plate.

    • Include a drug-free well (growth control) and an un-inoculated well (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of Itraconazole that causes a significant (≥50%) reduction in turbidity compared to the growth control.[18] This can be determined visually or with a microplate reader.

Protocol 2: Analysis of Gene Expression by RT-qPCR

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of specific genes implicated in resistance (ERG11, CDR1, CDR2, MDR1, UPC2, TAC1).[13][20] Gene expression levels in resistant isolates are compared to those in a susceptible control, with a housekeeping gene (e.g., ACT1) used for normalization.[20]

Materials:

  • C. albicans isolates grown to mid-log phase in a suitable broth (e.g., YPD or SAB).[20]

  • RNA extraction kit (e.g., with hot phenol (B47542) method or commercial kit).[21][22]

  • DNase I, RNase-free

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Primers for target genes and housekeeping gene (see Table 1)

  • Real-time PCR instrument (e.g., LightCycler)[20]

  • Nuclease-free water

Procedure:

  • RNA Extraction:

    • Harvest mid-log phase C. albicans cells by centrifugation.

    • Extract total RNA using a validated method. Mechanical disruption with glass beads is often required to break the fungal cell wall.[23]

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could lead to false-positive results.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's protocol.[23]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for a target gene (or housekeeping gene), qPCR master mix, and nuclease-free water.

    • Run the reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step (e.g., 95°C for 5-10 min), followed by 40-50 cycles of denaturation (e.g., 95°C for 10s), annealing (e.g., 60-62°C for 15s), and extension (e.g., 72°C for 10s).[20]

    • Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method.

      • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ACT1) for each isolate (ΔCt = Ct_target - Ct_ACT1).

      • Calculate the difference between the ΔCt of the test isolate and the ΔCt of the susceptible reference isolate (ΔΔCt = ΔCt_test - ΔCt_reference).

      • The fold change in expression is calculated as 2^(-ΔΔCt).

Protocol 3: Assessment of Efflux Pump Activity (Nile Red Assay)

Principle: This assay measures the activity of efflux pumps by monitoring the extrusion of a fluorescent substrate, Nile Red.[24][25] Nile Red is lipophilic and fluoresces intensely within the cell membrane. Active efflux, an energy-dependent process, pumps the dye out of the cell, leading to a decrease in cellular fluorescence that can be quantified by flow cytometry or spectrofluorometry.[26][27]

Materials:

  • C. albicans isolates

  • Phosphate-buffered saline (PBS)

  • Glucose (e.g., 2% solution)

  • Nile Red stock solution (e.g., 1-3.5 mM in DMSO)[24][26]

  • Flow cytometer or fluorescence microplate reader

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Grow C. albicans isolates to the early or mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.8).

    • Harvest a defined number of cells (e.g., equivalent to 15 OD₆₀₀ units) by centrifugation.[26]

    • Wash the cell pellet twice with PBS to remove any residual medium.

  • Dye Loading (Accumulation Phase):

    • Resuspend the cells in PBS containing 2% glucose.

    • Add Nile Red to a final concentration of 6-7.5 µM.[26][27]

    • Incubate with agitation at 30°C for 30 minutes to allow the cells to load the dye.

  • Efflux Measurement (Extrusion Phase):

    • This step is often integrated with the loading phase in energized cells. The key is to compare fluorescence in an energized (with glucose) vs. a de-energized (without glucose or with an inhibitor) state to isolate the contribution of active efflux.

    • To measure the rate of efflux, cells can first be loaded with the dye in the absence of an energy source (or in the presence of an inhibitor like 2-deoxy-D-glucose).[27]

    • After loading, wash the cells and resuspend them in PBS.

    • Initiate efflux by adding glucose (e.g., 20 mM final concentration).[27]

    • Immediately begin measuring the fluorescence over time (e.g., every minute for 10-60 minutes) using a flow cytometer or a plate reader.

  • Data Analysis:

    • Measure the mean fluorescence intensity (MFI) of the cell population.

    • A significant decrease in fluorescence upon the addition of glucose indicates active efflux.

    • Compare the fluorescence levels or the rate of fluorescence decrease between susceptible and resistant isolates. Resistant isolates with overactive efflux pumps will show a faster and more pronounced decrease in fluorescence.[11][13]

References

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Itraconazole

Audience: Researchers, scientists, and drug development professionals. Introduction Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Accurate and reliable quantification of Itraconazole in bulk drug substances and pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy. This application note provides a detailed protocol for the quantification of Itraconazole using a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various validated HPLC methods for Itraconazole quantification, providing a comparative overview of their performance characteristics.

ParameterMethod 1Method 2Method 3Method 4Method 5
Column Dionex C18 (250x4.6mm, 5µm)[1]HiQSil C18-HS (250x4.6mm)ODS Hypersil C18 (250x4.6mm, 5µ)[2]Enable C18G (150x4.6mm, 5µm)[3]Zorbax C18 (150x4.6mm, 5µm)[4]
Mobile Phase Methanol:Potassium Dihydrogen Phosphate (pH 7.5) (40:60 v/v)[1]Acetonitrile (B52724):Water (90:10 v/v)Acetonitrile:0.2% Triethylamine (B128534) (pH 3) (90:10 v/v)[2]Methanol:0.1% Hydrochloric Acid (99:1 v/v)[3]Acetonitrile:Water (75:25 v/v)[4]
Flow Rate 1.5 mL/min[1]1.0 mL/min1.0 mL/min[2]1.0 mL/min[3]1.0 mL/min[4]
Detection (UV) 306 nm[1]263 nm260 nm[2]264 nm[3][5]262 nm[4]
Injection Volume Not Specified20 µL to 50 µL10 µL[2]10 µL[3]10 µL[4]
Retention Time 5.2 min[1]7.75 min~4 min[2]Not Specified3.753 min[4]
Linearity Range 200-600 µg/mL[1]5-60 µg/mL1-100 ppm[2]200-600 µg/mL[3]4-40 µg/mL[4]
Correlation (r²) Not Specified0.9910.9972[2]0.999[3]0.9993[4]
LOD Not Specified0.3356 µg/mL0.3 ppm[2]Not Specified0.624 µg/mL[4]
LOQ Not Specified1.1657 µg/mL1.0 ppm[2]Not Specified2.26 µg/mL[4]
Accuracy (% Recovery) 99.33% to 99.66%[1]Not SpecifiedNot Specified98-102%[3]Not Specified

Experimental Protocols

This section provides a detailed methodology for the quantification of Itraconazole based on a validated RP-HPLC method.

1. Materials and Reagents

  • Itraconazole reference standard

  • Itraconazole sample (bulk drug or capsule formulation)

  • Acetonitrile (HPLC grade)[2]

  • Methanol (HPLC grade)[3]

  • Water (HPLC grade or double distilled)

  • Potassium dihydrogen phosphate

  • Triethylamine[2]

  • Orthophosphoric acid[2]

  • Hydrochloric acid[3]

  • 0.45 µm membrane filter[2]

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 analytical column (e.g., ODS Hypersil C18, 250 x 4.6 mm, 5 µm).[2]

  • Data acquisition and processing software.

  • Analytical balance

  • Sonicator[2]

  • pH meter

3. Chromatographic Conditions (Based on a representative method)

  • Column: ODS Hypersil C18 (250 x 4.6 mm, 5 µm)[2]

  • Mobile Phase: Acetonitrile and 0.2% Triethylamine in water (pH adjusted to 3 with orthophosphoric acid) in a ratio of 90:10 (v/v).[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 260 nm[2]

  • Injection Volume: 10 µL[2]

  • Column Temperature: 45°C[2]

  • Run Time: 10 minutes[2]

4. Preparation of Solutions

  • Preparation of Mobile Phase:

    • Prepare a 0.2% solution of triethylamine in water.

    • Adjust the pH of the triethylamine solution to 3.0 using orthophosphoric acid.[2]

    • Mix acetonitrile and the prepared buffer in a 90:10 (v/v) ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.[2]

  • Preparation of Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 20 mg of Itraconazole working standard and transfer it to a 20 mL volumetric flask.[2]

    • Add approximately 10-15 mL of acetonitrile and sonicate for 20 minutes to dissolve the standard completely.[2]

    • Make up the volume to the mark with acetonitrile and mix well.[2]

  • Preparation of Working Standard Solutions:

    • From the standard stock solution, prepare a series of working standard solutions of different concentrations (e.g., 1, 10, 20, 50, 100 ppm) by appropriate dilution with the mobile phase.[2]

  • Preparation of Sample Solution (from Capsules):

    • Weigh and determine the average weight of twenty Itraconazole capsules.[2]

    • Crush the contents of the capsules into a fine powder.[2]

    • Accurately weigh a portion of the powder equivalent to 50 mg of Itraconazole and transfer it to a 50 mL volumetric flask.[2]

    • Add about 30 mL of acetonitrile and sonicate for 20 minutes to ensure complete dissolution of the drug.[2]

    • Make up the volume to the mark with acetonitrile and mix thoroughly.[2]

    • Filter the solution through a 0.45 µm membrane filter.[2]

    • Pipette 0.25 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration within the calibration range.[2]

5. System Suitability

Before sample analysis, inject the standard solution (e.g., mid-point of the calibration curve) five times. The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak areas is less than 2.0%, the theoretical plates are greater than 2000, and the tailing factor is less than 2.0.

6. Analysis Procedure

  • Inject 10 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution into the HPLC system.

  • Record the chromatograms and measure the peak area for Itraconazole.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of Itraconazole in the sample solution from the calibration curve.

7. Calculation

The amount of Itraconazole in the pharmaceutical dosage form can be calculated using the following formula:

Where:

  • A_sample = Peak area of the sample

  • A_standard = Peak area of the standard

  • C_standard = Concentration of the standard (mg/mL)

  • V_sample = Final volume of the sample preparation (mL)

  • W_sample = Weight of the sample powder taken (mg)

  • Avg. Wt. = Average weight of the capsule contents (mg)

Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC analysis of Itraconazole.

HPLC_Workflow cluster_prep 1. Preparation Stage cluster_hplc 2. HPLC Analysis Stage cluster_data 3. Data Processing Stage prep Preparation hplc_analysis HPLC Analysis mobile_phase Mobile Phase Preparation injection Injection of Samples & Standards mobile_phase->injection standard_prep Standard Solution Preparation system_suitability System Suitability Test standard_prep->system_suitability standard_prep->injection sample_prep Sample Solution Preparation sample_prep->injection data_processing Data Processing system_suitability->injection Proceed if passes chromatogram Chromatogram Acquisition injection->chromatogram calibration Calibration Curve Generation chromatogram->calibration quantification Quantification of Itraconazole calibration->quantification

Caption: Experimental workflow for HPLC quantification of Itraconazole.

Signaling_Pathway itraconazole Itraconazole (Analyte) column Stationary Phase (C18 Column) itraconazole->column Partitioning & Interaction mobile_phase Mobile Phase (Eluent) mobile_phase->column Elution detector UV Detector column->detector Separated Analyte signal Analytical Signal (Chromatogram) detector->signal Detection & Transduction

Caption: Logical relationship of components in the HPLC system.

References

Method

Application Notes and Protocols for Itraconazole in a Murine Model of Systemic Fungal Infection

Audience: Researchers, scientists, and drug development professionals. Introduction Itraconazole (B105839) is a broad-spectrum triazole antifungal agent used in the treatment of systemic mycoses.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Itraconazole (B105839) is a broad-spectrum triazole antifungal agent used in the treatment of systemic mycoses. Its primary mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[1][2][3] Murine models are indispensable tools for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of antifungal agents like itraconazole. This document provides detailed application notes and protocols for utilizing itraconazole in murine models of systemic fungal infections caused by common pathogens such as Candida albicans and Aspergillus fumigatus.

Data Presentation

Table 1: Efficacy of Itraconazole in a Murine Model of Systemic Candidiasis
Mouse StrainFungal Strain & InoculumImmunosuppressionItraconazole Formulation & RouteDosage RegimenPrimary OutcomeReference
ICRCandida albicans (various strains)None (lethal infection model)Cyclodextrin-solubilized, IV & Oral0.63, 2.5, 10, 40 mg/kg/daySignificantly prolonged survival with strains having MICs ≤2.0 mg/L at doses ≥2.5 mg/kg.[4][4]
Normal & Neutropenic MiceCandida albicans (10⁴ CFU for normal, 10³ for neutropenic)Cyclophosphamide-induced neutropeniaOral10-40 mg/kg, twice daily for 2 daysReduced kidney fungal burden. Triazoles were equally effective in normal and neutropenic mice.[5][5]
Table 2: Efficacy of Itraconazole in a Murine Model of Invasive Aspergillosis
Mouse StrainFungal Strain & InoculumImmunosuppressionItraconazole Formulation & RouteDosage RegimenPrimary OutcomeReference
ICRAspergillus fumigatus (2 x 10⁶ conidia)Cortisone (B1669442) acetate (B1210297)Cyclodextrin-solubilized, IV10, 20, 40 mg/kg/day for 4 daysImproved survival and significantly lowered fungal burden in pulmonary tissues at all doses.[6][6]
Non-immunocompromisedAspergillus fumigatusNoneOral in cyclodextrin25 mg/kg, twice dailyMedian survival of 20 days, similar to amphotericin B.
NeutropenicAspergillus fumigatusCyclophosphamide (B585)Oral in cyclodextrin50 mg/kg/daySuperior to amphotericin B and controls in reducing mortality.
ICRAspergillus fumigatusNot specifiedNanoparticles, Oral GavageEvery 12 hoursAchieved high and sustained lung tissue concentrations.[7][7]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Itraconazole

Itraconazole's primary antifungal activity stems from its inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[1][3]

cluster_ergosterol Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Itraconazole Itraconazole Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Itraconazole->Lanosterol 14α-demethylase (CYP51) Inhibits

Caption: Itraconazole inhibits lanosterol 14α-demethylase (CYP51).

Beyond its primary antifungal mechanism, itraconazole has been shown to possess immunomodulatory effects and to inhibit signaling pathways such as the Hedgehog and Wnt/β-catenin pathways.[4][8][9]

Experimental Workflow

A typical experimental workflow for evaluating itraconazole in a murine model of systemic fungal infection involves several key stages, from animal preparation to data analysis.

cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Animal Acclimatization Animal Acclimatization Immunosuppression (optional) Immunosuppression (optional) Animal Acclimatization->Immunosuppression (optional) Day -7 to -3 Fungal Inoculation Fungal Inoculation Immunosuppression (optional)->Fungal Inoculation Day -2 to 0 Itraconazole Treatment Itraconazole Treatment Fungal Inoculation->Itraconazole Treatment Day 0 Monitoring & Data Collection Monitoring & Data Collection Itraconazole Treatment->Monitoring & Data Collection Day 1 onwards Endpoint Analysis Endpoint Analysis Monitoring & Data Collection->Endpoint Analysis Daily Survival Survival Monitoring & Data Collection->Survival Clinical Signs Clinical Signs Monitoring & Data Collection->Clinical Signs Body Weight Body Weight Monitoring & Data Collection->Body Weight Fungal Burden (CFU/qPCR) Fungal Burden (CFU/qPCR) Endpoint Analysis->Fungal Burden (CFU/qPCR) Histopathology Histopathology Endpoint Analysis->Histopathology Cytokine Analysis Cytokine Analysis Endpoint Analysis->Cytokine Analysis

Caption: General experimental workflow for in vivo itraconazole efficacy testing.

Host Innate Immune Response to Fungal Infection

The host's innate immune system provides the first line of defense against fungal pathogens. This complex process involves the recognition of fungal components by pattern recognition receptors (PRRs), leading to the activation of downstream signaling cascades and the induction of inflammatory responses.

cluster_fungus Fungal Pathogen cluster_host Host Immune Cell (e.g., Macrophage) PAMPs Fungal PAMPs (e.g., β-glucans, mannans) PRRs PRRs (e.g., Dectin-1, TLRs) PAMPs->PRRs Recognition Signaling Signaling Cascades (e.g., NF-κB, MAPK) PRRs->Signaling Activation Response Immune Response Signaling->Response Induction Cytokine Production Cytokine Production Response->Cytokine Production Phagocytosis Phagocytosis Response->Phagocytosis Neutrophil Recruitment Neutrophil Recruitment Response->Neutrophil Recruitment

Caption: Simplified overview of the host innate immune response to fungal pathogens.

Experimental Protocols

Protocol 1: Murine Model of Systemic Candidiasis
  • Animal Model: Use 6-8 week old male or female ICR or BALB/c mice.

  • Fungal Strain: Utilize a well-characterized Candida albicans strain.

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (B569324) (SDA) for 24-48 hours at 35°C.

    • Harvest yeast cells and wash twice with sterile phosphate-buffered saline (PBS).

    • Adjust the cell suspension to the desired concentration (e.g., 1 x 10⁶ CFU/mL) using a hemocytometer.

  • Infection:

    • Inject 0.1 mL of the fungal suspension (e.g., 1 x 10⁵ CFU) intravenously via the lateral tail vein.

  • Itraconazole Treatment:

    • Begin treatment 24 hours post-infection.

    • Administer itraconazole at the desired dosage (e.g., 10 mg/kg) once or twice daily via oral gavage or intravenous injection.

  • Monitoring and Endpoints:

    • Monitor mice daily for survival, body weight, and clinical signs of illness.

    • At predetermined time points (or upon euthanasia), harvest organs (kidneys, spleen, liver, brain) for fungal burden analysis.[10]

Protocol 2: Murine Model of Invasive Aspergillosis
  • Animal Model: Use 6-8 week old male or female ICR or BALB/c mice.

  • Immunosuppression (if required):

    • Administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally on days -2 and +1 relative to infection to induce neutropenia.

    • Alternatively, administer cortisone acetate (e.g., 250 mg/kg) subcutaneously on days -1 and +1.

  • Fungal Strain: Use a virulent Aspergillus fumigatus strain.

  • Inoculum Preparation:

    • Grow A. fumigatus on potato dextrose agar for 5-7 days at 37°C.

    • Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween 80.

    • Filter the suspension through sterile gauze to remove hyphal fragments.

    • Wash conidia and adjust to the desired concentration (e.g., 1 x 10⁷ conidia/mL).

  • Infection:

    • Anesthetize mice and instill 20-30 µL of the conidial suspension (e.g., 2-3 x 10⁵ conidia) intranasally or intratracheally.

  • Itraconazole Treatment:

    • Initiate treatment 24 hours post-infection.

    • Administer itraconazole as described in Protocol 1.

  • Monitoring and Endpoints:

    • Monitor mice as described in Protocol 1.

    • Harvest lungs and other organs for fungal burden analysis.

Protocol 3: Preparation and Administration of Itraconazole

Oral Gavage:

  • Formulation: Itraconazole can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose or solubilized with hydroxypropyl-β-cyclodextrin.[6]

  • Procedure:

    • Gently restrain the mouse, ensuring the head and body are in a straight line.[11][12]

    • Insert a 20-22 gauge gavage needle with a ball tip into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.[11][12]

    • The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

    • Slowly administer the calculated volume of the itraconazole formulation (typically not exceeding 10 mL/kg).[11][13]

    • Withdraw the needle gently.

Intravenous Injection:

  • Formulation: Use a commercially available intravenous formulation of itraconazole or a formulation solubilized in a suitable vehicle like hydroxypropyl-β-cyclodextrin.[6]

  • Procedure:

    • Place the mouse in a restrainer to expose the lateral tail vein.

    • Swab the tail with 70% ethanol.

    • Using a 27-30 gauge needle attached to a syringe containing the itraconazole solution, carefully insert the needle into the vein.

    • Slowly inject the desired volume.

    • Withdraw the needle and apply gentle pressure to the injection site.

Protocol 4: Assessment of Fungal Burden

Colony-Forming Unit (CFU) Assay:

  • Aseptically remove organs (e.g., kidneys, lungs, spleen) and weigh them.[10]

  • Homogenize the tissues in a known volume of sterile PBS using a tissue homogenizer.

  • Prepare serial 10-fold dilutions of the homogenate in sterile PBS.

  • Plate 100 µL of each dilution onto SDA plates.

  • Incubate plates at 35-37°C for 24-48 hours.

  • Count the colonies on plates with 30-300 colonies and calculate the CFU per gram of tissue.[10]

Quantitative PCR (qPCR) Assay:

  • Homogenize tissues as described for the CFU assay.

  • Extract total DNA from a known amount of tissue homogenate using a commercial DNA extraction kit.

  • Perform qPCR using primers and a probe specific for a fungal gene (e.g., 18S rRNA or ITS region).[14][15]

  • Include a standard curve of known amounts of fungal DNA to quantify the fungal load in the samples.

  • Express results as fungal DNA quantity per gram of tissue or as conidial equivalents per gram of tissue.[14] qPCR is often more sensitive and has a larger dynamic range than traditional CFU counting, especially for filamentous fungi.[14][16]

References

Application

Application Notes and Protocols for Evaluating Itraconazole's Anti-Cancer Activity Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and data interpretation guidelines for a suite of cell-based assays to characterize the anti-cancer prope...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data interpretation guidelines for a suite of cell-based assays to characterize the anti-cancer properties of Itraconazole (B105839). The included methodologies are essential for pre-clinical drug evaluation and for elucidating the mechanisms of action of this repurposed anti-fungal agent.

Cell Viability and Cytotoxicity Assays

Application: To determine the dose-dependent effect of Itraconazole on the viability and proliferation of cancer cells and to calculate key parameters such as the half-maximal inhibitory concentration (IC50). Assays like the CCK-8 and MTT are foundational in assessing the cytotoxic potential of a compound.

Principle: These colorimetric assays measure the metabolic activity of viable cells. Dehydrogenase enzymes in the mitochondria of living cells reduce a tetrazolium salt (WST-8 in CCK-8 assay, MTT in MTT assay) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Quantitative Data Summary: Itraconazole's Effect on Cancer Cell Viability
Cell LineAssay TypeIC50 Value (µM)Exposure Time (hours)Citation
SGC-7901 (Gastric Cancer)CCK-824.8372[1][2]
MKN45 (Gastric Cancer)CCK-8Dose-dependent inhibition observed24, 48, 72[3]
AGS (Gastric Cancer)CCK-8Dose-dependent inhibition observed24, 48, 72[3]
COLO 205 (Colon Cancer)MTTDose-dependent decrease in viability24[4]
HCT 116 (Colon Cancer)MTTDose-dependent decrease in viability24[4]
A375 (Melanoma)CCK-8Concentration-dependent decrease48[5]
A2058 (Melanoma)CCK-8Concentration-dependent decrease48[5]
SK-MEL-28 (Melanoma)CCK-8Concentration-dependent decrease48[5]
Experimental Protocol: Cell Viability using CCK-8 Assay

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • Itraconazole (dissolved in a suitable solvent like DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well in 100 µL of complete culture medium.[3][6]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Drug Treatment:

    • Prepare a series of dilutions of Itraconazole in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the Itraconazole dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Itraconazole) and a blank control (medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[3]

  • CCK-8 Assay:

    • At the end of the incubation period, add 10 µL of CCK-8 solution to each well.[3][6][7]

    • Incubate the plate for 1-4 hours at 37°C.[3][6][7]

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.[3][6][7]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each Itraconazole concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of Itraconazole concentration to determine the IC50 value.

Apoptosis Assays

Application: To quantify the induction of programmed cell death (apoptosis) in cancer cells upon treatment with Itraconazole. The Annexin V/Propidium Iodide (PI) assay is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Quantitative Data Summary: Itraconazole-Induced Apoptosis
Cell LineTreatmentApoptosis InductionExposure Time (hours)Citation
SGC-7901 (Gastric Cancer)15 µM ItraconazoleIncreased percentage of early apoptotic cells72[1]
MKN45 (Gastric Cancer)10 µM Itraconazole8.56-fold increase in apoptotic cells72[3]
AGS (Gastric Cancer)10 µM Itraconazole15.5-fold increase in apoptotic cells72[3]
COLO 205 (Colon Cancer)Itraconazole (dose-dependent)Significant induction of apoptosis24[4]
HCT 116 (Colon Cancer)Itraconazole (dose-dependent)Significant induction of apoptosis24[4]
Pancreatic Cancer CellsItraconazoleInduced apoptosisNot specified[8]
Experimental Protocol: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well cell culture plates

  • Itraconazole

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.[9]

    • Treat the cells with the desired concentrations of Itraconazole for the specified duration (e.g., 72 hours).[3] Include a vehicle control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[10]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[11]

    • Analyze the cells by flow cytometry within one hour.[11]

    • Acquire a minimum of 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to analyze the flow cytometry data.

    • Gate the cell populations based on their fluorescence:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

Application: To investigate the effect of Itraconazole on cell cycle progression and identify potential cell cycle arrest points. This is crucial for understanding the anti-proliferative mechanism of the drug.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By staining cells with PI and analyzing them with a flow cytometer, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary: Itraconazole's Effect on the Cell Cycle
Cell LineTreatmentEffect on Cell CycleExposure Time (hours)Citation
SGC-7901 (Gastric Cancer)15 µM ItraconazoleIncrease in G1 and S phases, decrease in G2 phase72[1]
MKN45 (Gastric Cancer)1, 5, 10 µM ItraconazoleG0/G1 phase fraction increased from 45.1% to ~65%72[3]
AGS (Gastric Cancer)10 µM ItraconazoleSignificant increase in G1 phase, ~10% decrease in S phase72[3]
COLO 205 (Colon Cancer)Itraconazole (dose-dependent)Induced subG1 phase and G1 arrest, decreased G2/M phase24[4]
HCT 116 (Colon Cancer)Itraconazole (dose-dependent)Induced subG1 phase and G1 arrest, decreased G2/M phase24[4]
TNBC Cells (MDA-MB-231, BT-549)Itraconazole and/or RapamycinArrested cells in G0/G1 phase24[12]
Melanoma Cells (A375, A2058)ItraconazoleInduced G1 phase arrestNot specified[5]
Experimental Protocol: Cell Cycle Analysis using PI Staining

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well cell culture plates

  • Itraconazole

  • Cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with Itraconazole as described for the apoptosis assay.

  • Cell Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[10]

    • Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).[10]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at 37°C in the dark.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Collect at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Cell Migration and Invasion Assays

Application: To assess the effect of Itraconazole on the migratory and invasive potential of cancer cells, which are key processes in metastasis. The Transwell assay (also known as the Boyden chamber assay) is a standard method for these studies.

Principle: The Transwell assay uses a chamber with a porous membrane insert. For migration assays, cells are seeded in the upper chamber and migrate through the pores towards a chemoattractant in the lower chamber. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), and cells must degrade this matrix to migrate through.

Quantitative Data Summary: Itraconazole's Effect on Cell Migration and Invasion
Cell LineAssay TypeEffectCitation
Pancreatic Cancer CellsWound scratch and TranswellSuppressed invasion and migration[8]
Oral Squamous Cell Carcinoma CellsTranswell and wound healingInhibited cell invasion and migration[13]
Colon Cancer Cells (Caco2, HT-29)Scratch assayReduced cell migration[14]
Experimental Protocol: Transwell Invasion Assay

Materials:

  • Cancer cell line of interest

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • 24-well Transwell chambers with 8 µm pore size inserts

  • Matrigel (or other extracellular matrix components)

  • Itraconazole

  • Cotton swabs

  • Methanol (B129727) or other fixative

  • Crystal violet stain

  • Microscope

Procedure:

  • Insert Coating (for Invasion Assay):

    • Thaw Matrigel on ice.

    • Dilute Matrigel with cold serum-free medium.

    • Coat the upper surface of the Transwell inserts with 50-100 µL of diluted Matrigel.[15]

    • Incubate at 37°C for at least 1 hour to allow the gel to solidify.[15]

  • Cell Preparation and Seeding:

    • Serum-starve the cancer cells for 24 hours.

    • Harvest the cells and resuspend them in serum-free medium containing the desired concentration of Itraconazole at a density of 2.5 x 10⁴ to 5 x 10⁴ cells/100 µL.[15]

    • Add 600 µL of medium containing the chemoattractant to the lower chamber.[15]

    • Add 100 µL of the cell suspension to the upper chamber of the inserts.[15]

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours.[15]

  • Staining and Visualization:

    • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.[15]

    • Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.[15]

    • Stain the cells with 0.1% crystal violet for 10 minutes.[15]

    • Wash the inserts with water and allow them to air dry.[15]

  • Quantification:

    • Count the number of stained cells in several random fields under a microscope.

    • Calculate the percentage of invasion relative to the control group.

Signaling Pathways and Experimental Workflow

The anti-cancer activity of Itraconazole is attributed to its modulation of key signaling pathways. Below are diagrams illustrating the inhibitory effects of Itraconazole on the Hedgehog and mTOR pathways, along with a typical experimental workflow for its evaluation.

Hedgehog_Pathway Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits Nucleus Nucleus GLI->Nucleus translocates TargetGenes Target Gene Expression Nucleus->TargetGenes activates Itraconazole Itraconazole Itraconazole->SMO inhibits

Caption: Itraconazole inhibits the Hedgehog pathway by targeting Smoothened (SMO).

mTOR_Pathway GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis fourEBP1->ProteinSynthesis Itraconazole Itraconazole Itraconazole->mTORC1 inhibits

Caption: Itraconazole suppresses the mTOR signaling pathway, impacting cell growth.

Experimental_Workflow start Start: Select Cancer Cell Line culture Cell Culture and Expansion start->culture treatment Treat with Itraconazole (Dose-Response and Time-Course) culture->treatment viability Cell Viability Assay (CCK-8/MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle migration Migration/Invasion Assay (Transwell) treatment->migration data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis migration->data_analysis end End: Characterize Anti-Cancer Activity data_analysis->end

Caption: General workflow for assessing Itraconazole's anti-cancer effects.

References

Method

Application Notes and Protocols for Establishing a Time-Kill Curve for Itraconazole Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals Introduction Time-kill assays are crucial in preclinical drug development and microbiological research to determine the pharmacodynamic properties of an ant...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-kill assays are crucial in preclinical drug development and microbiological research to determine the pharmacodynamic properties of an antimicrobial agent. These assays provide detailed information about the rate and extent of antimicrobial activity, distinguishing between fungistatic and fungicidal effects. This document offers a comprehensive guide to establishing a time-kill curve for Itraconazole against various clinical fungal isolates. Itraconazole, a broad-spectrum triazole antifungal, functions by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Understanding its killing kinetics is vital for optimizing dosing regimens and predicting clinical efficacy.

These protocols are designed to align with established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy.[4][5][6][7]

Core Principles of Time-Kill Assays

A time-kill assay involves exposing a standardized inoculum of a fungal isolate to a specific concentration of an antifungal agent over a set period.[4] At various time points, aliquots are taken, serially diluted, and plated to enumerate the viable fungal cells, reported as colony-forming units per milliliter (CFU/mL).[4] The change in CFU/mL over time is plotted to generate a time-kill curve, which visually depicts the antifungal's activity.[4]

Key Definitions:

  • Fungistatic Activity: Inhibition of fungal growth, typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum.[4]

  • Fungicidal Activity: Killing of fungal cells, generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.[4][8]

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[4] This is a critical parameter that informs the concentrations of Itraconazole to be tested in the time-kill assay.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Prior to performing the time-kill assay, the MIC of Itraconazole for each clinical isolate must be determined using a standardized broth microdilution method as described by the CLSI.

Materials:

  • Clinical fungal isolates

  • Itraconazole powder

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C)

Procedure:

  • Itraconazole Stock Solution: Prepare a stock solution of Itraconazole in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and further dilute in RPMI 1640 medium to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh 24-48 hour culture on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar - SDA), select several well-isolated colonies. Suspend the colonies in sterile saline. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further, dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (0.5-2.5 x 10^3 CFU/mL).

  • Assay Setup: Dispense the diluted Itraconazole solutions into the wells of a 96-well plate, creating a two-fold serial dilution. Add the prepared fungal inoculum to each well. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of Itraconazole that shows no visible growth.

Time-Kill Assay

Materials:

  • Clinical fungal isolates with known Itraconazole MIC values

  • Itraconazole

  • RPMI 1640 medium

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (35°C)

  • Sterile saline or PBS for dilutions

  • Sabouraud Dextrose Agar (SDA) plates

  • Pipettes and sterile tips

  • Timer

Procedure:

  • Inoculum Preparation: Prepare a fungal inoculum in RPMI 1640 medium, adjusted to a final concentration of approximately 1-5 x 10^5 CFU/mL.[4][9]

  • Assay Setup: Prepare test tubes or flasks containing RPMI 1640 medium with the desired concentrations of Itraconazole (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, and 16x MIC).[4][10] Inoculate each tube with the prepared fungal suspension.

  • Incubation and Sampling: Incubate all tubes at 35°C, preferably with agitation.[4] At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.[4][11]

  • Viable Cell Counting: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.[4] Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.[4] The choice of dilutions to plate will depend on the expected killing effect of Itraconazole.

  • Incubation of Plates: Incubate the SDA plates at 35°C for 24-48 hours, or until colonies are clearly visible.

  • Colony Counting: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. Each colony is assumed to have arisen from a single viable cell.

  • Data Analysis: Plot the log10 CFU/mL versus time for each Itraconazole concentration and the growth control.

Data Presentation

Quantitative data from the time-kill assay should be summarized in a clear and structured table for easy comparison.

Table 1: MIC Values of Itraconazole for Clinical Isolates

Isolate IDFungal SpeciesItraconazole MIC (µg/mL)
CA-01Candida albicans0.25
CG-02Candida glabrata1
CT-03Candida tropicalis0.5
AN-04Aspergillus niger1

Table 2: Time-Kill Curve Data for Itraconazole against Candida albicans (CA-01)

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (1x MIC)Log10 CFU/mL (4x MIC)Log10 CFU/mL (16x MIC)
05.105.115.095.12
25.455.054.884.65
46.234.984.514.10
67.014.854.123.54
87.894.703.652.98
128.544.553.10<2.00
248.984.322.45<2.00
489.124.252.15<2.00

Mandatory Visualization

Itraconazole's Antifungal Signaling Pathway

Itraconazole_Mechanism cluster_fungal_cell Fungal Cell cluster_effects Downstream Effects Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Substrate Ergosterol Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Maintains Disrupted_Membrane Disrupted Membrane Permeability & Fluidity Membrane->Disrupted_Membrane Leads to Lanosterol_Demethylase->Ergosterol Synthesis Itraconazole Itraconazole Itraconazole->Lanosterol_Demethylase Growth_Inhibition Fungal Growth Inhibition Disrupted_Membrane->Growth_Inhibition Results in

Caption: Mechanism of action of Itraconazole.

Experimental Workflow for Time-Kill Assay

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum 1. Prepare Standardized Fungal Inoculum Inoculation 3. Inoculate Media Inoculum->Inoculation Media 2. Prepare Media with Itraconazole Concentrations Media->Inoculation Incubation 4. Incubate with Agitation (e.g., 35°C) Inoculation->Incubation Sampling 5. Sample at Time Points (0, 2, 4, 8, 12, 24, 48h) Incubation->Sampling Dilution 6. Perform Serial Dilutions Sampling->Dilution Plating 7. Plate Dilutions on Agar Dilution->Plating Incubate_Plates 8. Incubate Plates Plating->Incubate_Plates Counting 9. Count Colonies (CFU) Incubate_Plates->Counting Plotting 10. Plot Log10 CFU/mL vs. Time Counting->Plotting

Caption: Experimental workflow for the time-kill assay.

References

Application

Application Notes and Protocols: Agar Disk Diffusion Assay for Itraconazole Susceptibility Screening

Introduction The agar (B569324) disk diffusion assay is a widely used and cost-effective method for determining the susceptibility of fungal isolates to antifungal agents. This method is particularly valuable for routine...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The agar (B569324) disk diffusion assay is a widely used and cost-effective method for determining the susceptibility of fungal isolates to antifungal agents. This method is particularly valuable for routine screening in clinical microbiology laboratories.[1][2][3] This document provides detailed application notes and protocols for performing the agar disk diffusion assay for Itraconazole susceptibility screening, with a focus on methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI).

Itraconazole is a broad-spectrum triazole antifungal agent that functions by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] This disruption of the cell membrane leads to fungal cell death.[4] The disk diffusion assay provides a qualitative assessment of the in vitro activity of Itraconazole against a specific fungal isolate, which can guide therapeutic decisions.

Data Presentation

Table 1: Quality Control (QC) Zone Diameter Limits for Itraconazole Disk Diffusion Testing

Quality control is a critical component of the disk diffusion assay to ensure the accuracy and reproducibility of results. The following table summarizes the acceptable zone diameter ranges for CLSI-recommended QC strains when testing Itraconazole. These ranges are based on multicenter studies and are essential for validating test performance.[6][7][8]

Quality Control StrainATCC NumberItraconazole Disk PotencyIncubation TimeAcceptable Zone Diameter (mm)
Paecilomyces variotiiMYA-363010 µg24-48 h20 - 31[7]
Aspergillus fumigatusMYA-362610 µg24 h11 - 21[7]
Candida krusei625810 µg20-24 h18 - 26[7]
Table 2: Zone Diameter Interpretive Criteria for Itraconazole (Yeasts)

The interpretation of zone diameters allows for the categorization of a fungal isolate as susceptible, intermediate, or resistant to Itraconazole. These breakpoints are correlated with minimum inhibitory concentration (MIC) values. The following table provides the CLSI M44-A2 interpretive criteria for yeasts. Interpretive criteria for filamentous fungi are less standardized, and results are often interpreted using epidemiological cutoff values (ECVs).[1]

Fungal GroupDisk ContentSusceptible (S)Intermediate (I)Resistant (R)
Candida spp.10 µg≥ 17 mm14 - 16 mm≤ 13 mm

Experimental Protocols

Materials
  • Itraconazole (10 µg) antimicrobial susceptibility test discs

  • Mueller-Hinton (MH) agar[9][10]

  • For yeasts: MH agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue (GMB)[2][3]

  • Sterile Petri dishes (90 or 150 mm)

  • Sterile 0.85% saline

  • Sterile cotton swabs

  • McFarland 0.5 turbidity standard

  • Vortex mixer

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator at 35°C ± 2°C[3]

  • Calipers or ruler for measuring zone diameters

  • Quality control strains (e.g., C. krusei ATCC 6258, A. fumigatus ATCC MYA-3626, P. variotii ATCC MYA-3630)

Protocol 1: Inoculum Preparation
  • Fungal Culture: Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (for yeasts) or until sufficient growth is observed (for molds).

  • Colony Selection: Select 3-4 well-isolated colonies of approximately 1 mm in diameter.[2]

  • Suspension Preparation: Transfer the selected colonies into a tube containing 5 mL of sterile 0.85% saline.[2]

  • Turbidity Adjustment: Vortex the suspension thoroughly.[2] Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to obtain an optical density between 0.08 and 0.13 at 620 nm.[2] This suspension should be used within 15 minutes of preparation.[11]

Protocol 2: Agar Plate Inoculation and Disc Application
  • Plate Preparation: Use Mueller-Hinton agar plates with a depth of approximately 4 mm.[2] The surface of the agar should be dry before inoculation.[11]

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab firmly against the inside wall of the tube to express excess fluid.[3]

  • Streaking: Inoculate the entire surface of the agar plate by streaking the swab evenly in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.[2][3] Swab the rim of the agar as well.[2]

  • Drying: Allow the inoculated plate to dry for 3-15 minutes with the lid slightly ajar to absorb surface moisture.[2][3]

  • Disc Application: Aseptically apply the Itraconazole (10 µg) disc to the center of the inoculated agar surface.[9] If multiple discs are used, ensure they are spaced at least 24 mm apart.[2][3] Press the disc gently to ensure complete contact with the agar.

  • Incubation: Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disc application.[3][11]

Protocol 3: Incubation and Result Interpretation
  • Incubation Period: Incubate the plates for 20-24 hours for most yeasts and rapidly growing molds.[3] For slower-growing filamentous fungi, incubation may need to be extended to 48 hours or longer, until sufficient growth is observed.[9][10]

  • Zone Measurement: After incubation, measure the diameter of the zone of complete inhibition to the nearest whole millimeter using calipers or a ruler.[2] For molds, the zone is measured at the point of prominent reduction of growth (approximately 80%).[9] Ignore microcolonies within the zone of inhibition for certain fungi when testing triazoles.[9]

  • Interpretation: Compare the measured zone diameter to the interpretive criteria in Table 2 for yeasts. For molds, results can be compared to established ECVs. Report the result as Susceptible (S), Intermediate (I), or Resistant (R).

  • Quality Control: Concurrently test the appropriate QC strains. The zone diameters for the QC strains must fall within the acceptable ranges specified in Table 1 for the patient results to be considered valid.

Visualizations

Itraconazole Mechanism of Action

Caption: Figure 1: Simplified diagram of the mechanism of action of Itraconazole.

Agar Disk Diffusion Assay Workflow

Caption: Figure 2: Experimental workflow for the Itraconazole agar disk diffusion assay.

References

Method

Application Notes and Protocols for Assessing Itraconazole Synergy with Other Antifungals

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for assessing the synergistic interactions between itraconazole (B105839) and other antifungal agents...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the synergistic interactions between itraconazole (B105839) and other antifungal agents. The protocols outlined below are essential for the preclinical evaluation of new combination therapies aimed at enhancing efficacy, overcoming resistance, and reducing dose-related toxicity.

Introduction

Itraconale, a broad-spectrum triazole antifungal, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The emergence of antifungal resistance necessitates the exploration of combination therapies. Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, are of particular interest.[3] This document details standardized in vitro and in vivo methods to quantify these interactions.

Data Presentation: Quantitative Synergy Assessment

The Fractional Inhibitory Concentration Index (FICI) is the most common metric used to quantify the nature of drug interactions in vitro. It is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.

FICI Calculation:

FICI = (MIC of Itraconazole in Combination / MIC of Itraconazole Alone) + (MIC of Drug B in Combination / MIC of Drug B Alone)[4][5]

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[4][6]

The following tables summarize published FICI values for itraconazole in combination with other antifungal agents against various fungal species.

Fungal Species Combination Drug FICI Range Interpretation Reference
Aspergillus fumigatusTerbinafine0.403 - 0.497Synergy[7]
Trichophyton mentagrophytes/interdigitaleLuliconazole≤ 0.5Synergy[6]
Trichophyton mentagrophytes/interdigitaleTerbinafine≤ 0.5Synergy[6]
Trichophyton mentagrophytes/interdigitaleKetoconazole≤ 0.5Synergy[6]
Candida glabrataCaspofunginNo Synergy DetectedIndifference[8]

Experimental Protocols

In Vitro Synergy Testing

1. Checkerboard Microdilution Assay

The checkerboard assay is a robust method for determining the FICI of a drug combination.[9] It involves a two-dimensional titration of the two compounds in a 96-well plate.

Materials:

  • Itraconazole and the second antifungal agent

  • Fungal isolate

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Sterile water or saline

  • Spectrophotometer or plate reader (for objective endpoint determination)

Protocol:

  • Drug Dilution:

    • Prepare stock solutions of each drug at a concentration that is a multiple of the highest concentration to be tested.

    • Along the x-axis of the 96-well plate, create serial dilutions of itraconazole.

    • Along the y-axis, create serial dilutions of the second antifungal agent.[10]

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).

  • Plate Inoculation:

    • Add the prepared inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well as a growth control and a well with medium only as a sterility control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Endpoint Determination:

    • Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the control. This can be assessed visually or by using a spectrophotometer.

  • FICI Calculation:

    • Calculate the FICI using the formula provided above.

2. Time-Kill Assay

Time-kill assays provide dynamic information about the rate of fungal killing and can differentiate between fungistatic and fungicidal activity.[11]

Materials:

  • Itraconazole and the second antifungal agent

  • Fungal isolate

  • Culture tubes or flasks

  • RPMI 1640 medium

  • Sabouraud Dextrose Agar (SDA) plates

  • Orbital shaker

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized fungal suspension in RPMI 1640 medium to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.[12]

  • Assay Setup:

    • Prepare culture tubes with the following:

      • Growth control (no drug)

      • Itraconazole alone (at a relevant concentration, e.g., 1x, 2x, or 4x MIC)

      • Second antifungal alone (at a relevant concentration)

      • The combination of both agents at the same concentrations.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with agitation.[13]

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aseptically remove an aliquot from each tube.[14]

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto SDA plates and incubate at 35°C for 24-48 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.[11]

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.[14]

3. Etest (Gradient Diffusion Method)

The Etest is a technically simpler method that can also be used to assess synergy.[15]

Materials:

  • Itraconazole and second antifungal Etest strips

  • Fungal isolate

  • RPMI agar plates

  • Sterile swabs

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized fungal suspension as described for the checkerboard assay.

  • Plate Inoculation:

    • Evenly streak the fungal inoculum onto the surface of an RPMI agar plate using a sterile swab.[16]

    • Allow the plate to dry for about 15 minutes.[16]

  • Etest Strip Application:

    • Apply the Etest strips for each drug onto the agar surface. For synergy testing, the strips can be placed in a "cross" formation or adjacent to each other.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • Read the MIC at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.[16]

    • For synergy, a deformation or merging of the inhibition zones is observed. The FICI can be calculated based on the MICs read from the intersection points of the inhibition ellipses.

In Vivo Synergy Assessment

Murine Model of Systemic Infection

Animal models are crucial for validating in vitro synergy data and assessing the in vivo efficacy of combination therapies.[17][18]

Materials:

  • Itraconazole and the second antifungal agent formulated for animal administration

  • Specific pathogen-free mice (strain and sex will depend on the fungal pathogen and infection model)

  • Fungal isolate

  • Appropriate caging and animal care facilities

Protocol:

  • Infection:

    • Induce a systemic fungal infection in mice via intravenous or intraperitoneal injection of a standardized fungal inoculum. The inoculum size should be sufficient to cause a lethal infection in the control group within a defined timeframe.

  • Treatment:

    • Randomly assign infected mice to different treatment groups:

      • Vehicle control

      • Itraconazole alone

      • Second antifungal alone

      • Combination of itraconazole and the second antifungal

    • Administer the drugs at clinically relevant doses and schedules. Itraconazole is often administered orally by gavage.[19]

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of illness and mortality.

    • The primary endpoint is typically survival time.

    • Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain, lungs), which is determined by homogenizing the tissues and plating serial dilutions to quantify CFU/gram of tissue.[18]

  • Data Analysis:

    • Compare survival curves between treatment groups using Kaplan-Meier analysis and the log-rank test.

    • Compare fungal burdens between groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • Synergy is indicated by a significant improvement in survival and/or a significant reduction in fungal burden in the combination therapy group compared to the monotherapy groups.[20]

Signaling Pathways and Mechanisms of Synergy

Understanding the molecular mechanisms underlying synergistic interactions can aid in the rational design of new combination therapies.

Calcium Signaling Pathway in Fungal Cells

Itraconazole has been shown to induce a rapid increase in cytosolic free calcium ([Ca2+]c) in fungal cells.[21] This influx of calcium can act as a stress signal.[22] The calcium signaling pathway, involving components like calmodulin and calcineurin, is crucial for the fungal stress response.[23][24] Verapamil, a calcium channel blocker, has been shown to synergize with itraconazole by decreasing the itraconazole-induced cytosolic calcium transients.[25] This suggests that disrupting the fungus's ability to manage calcium stress can enhance the efficacy of itraconazole.

cluster_membrane Fungal Cell Membrane cluster_cytosol Cytosol Itraconazole Itraconazole Ergosterol_Synth Ergosterol Biosynthesis Itraconazole->Ergosterol_Synth Inhibits Ergosterol Ergosterol Membrane_Stress Membrane Stress Ergosterol->Membrane_Stress Depletion leads to Ca_Channel Calcium Channel Membrane_Stress->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin Activates Stress_Response Stress Response (e.g., Cell Wall Integrity) Calcineurin->Stress_Response Mediates Other_Antifungal Synergistic Agent (e.g., Verapamil) Other_Antifungal->Ca_Channel Inhibits

Caption: Itraconazole-induced calcium signaling and synergy.

Host NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of the host inflammatory response to fungal infections.[26] Some studies suggest that the synergistic effect of certain drug combinations with itraconazole may be, in part, due to the modulation of this host pathway, leading to a more effective immune response and reduced inflammation-mediated tissue damage.[27] For example, the combination of aspirin (B1665792) and itraconazole has been shown to inhibit the production of pro-inflammatory cytokines by downregulating the NF-κB signaling pathway in a model of vulvovaginal candidiasis.[27]

cluster_host_cell Host Immune Cell Fungal_Pathogen Fungal Pathogen TLR Toll-like Receptor (TLR) Fungal_Pathogen->TLR Activates MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK NF_kB NF-κB IKK->NF_kB Activates Inflammation Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NF_kB->Inflammation Induces Synergistic_Combo Itraconazole + Synergistic Agent Synergistic_Combo->IKK Inhibits cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_drugs Prepare Drug Stock Solutions serial_dilutions Perform Serial Dilutions in 96-well Plate prep_drugs->serial_dilutions prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plate prep_inoculum->inoculate serial_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis_tk Data Analysis prep_inoculum_tk Prepare Fungal Inoculum prep_tubes Prepare Culture Tubes with Drugs prep_inoculum_tk->prep_tubes incubate_agitate Incubate with Agitation prep_tubes->incubate_agitate sample Sample at Time Points incubate_agitate->sample serial_dilute_plate Serial Dilute and Plate sample->serial_dilute_plate incubate_plates Incubate Plates serial_dilute_plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_curves Plot Time-Kill Curves count_colonies->plot_curves determine_synergy Determine Synergy plot_curves->determine_synergy

References

Application

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Itraconazole

For Researchers, Scientists, and Drug Development Professionals Introduction Itraconazole (B105839) is a broad-spectrum triazole antifungal agent widely used for the treatment of various fungal infections.[1][2][3] Its p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839) is a broad-spectrum triazole antifungal agent widely used for the treatment of various fungal infections.[1][2][3] Its pharmacokinetic profile is characterized by good oral absorption, extensive tissue distribution, and a long elimination half-life.[2][4] Itraconazole is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites.[5][6][7][8] The major active metabolite, hydroxyitraconazole (B3325177), often circulates at higher concentrations than the parent drug and contributes significantly to the overall antifungal effect.[2][6][7][9] Understanding the in vivo pharmacokinetics of itraconazole and its metabolites is crucial for drug development, dose optimization, and assessing potential drug-drug interactions.[6][10]

These application notes provide a comprehensive overview of the experimental design and detailed protocols for conducting in vivo pharmacokinetic studies of itraconazole in animal models.

Data Presentation: Pharmacokinetic Parameters of Itraconazole in Various Species

The following tables summarize key pharmacokinetic parameters of itraconazole following oral (PO) and intravenous (IV) administration in different animal species. These values can serve as a reference for designing new studies and for inter-species comparisons.[11]

Table 1: Pharmacokinetic Parameters of Itraconazole after Oral Administration in Different Animal Species

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (h·µg/mL)T½ (h)Absolute Bioavailability (F%)Reference
Rat100.295 ± 0.3452.6 - 5.43.09 ± 4.334.9 - 10.716.6 - 34.9[9][12][13]
30---14.463.0[12]
50---24.885.7[12]
Rabbit5-8.7 ± 3.0-9.4 ± 3.5-[14]
Dog5-3.3 ± 2.1-28.0 ± 2.9-[14]
Cat50.70 ± 0.141.43 ± 0.537.94 ± 2.8315.6 ± 3.252.1 ± 11.6[14]
Horse50.41 ± 0.133.33 ± 1.03-11.3 ± 2.8465.0 ± 26.3[14][15]

Table 2: Pharmacokinetic Parameters of Itraconazole after Intravenous Administration in Rats

Dose (mg/kg)Cmax (µg/mL)AUC (h·µg/mL)T½ (h)Volume of Distribution (L/kg)Systemic Clearance (mL/min/kg)Reference
10-18.2 ± 2.29.4 ± 1.26.014.2[9][12]
20-21.2 ± 1.912.8 ± 2.7--[12]
30-29.3 ± 3.517.5 ± 4.1--[12]

Experimental Protocols

Protocol 1: Oral Pharmacokinetic Study of Itraconazole in Rats

This protocol details a typical single-dose oral pharmacokinetic study of itraconazole in rats.

1. Animal Model:

  • Species: Sprague-Dawley rats.[11]

  • Sex: Male or female (should be consistent within a study).

  • Weight: 200-250 g.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[16]

2. Dosing:

  • Formulation: Prepare a suspension of itraconazole in a suitable vehicle (e.g., 0.5% methylcellulose).[16]

  • Dose: 10 mg/kg.[12]

  • Administration: Administer the suspension via oral gavage using a suitable gavage needle.[16][17][18][19][20] The volume should not exceed 10-20 mL/kg.[18][20]

3. Sample Collection:

  • Matrix: Whole blood or plasma.

  • Anticoagulant: EDTA or heparin.[21]

  • Sampling Time Points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.

  • Collection Method: Collect blood samples (approximately 0.2-0.3 mL) from the lateral tail vein, saphenous vein, or via retro-orbital sinus puncture.[21][22][23][24] Terminal blood collection can be performed via cardiac puncture.[24][25]

  • Sample Processing: If plasma is required, centrifuge the blood samples at 4°C and transfer the plasma to clean tubes. Store all samples at -70°C or colder until analysis.[10]

4. Sample Analysis (LC-MS/MS Method):

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is recommended for its high sensitivity and selectivity.[1][10][26][27][28][29]

  • Sample Preparation:

    • Protein Precipitation: Add acetonitrile (B52724) (containing an internal standard like itraconazole-d3) to the plasma samples to precipitate proteins.[1][26]

    • Solid-Phase Extraction (SPE): Alternatively, use an Oasis HLB cartridge for sample clean-up and concentration.[28][30]

  • Chromatographic Conditions:

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[1][27]

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for itraconazole, hydroxyitraconazole, and the internal standard.[1][27]

      • Itraconazole: m/z 705 -> 392[27]

      • Hydroxyitraconazole: m/z 721 -> 408[27]

  • Quantification: Generate a calibration curve using standard solutions of itraconazole and hydroxyitraconazole in blank plasma.[1][26] The concentration range should cover the expected sample concentrations (e.g., 5-2500 ng/mL for itraconazole and hydroxyitraconazole).[10]

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC, T½, clearance, and volume of distribution.

Protocol 2: Intravenous Pharmacokinetic Study of Itraconazole in Rats

This protocol is for determining the absolute bioavailability and other key pharmacokinetic parameters following intravenous administration.

1. Animal Model and Preparation:

  • Follow the same procedures as in Protocol 1 for animal selection and preparation.

  • For ease of administration and repeated sampling, surgical cannulation of a major blood vessel (e.g., jugular vein) may be considered.

2. Dosing:

  • Formulation: Dissolve itraconazole in a suitable vehicle for intravenous administration (e.g., a solution containing cyclodextrin).

  • Dose: 10 mg/kg.[12]

  • Administration: Administer as a slow bolus injection or a short infusion via a cannulated vein or the tail vein.

3. Sample Collection, Analysis, and Pharmacokinetic Analysis:

  • Follow the procedures outlined in Protocol 1 for sample collection, analysis, and pharmacokinetic parameter calculation.

Mandatory Visualizations

Itraconazole In Vivo Pharmacokinetic Study Workflow

G cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Analysis animal_acclimatization Animal Acclimatization (Sprague-Dawley Rats) oral_gavage Oral Gavage (10 mg/kg) animal_acclimatization->oral_gavage formulation_prep Itraconazole Formulation (e.g., Suspension in 0.5% Methylcellulose) formulation_prep->oral_gavage blood_collection Serial Blood Sampling (e.g., Tail Vein) oral_gavage->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_storage Sample Storage (-70°C) plasma_separation->sample_storage sample_prep Sample Preparation (Protein Precipitation or SPE) sample_storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Quantification of Itraconazole and Hydroxyitraconazole lcms_analysis->quantification pk_parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, T½) quantification->pk_parameters

Caption: Workflow for an in vivo oral pharmacokinetic study of Itraconazole in rats.

Metabolic Pathway of Itraconazole

G Itraconazole Itraconazole CYP3A4 CYP3A4 Itraconazole->CYP3A4 Metabolism in the Liver Hydroxy_Itraconazole Hydroxyitraconazole (Active Metabolite) CYP3A4->Hydroxy_Itraconazole Keto_Itraconazole Keto-itraconazole CYP3A4->Keto_Itraconazole N_desalkyl_Itraconazole N-desalkyl-itraconazole CYP3A4->N_desalkyl_Itraconazole

Caption: Simplified metabolic pathway of Itraconazole mediated by CYP3A4.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Itraconazole Solubility Challenges

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to overcome the solubility issues of itrac...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to overcome the solubility issues of itraconazole (B105839) in aqueous solutions.

Troubleshooting Guides

Issue 1: Poor Dissolution of Itraconazole in Aqueous Buffer

Question: My itraconazole raw material is showing very low solubility (<1 µg/mL) in my aqueous buffer (pH 7.4), leading to inconsistent results in my in vitro assays. What can I do?

Answer: This is a common issue as itraconazole is a Biopharmaceutics Classification System (BCS) Class II drug with very low aqueous solubility.[1][2] Its solubility is also pH-dependent, favoring acidic conditions.[3] Here are several approaches to enhance its solubility:

Troubleshooting Steps & Solutions:

  • pH Adjustment: Itraconazole is a weakly basic drug (pKa = 3.7) and its solubility increases in acidic environments.[3][4] Try lowering the pH of your buffer if your experimental conditions permit. Solubility is significantly higher at pH 1.2 compared to neutral or basic pH.[3][5]

  • Co-solvents: For initial experiments, using a co-solvent system can be a quick method to dissolve itraconazole.

    • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective, though care must be taken as they can have physiological effects at low concentrations.[6] Ethanol and other alcohols can also be used.[7][8]

    • Procedure: First, dissolve itraconazole in a minimal amount of the organic solvent. Then, dilute this stock solution into your aqueous buffer. Be cautious of precipitation upon dilution.

  • Formulation Strategies: For more robust and clinically relevant solutions, consider advanced formulation techniques:

    • Amorphous Solid Dispersions (ASDs): Dispersing itraconazole in a polymer matrix can significantly enhance its aqueous solubility by converting it from a crystalline to a more soluble amorphous form.[1][2][9]

      • Common Polymers: Kollidon® VA64 (KOL), Hydroxypropyl Methylcellulose (HPMC), Soluplus®, and Eudragit have been used successfully.[1][10]

      • Preparation Method: Hot-melt extrusion (HME) and spray drying are common techniques to prepare ASDs.[1][2][11]

    • Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins can encapsulate the poorly soluble itraconazole molecule, forming a complex with enhanced aqueous solubility.[5][12][13]

      • Types of Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and randomly methylated-β-cyclodextrin (RAMEB) are effective.[12][13] The marketed oral solution of itraconazole, Sporanox®, uses HP-β-CD.[14]

      • Preparation Methods: Co-evaporation, kneading, and physical mixing are common methods for preparing these complexes.[5][13]

    • Nanosuspensions: Reducing the particle size of itraconazole to the nanometer range increases the surface area for dissolution, thereby enhancing solubility and dissolution rate.[15][16][17][18]

      • Stabilizers: Poloxamer 407 and other polymers are often used as stabilizers to prevent particle aggregation.[15][17]

      • Preparation Methods: Pearl milling and nanoprecipitation (solvent displacement) are common techniques.[15][16][17]

Issue 2: Itraconazole Precipitates Out of Solution During My Experiment

Question: I successfully dissolved itraconazole using a pH shift/co-solvent method, but it precipitates over time or when I change experimental conditions (e.g., temperature shift, addition of other components). How can I prevent this?

Answer: Precipitation of a supersaturated itraconazole solution is a common challenge. The following strategies can help maintain itraconazole in a dissolved state:

Troubleshooting Steps & Solutions:

  • Use of Precipitation Inhibitors: Incorporating polymers can help maintain a supersaturated state and prevent or slow down precipitation.

    • Recommended Polymers: HPMC, PVP (polyvinylpyrrolidone), and Soluplus® have been shown to inhibit the crystallization of drugs from supersaturated solutions.[1][5]

  • Optimize Formulation: The choice of formulation strategy can significantly impact the stability of the dissolved itraconazole.

    • ASDs: The polymer matrix in an ASD not only enhances initial solubility but also helps to inhibit precipitation.[2]

    • Cyclodextrins: The continuous association and dissociation of the drug-cyclodextrin complex helps to keep the drug in solution.[19]

  • Control of Experimental Conditions:

    • Temperature: Ensure the temperature of your solutions is maintained, as solubility is temperature-dependent.[8]

    • pH Stability: If using pH modification, ensure the pH of the medium remains stable throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of itraconazole?

A1: The intrinsic aqueous solubility of itraconazole is extremely low, reported to be in the range of 1 to 4 ng/mL at neutral pH.[2][4][9]

Q2: How does pH affect the solubility of itraconazole?

A2: Itraconazole is a weakly basic drug with a pKa of 3.7.[3] Its solubility is highly pH-dependent, increasing significantly in acidic conditions (e.g., simulated gastric fluid at pH 1.2) where it becomes ionized.[4][20] In contrast, its solubility is very low in neutral or alkaline environments.[3][5]

Q3: Which method provides the highest solubility enhancement for itraconazole?

A3: The degree of solubility enhancement depends on the specific method, polymers/excipients used, and the drug-to-carrier ratio. However, forming amorphous solid dispersions and nanosuspensions have been reported to increase the solubility by several hundred-fold.[1] For instance, solid dispersions prepared with certain polymers have shown up to a 610-fold increase in equilibrium solubility.

Q4: Are there any commercially available formulations of itraconazole that address its poor solubility?

A4: Yes, Sporanox® is a commercially available formulation. The oral solution uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to solubilize itraconazole.[14] The capsule formulation contains itraconazole-coated sugar spheres, which is a type of solid dispersion.[4]

Q5: When preparing amorphous solid dispersions, what are the key characterization techniques I should use?

A5: To confirm the formation of an amorphous solid dispersion and the transformation of itraconazole from a crystalline to an amorphous state, the following techniques are essential:

  • Differential Scanning Calorimetry (DSC): To observe the disappearance of the melting endotherm of crystalline itraconazole.[1][10]

  • Powder X-ray Diffraction (PXRD): To confirm the absence of sharp diffraction peaks characteristic of the crystalline drug.[1][10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between the drug and the polymer carrier.[5][11]

Data Summary Tables

Table 1: Solubility of Itraconazole with Different Enhancement Techniques

TechniquePolymer/ExcipientSolvent/MediumItraconazole SolubilityFold IncreaseReference
Pure Drug -pH 1.2 Buffer5.5 µg/mL-[1]
Pure Drug -Purified Water1.388 µg/mL-[3]
Pure Drug -0.1N HCl7.59 µg/mL-[3]
Amorphous Solid Dispersion (ASD) Soluplus®pH 1.2 Buffer236.2 µg/mL~43[1]
Amorphous Solid Dispersion (ASD) XL-10pH 1.2 Buffer329.1 µg/mL~60[1]
Amorphous Solid Dispersion (ASD) HPMC-ASpH 1.2 Buffer26.8 µg/mL~5[1]
Cyclodextrin Complex (Kneading) HPβCD (1:2 molar ratio)pH 1.2 Buffer12.39 µg/mL~2.7 (vs. 4.5 µg/mL pure drug)[12][13]
Cyclodextrin Complex (Kneading) RAMEB (1:2 molar ratio)pH 1.2 Buffer14.05 µg/mL~3.1 (vs. 4.5 µg/mL pure drug)[12][13]
Cyclodextrin Complex with Polymer RAMEB + PEG 4000pH 1.2 Buffer28.72 µg/mL~6.4 (vs. 4.5 µg/mL pure drug)[12][13]
Salt Formation (Besylate Salt) Benzene Sulphonic AcidPurified Water191.64 µg/mL~138[3]
Salt Formation (Besylate Salt) Benzene Sulphonic AcidSimulated Gastric Fluid508.7 µg/mL~67[3]

Table 2: Itraconazole Solubility in Various Solvents

SolventPolarity/Dielectric ConstantSolubilityTemperatureReference
Water80Very Low (<1 ng/mL)Ambient[8]
Dimethyl Sulfoxide (DMSO)47~0.5 mg/mLAmbient[6]
Dimethylformamide (DMF)37~0.5 mg/mLAmbient[6]
Ethanol24.3Slightly Soluble (300 µg/mL)Ambient[7]
Methylene Chloride8.9Freely Soluble (239 mg/mL)Ambient[7]
1,4-Dioxane2.25Highest among tested solvents293.15 K - 318.15 K[8]

Experimental Protocols

Protocol 1: Preparation of Itraconazole Amorphous Solid Dispersion by Solvent Evaporation
  • Dissolution: Weigh 50 mg of itraconazole and dissolve it in a sufficient quantity of chloroform (B151607) in a 50 mL beaker.

  • Adsorbent Addition: In a mortar, place the desired amount of a porous adsorbent (e.g., 100 mg of porous calcium silicate).

  • Mixing: Slowly pour the itraconazole solution onto the adsorbent in the mortar while continuously triturating to form a uniform mixture or slurry.

  • Solvent Evaporation: Allow the chloroform to evaporate completely. A fume hood is recommended for this step.

  • Drying: Place the dried sample in a desiccator over anhydrous calcium chloride to remove any residual moisture.

  • Characterization: Analyze the resulting powder using DSC, PXRD, and FTIR to confirm the formation of an amorphous solid dispersion.

Protocol 2: Preparation of Itraconazole Nanosuspension by Pearl Milling
  • Pre-dispersion: Disperse 1% w/v of itraconazole powder in an aqueous solution containing a wetting agent (e.g., 2.2% w/v glycerol) and a stabilizer (e.g., Poloxamer 407) in a 20 mL vial.[15][17]

  • Milling: Add zirconium oxide beads (milling media) to the pre-dispersion. The ratio of drug to surfactant to milling media can be optimized, with a starting point of 1:3.0:50.[15][17]

  • Comminution: Place the vial on a magnetic stirrer and stir at a high speed. The stirring time needs to be optimized (e.g., 24 hours) to achieve the desired particle size.[15]

  • Separation: After milling, separate the nanosuspension from the milling beads.

  • Lyophilization (Optional): For long-term storage, the nanosuspension can be lyophilized. A cryoprotectant such as mannitol (B672) (e.g., in a 1:1 ratio with the drug) should be added before freezing and lyophilizing.[15][17]

  • Characterization: Characterize the nanosuspension for particle size, particle size distribution, and zeta potential. After lyophilization, the solid-state of the drug can be assessed by DSC and PXRD.

Protocol 3: Preparation of Itraconazole-Cyclodextrin Inclusion Complex by Kneading
  • Molar Ratio Calculation: Determine the desired molar ratio of itraconazole to the cyclodextrin (e.g., 1:2 ITZ:HPβCD).[12][13]

  • Mixing: Mix the calculated amounts of itraconazole and cyclodextrin in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., water/ethanol mixture) to the powder mixture and knead thoroughly for a specified period (e.g., 45-60 minutes) to form a paste of consistent texture.[13]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until the solvent is completely evaporated.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the product using FTIR, DSC, and PXRD to confirm the formation of the inclusion complex.

Visualizations

Itraconazole_Solubility_Workflow Start Start: Poorly Soluble Itraconazole (Crystalline) Problem Issue: Low Aqueous Solubility (<1 µg/mL) Start->Problem Decision Select Enhancement Strategy Problem->Decision ASD Amorphous Solid Dispersion (ASD) (e.g., HME, Spray Drying) Decision->ASD Solid-State Modification Cyclo Cyclodextrin Inclusion Complex (e.g., Kneading, Co-evaporation) Decision->Cyclo Complexation Nano Nanosuspension (e.g., Pearl Milling, Nanoprecipitation) Decision->Nano Particle Size Reduction pH_CoSolvent pH Adjustment / Co-solvents (For initial studies) Decision->pH_CoSolvent Simple Solubilization Outcome_ASD Amorphous ITZ in Polymer Matrix ASD->Outcome_ASD Outcome_Cyclo Encapsulated ITZ Molecule Cyclo->Outcome_Cyclo Outcome_Nano Reduced Particle Size (Nanometer Range) Nano->Outcome_Nano Outcome_pH_CoSolvent Solubilized ITZ (Risk of Precipitation) pH_CoSolvent->Outcome_pH_CoSolvent Result Result: Enhanced Aqueous Solubility & Dissolution Rate Outcome_ASD->Result Outcome_Cyclo->Result Outcome_Nano->Result Outcome_pH_CoSolvent->Result

Caption: Workflow for addressing poor itraconazole solubility.

Troubleshooting_Precipitation cluster_solutions Troubleshooting Solutions Start Supersaturated Itraconazole Solution Problem Precipitation Occurs Start->Problem Inhibitor Add Precipitation Inhibitor (e.g., HPMC, PVP) Problem->Inhibitor Formulation Optimize Formulation (e.g., Use ASD or Cyclodextrin) Problem->Formulation Conditions Control Experimental Conditions (e.g., Stable pH, Temperature) Problem->Conditions SubGraphSolutions Outcome Stable Itraconazole Solution (Reduced/No Precipitation) Inhibitor->Outcome Formulation->Outcome Conditions->Outcome

Caption: Logic diagram for troubleshooting itraconazole precipitation.

References

Optimization

Technical Support Center: Optimizing Itraconazole for In Vitro Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of itraconazole (B105839) in in vit...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of itraconazole (B105839) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of itraconazole in in vitro studies?

A1: Itraconazole has two primary mechanisms of action depending on the context of the experiment. In antifungal research, it inhibits the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes.[1][2][3] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.[2][3] In cancer research, itraconazole has been shown to inhibit the Hedgehog signaling pathway and angiogenesis (the formation of new blood vessels).[4][5][6][7][8][9][10][11] It can also suppress other signaling pathways such as the HER2/AKT pathway.[8]

Q2: What is a typical effective concentration range for itraconazole in in vitro experiments?

A2: The effective concentration of itraconazole in vitro is highly dependent on the cell type and the biological process being studied.

  • Antifungal Activity: Minimum Inhibitory Concentrations (MICs) can be as low as ≤ 0.08 µg/mL for sensitive yeast species and ≤ 5 µg/mL for Aspergillus species.[12]

  • Anticancer Activity: For cancer cell lines, the half-maximal inhibitory concentration (IC50) can range from the low micromolar (µM) to higher concentrations. For example, IC50 values for various colon cancer cell lines have been reported between 23.65 µM and 66.98 µM.[4] For gastric cancer cell lines, an IC50 of 24.83 µM has been observed.[13]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of itraconazole for my experiments?

A3: Itraconazole has low aqueous solubility.[14][15][16][17][18] Therefore, it is typically dissolved in an organic solvent to create a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent.[19] To prepare a stock solution, dissolve itraconazole in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

Problem: I am observing low or no effect of itraconazole in my cancer cell line.

  • Possible Cause 1: Suboptimal Concentration. The effective concentration of itraconazole can vary significantly between cell lines.

    • Solution: Perform a dose-response experiment (e.g., an MTT or CCK-8 assay) with a wide range of itraconazole concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your specific cell line.

  • Possible Cause 2: Poor Solubility. Itraconazole may be precipitating out of your culture medium, especially at higher concentrations.

    • Solution: Ensure your stock solution is fully dissolved in DMSO before diluting it in the culture medium. When diluting, add the itraconazole stock solution to the medium dropwise while gently vortexing to facilitate mixing. Visually inspect your final working solutions for any signs of precipitation.

  • Possible Cause 3: Cell Line Resistance. Your cell line may be inherently resistant to the anticancer effects of itraconazole.

    • Solution: Research the literature to see if your cell line is known to be sensitive to Hedgehog or angiogenesis inhibitors. Consider testing itraconazole on a known sensitive cell line as a positive control.

Problem: I am seeing significant cell death even at very low itraconazole concentrations.

  • Possible Cause 1: DMSO Toxicity. The final concentration of DMSO in your culture medium may be too high.

    • Solution: Calculate the final percentage of DMSO in your highest itraconazole concentration. Ensure it does not exceed 0.5%. If it does, you may need to prepare a more concentrated stock solution of itraconazole. Always include a vehicle control with the same DMSO concentration to assess its effect on cell viability.

  • Possible Cause 2: High Cell Sensitivity. Your cell line may be particularly sensitive to itraconazole.

    • Solution: Adjust your concentration range in your dose-response experiments to include lower concentrations (e.g., in the nanomolar range).

Problem: My results are inconsistent between experiments.

  • Possible Cause 1: Inconsistent Drug Preparation. Variations in the preparation of the itraconazole stock solution or working solutions can lead to variability.

    • Solution: Prepare a large batch of the stock solution, aliquot it, and store it at -20°C to ensure consistency across multiple experiments. Always use the same procedure for preparing working solutions.

  • Possible Cause 2: Variations in Cell Culture Conditions. Differences in cell passage number, confluency, or incubation time can affect the experimental outcome.

    • Solution: Standardize your cell culture procedures. Use cells within a specific passage number range and ensure consistent seeding densities and incubation times for all experiments.

Data Presentation

Table 1: Reported IC50 Values of Itraconazole in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
SW-480Colon Cancer32.42MTT[4]
HCT-116Colon Cancer23.65MTT[4]
HT-29Colon Cancer66.98MTT[4]
SGC-7901Gastric Cancer24.83CCK-8[13]
MKN45Gastric Cancer~10CCK-8[19]
AGSGastric Cancer~10CCK-8[19]
A375MelanomaNot specifiedNot specified[5]
A2058MelanomaNot specifiedNot specified[5]

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol is a general guideline and may need to be optimized for your specific cell line and laboratory conditions.

Materials:

  • Itraconazole

  • DMSO

  • 96-well cell culture plates

  • Your cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.[2]

  • Drug Treatment: Prepare serial dilutions of itraconazole in complete medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[20] Remove the old medium from the cells and add 100 µL of the itraconazole dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[2][13]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of itraconazole on the ability of single cells to form colonies.

Materials:

  • Itraconazole

  • DMSO

  • 6-well cell culture plates

  • Your cancer cell line of interest

  • Complete cell culture medium

  • Methanol (B129727)

  • Crystal Violet solution (0.5% w/v in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates with complete medium and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of itraconazole or a vehicle control.

  • Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days).[1] The medium can be replaced with fresh medium containing the respective treatments every 3-4 days.

  • Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with methanol for 15-20 minutes, and then stain with Crystal Violet solution for 20-30 minutes.[1]

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Express the results as a percentage of the number of colonies in the vehicle control wells.

Mandatory Visualization

Hedgehog_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO GLI GLI Proteins SMO->GLI activates SUFU Suppressor of Fused (SUFU) SUFU->GLI inhibits GLI_active Active GLI GLI->GLI_active activation Target_Genes Target Gene Transcription GLI_active->Target_Genes promotes Itraconazole Itraconazole Itraconazole->SMO inhibits

Caption: Itraconazole inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).

Experimental_Workflow start Start: Prepare Itraconazole Stock Solution (in DMSO) cell_culture Seed Cancer Cells in Multi-well Plates start->cell_culture treatment Treat Cells with Serial Dilutions of Itraconazole & Vehicle Control cell_culture->treatment incubation Incubate for a Defined Period (e.g., 48-72 hours) treatment->incubation decision Assess Short-term vs. Long-term Effects incubation->decision viability_assay Perform Cell Viability Assay (e.g., MTT Assay) data_analysis Analyze Data: - Calculate IC50 - Quantify Colony Formation viability_assay->data_analysis colony_assay Perform Colony Formation Assay (Long-term Incubation) colony_assay->data_analysis end End: Determine Optimal Itraconazole Concentration data_analysis->end decision->viability_assay Short-term decision->colony_assay Long-term

Caption: Workflow for determining the optimal concentration of itraconazole in vitro.

References

Troubleshooting

Impact of serum protein binding on Itraconazole's in vitro efficacy

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum protein binding on the in vitro efficacy of Itraconazole. Frequently Asked Questions (FAQs...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum protein binding on the in vitro efficacy of Itraconazole.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Itraconazole?

Itraconazole is a triazole antifungal agent that works by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha-demethylase.[1][2][3] This enzyme is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][3][4] By disrupting ergosterol production, Itraconazole compromises the fungal cell membrane's integrity and function, ultimately leading to fungal cell death.[1][2]

cluster_FungalCell Fungal Cell Itraconazole Itraconazole Lanosterol_Demethylase Lanosterol 14-alpha-demethylase (CYP51) Itraconazole->Lanosterol_Demethylase Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Pathway Blocks Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Cell_Membrane Fungal Cell Membrane (Compromised Integrity) Ergosterol->Cell_Membrane Maintains Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Leads to cluster_Logic The Free Drug Hypothesis & Itraconazole TotalDrug Total Itraconazole in Serum ProteinBound ~99.8% Protein-Bound (Inactive Pool) TotalDrug->ProteinBound FreeDrug ~0.2% Free Drug (Active Fraction) TotalDrug->FreeDrug Exception Observed Activity is HIGHER than predicted by Free Drug alone ProteinBound->Exception Suggests contribution from FungalCell Fungal Cell FreeDrug->FungalCell Acts on Activity Antifungal Activity FungalCell->Activity Leads to Activity->Exception Contradicts cluster_Workflow Experimental Workflow: MIC Determination with Serum cluster_Plates 3. Assay Setup prep_drug 1. Prepare 2x Itraconazole Serial Dilutions plate_a Plate A (Control) Add 100µL 2x Drug in RPMI prep_drug->plate_a:head plate_b Plate B (Serum) Add 100µL 2x Drug in RPMI + Serum prep_drug->plate_b:head prep_inoculum 2. Prepare Fungal Inoculum inoculate 4. Inoculate both plates with 100µL Fungal Suspension prep_inoculum->inoculate plate_a->inoculate plate_b->inoculate incubate 5. Incubate at 35°C (24-48h) inoculate->incubate read_mic 6. Read MICs incubate->read_mic compare 7. Compare Results (MIC_serum vs MIC_control) read_mic->compare

References

Optimization

Addressing trailing growth in Itraconazole susceptibility testing

This guide provides troubleshooting advice and answers to frequently asked questions regarding the phenomenon of trailing growth observed during in vitro susceptibility testing of fungi against itraconazole (B105839). Fr...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the phenomenon of trailing growth observed during in vitro susceptibility testing of fungi against itraconazole (B105839).

Frequently Asked Questions (FAQs)

Q1: What is the "trailing growth" phenomenon in itraconazole susceptibility testing?

A1: Trailing growth, also known as the trailing effect, is the persistence of reduced or partial fungal growth at itraconazole concentrations above the minimum inhibitory concentration (MIC).[1][2] This can make it difficult to determine a clear endpoint, especially with fungistatic agents like itraconazole which inhibit rather than kill the fungus.[3][4] This phenomenon often leads to a situation where an isolate appears susceptible at a 24-hour reading but resistant after 48 hours of incubation.[2][5][6]

Q2: What causes trailing growth?

A2: The exact mechanisms are complex and not fully elucidated, but trailing growth is influenced by a combination of factors. These include the fungistatic nature of azoles, which inhibit ergosterol (B1671047) synthesis rather than causing rapid cell death.[7][8] Environmental and technical factors also play a significant role, such as the composition of the test medium (e.g., pH, glucose concentration), incubation time, and temperature.[4][9][10][11] Some studies suggest that trailing may be related to the activation of fungal stress response pathways.[12]

Q3: Does trailing growth indicate clinical resistance to itraconazole?

A3: Generally, no. Growing evidence suggests that isolates exhibiting trailing growth are often susceptible in vivo and respond to standard doses of azole therapy.[1][2][6][9] Misinterpreting trailing as resistance can lead to inappropriate clinical decisions.[1] For this reason, endpoint reading conventions are crucial.

Q4: Which fungal species are most commonly associated with trailing growth?

A4: The trailing phenomenon is particularly noted when testing azoles against various yeast species.[13] Species such as Candida albicans, Candida glabrata, and Candida tropicalis are frequently reported to exhibit trailing growth.[13]

Q5: How do standardized methods like CLSI and EUCAST address trailing growth?

A5: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide specific guidelines for reading endpoints with azoles to account for trailing.[1][14] For azoles, the MIC is typically defined as the lowest drug concentration that causes a significant (e.g., ≥50%) decrease in growth compared to the positive control, rather than complete (100%) inhibition.[1][15] This helps to standardize interpretation and avoid misclassifying trailing isolates as resistant.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No clear MIC endpoint after 48 hours due to low-level growth across many wells. Trailing growth phenomenon.[2]Read the MIC at the drug concentration that shows a prominent decrease in turbidity (approx. 50% inhibition) compared to the growth control well.[1][15] Do not read for 100% inhibition. Consider reading plates at 24 hours, as this may provide a clearer endpoint and often correlates better with clinical outcomes for trailing isolates.[5][6][16]
MIC is susceptible at 24 hours but appears resistant at 48 hours. This is the classic presentation of the trailing effect.[2][6]Report the 24-hour MIC, as evidence suggests this is more clinically relevant for trailing isolates.[5][6] Document the presence of trailing growth in the report.
Inconsistent or variable MIC results for the same isolate. Multiple experimental variables can affect itraconazole MICs.Strictly adhere to standardized protocols (e.g., CLSI M27/M38, EUCAST E.Def 7.3/9.3).[17][18] Pay close attention to inoculum preparation and density, medium pH, glucose concentration, and incubation temperature, as these are known to influence results.[4][9][10]
Growth observed in high-concentration wells but not intermediate ones. This may be a "paradoxical effect," which is distinct from trailing but can also complicate readings.[13]The paradoxical effect is not indicative of resistance. The MIC should be read as the lowest concentration showing significant inhibition before the paradoxical growth occurs.[13]
Difficulty reading endpoints visually. Subjectivity in visual assessment.Use a spectrophotometric plate reader to determine the endpoint more objectively. An MIC endpoint of ≥50% growth inhibition (IC50) is recommended when using this method.[15]

Quantitative Data Summary

Table 1: Impact of Incubation Time on Itraconazole MIC Interpretation for Trailing Isolates

Incubation Time Typical MIC Reading Interpretation Clinical Relevance
24 Hours Low (e.g., ≤1 µg/mL)[5][6]SusceptibleOften correlates well with in vivo response for trailing isolates.[5][6][9]
48 Hours High (e.g., >8 µg/mL)[2][19]Appears ResistantMay overestimate resistance and not reflect clinical outcome.[1][2]

Table 2: Key Experimental Variables Influencing Trailing Growth

Variable Effect on Trailing / MIC Recommendation
Incubation Time Longer incubation (48h vs. 24h) increases the appearance of trailing.[3]Read plates at 24 hours for problematic isolates.[16]
Medium pH Adjusting RPMI 1640 medium to a more acidic pH (e.g., ≤5.0) can reduce or eliminate trailing.[4][9]If trailing is a persistent issue, consider validating a protocol with adjusted medium pH.
Glucose Concentration Higher glucose concentrations can enhance growth and potentially affect endpoint determination.[10][15]Use the glucose concentration specified by the standardized method (e.g., 0.2% for CLSI).[17]
Inoculum Size Higher inoculum concentrations can lead to higher MICs.[10][15]Standardize inoculum preparation carefully using a spectrophotometer.
Endpoint Reading Reading for 100% inhibition will misinterpret trailing as resistance.Read for ≥50% inhibition for azoles as per CLSI/EUCAST guidelines.[1]

Experimental Protocols

CLSI M27-Based Broth Microdilution Susceptibility Testing for Yeasts

This protocol is a summarized guide based on the principles of the CLSI M27 document for testing itraconazole against Candida species.

  • Antifungal Agent Preparation:

    • Reconstitute itraconazole powder in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Prepare a stock solution and perform serial twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations in the microdilution plate.

  • Medium Preparation:

    • Prepare RPMI 1640 medium (with L-glutamine, without bicarbonate) buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS). The standard glucose concentration is 0.2%.

  • Inoculum Preparation:

    • Subculture the yeast isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the suspension to the turbidity of a 0.5 McFarland standard using a spectrophotometer (at 530 nm wavelength).

    • Dilute this adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

  • Plate Inoculation:

    • Use a sterile 96-well microtiter plate.

    • Dispense 100 µL of the appropriate itraconazole dilution into each well.

    • Add 100 µL of the final standardized inoculum suspension to each well.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Incubation:

    • Incubate the plate at 35°C.

    • Read the plate after 24 hours of incubation. A 48-hour reading may be performed, but caution is required for trailing isolates.

  • Endpoint Determination (MIC Reading):

    • Read the MIC visually or with a spectrophotometer.

    • Visual Reading: The MIC is the lowest concentration of itraconazole that causes a prominent (approximately 50%) reduction in turbidity compared to the growth control well.

    • Spectrophotometric Reading: The MIC is the lowest concentration that produces ≥50% inhibition of growth compared to the control.[15]

    • Addressing Trailing: If significant growth is present at 48 hours in wells that showed little growth at 24 hours, the 24-hour endpoint is generally considered more clinically relevant.[6][16]

Visualizations

Itraconazole_Mechanism Lanosterol Lanosterol Erg11p Lanosterol 14-alpha-demethylase (Target Enzyme - ERG11p) Lanosterol->Erg11p demethylation Intermediates Toxic Methylated Sterol Intermediates Erg11p->Intermediates accumulation Ergosterol Ergosterol (Essential for membrane) Erg11p->Ergosterol Disruption Disrupted Membrane (Increased Permeability, Cell Death) Intermediates->Disruption contributes to Membrane Fungal Cell Membrane Ergosterol->Membrane incorporates into Membrane->Disruption leads to Itraconazole Itraconazole Itraconazole->Inhibition Inhibition->Erg11p

Caption: Mechanism of action of Itraconazole.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_read Incubation & Reading p1 1. Prepare Itraconazole Stock & Dilutions p2 2. Prepare Inoculum (0.5 McFarland) p3 3. Standardize Inoculum in RPMI Medium a1 4. Dispense Drug Dilutions into 96-well Plate p3->a1 a2 5. Inoculate Plate a3 6. Include Growth & Sterility Controls r1 7. Incubate at 35°C a3->r1 r2 8. Read MIC at 24 Hours (≥50% inhibition) r3 9. (Optional) Read MIC at 48 Hours r2->r3 end End r2->end Report 24h MIC r3->end start Start start->p1

Caption: Broth microdilution experimental workflow.

Trailing_Growth_Decision_Tree start Read Plate at 24 Hours q1 Is a clear MIC endpoint (≥50% inhibition) visible? start->q1 a1_yes Record and Report 24h MIC q1->a1_yes Yes q2 Re-incubate and Read at 48 Hours q1->q2 No / Unclear q3 Is MIC at 48h >> MIC at 24h? (e.g., Susceptible to Resistant) q2->q3 a2_yes Trailing Growth is Present. Report 24h MIC and note trailing phenomenon. q3->a2_yes Yes a2_no Record and Report 48h MIC q3->a2_no No

Caption: Decision tree for interpreting trailing growth.

References

Troubleshooting

Minimizing experimental variability in Itraconazole MIC determination.

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to minimize experimental variability in Itraconazole (B105839) Minimum Inhibitory...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to minimize experimental variability in Itraconazole (B105839) Minimum Inhibitory Concentration (MIC) determination.

Frequently Asked Questions (FAQs)

Q1: What are the standard reference methods for Itraconazole MIC testing? A1: The two primary reference methods for antifungal susceptibility testing are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] For yeasts, the CLSI M27 document is the reference method, while the M38 document applies to filamentous fungi.[3][4] EUCAST also provides detailed protocols for testing yeasts and molds.[5][6]

Q2: Which growth medium should be used for Itraconazole MIC testing? A2: The standard medium is RPMI 1640, buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer.[7][8] Both CLSI and EUCAST specify the use of RPMI 1640.[6][9][10] For certain fungi, particularly Aspergillus, supplementation with 2% glucose may be required to ensure adequate growth.[6][11][12]

Q3: How should the Itraconazole stock solution be prepared? A3: Itraconazole is poorly soluble in water. Therefore, it should be dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[13] Subsequent dilutions should be made in the standard RPMI 1640 medium.

Q4: What is the correct inoculum size and how is it prepared? A4: Inoculum preparation is a critical step. For yeasts like Candida spp., the final inoculum concentration in the test wells should be between 0.5 x 10³ and 2.5 x 10³ cells/mL. For filamentous fungi like Aspergillus spp., the final conidial concentration should be between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL.[7] The inoculum suspension is typically prepared by harvesting cells or conidia from a fresh culture and adjusting the density spectrophotometrically.

Q5: What are the recommended incubation conditions? A5: Microdilution plates should be incubated at 35°C.[9][11][14][15] The incubation duration varies by organism. For Candida spp., readings are typically taken at 24 hours. For Aspergillus spp., readings are taken at 48 hours.[7][9][11][14] Some slower-growing molds may require up to 72 hours of incubation.[10]

Q6: How should the MIC endpoint be determined for Itraconazole? A6: For azoles like Itraconazole, the MIC is defined as the lowest drug concentration that produces a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the growth control well.[10] This is in contrast to agents like Amphotericin B, where a 100% inhibition (optically clear well) is the endpoint.[10][14] This is a critical source of variability, as visual determination of 50% inhibition can be subjective.

Q7: What is the "trailing effect" and how should it be handled? A7: The trailing effect, or trailing growth, is the phenomenon of reduced but persistent growth of fungi over a wide range of azole concentrations.[16][17] This can make it difficult to determine the 50% inhibition endpoint. When significant trailing is observed, it is crucial to adhere strictly to the 50% inhibition endpoint definition and avoid reading the MIC at 100% inhibition, which would falsely elevate the MIC value.

Q8: Does the presence of serum affect Itraconazole MICs? A8: The presence of serum proteins can significantly impact the in vitro activity of antifungal drugs due to protein binding. While the provided search results extensively discuss the effect of serum on echinocandins, showing elevated MICs, specific quantitative effects on itraconazole were not detailed.[18] However, it is a known principle that protein binding can reduce the effective free drug concentration, potentially leading to higher MIC values. This is an important consideration when trying to correlate in vitro results with in vivo efficacy.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No fungal growth in the positive control well. 1. Inoculum viability is too low. 2. Incorrect growth medium was used. 3. Incorrect incubation temperature or duration.1. Use a fresh (24-48 hour) culture for inoculum preparation. Verify inoculum density with plate counts. 2. Ensure RPMI 1640 with L-glutamine, buffered with MOPS to pH 7.0, is used.[7] 3. Verify incubator is set to 35°C and incubate for the appropriate duration (24-72h depending on the organism).[7][15]
MIC values are consistently higher than expected. 1. Inoculum density is too high.[17][19] 2. Itraconazole stock solution has degraded or was improperly prepared. 3. Endpoint read incorrectly (e.g., at 100% inhibition instead of 50%).[10] 4. Contamination of the culture.1. Carefully standardize the inoculum using a spectrophotometer and verify with colony counts.[7] 2. Prepare fresh Itraconazole stock in 100% DMSO and store at -20°C.[13] Verify the final concentrations in the plate. 3. Adhere strictly to the 50% growth reduction endpoint. Use a reading mirror or spectrophotometer to aid interpretation. 4. Check culture purity via microscopy and re-streaking on agar (B569324) plates.
MIC values are consistently lower than expected. 1. Inoculum density is too low.[17][19] 2. Error in drug dilution series. 3. Incubation time was too short.1. Ensure the inoculum is within the recommended range (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for Aspergillus).[7] 2. Recalculate and carefully perform the serial dilutions for the microdilution plate. 3. Ensure adequate incubation time (e.g., 48 hours for Aspergillus) to allow for sufficient growth in the control well.[9][11]
Poor inter-laboratory or inter-experiment reproducibility. 1. Minor variations in protocol execution across labs/experiments. 2. Subjectivity in visual endpoint determination. 3. Differences in media batches or suppliers.[17][19] 4. Variation in incubation conditions (e.g., CO₂ levels, humidity).[17][19]1. Adhere strictly to a standardized protocol like CLSI M27/M38 or EUCAST.[3] Use Quality Control (QC) strains in every run. 2. Train all personnel on reading endpoints consistently. Consider using a microplate reader for objective OD measurements.[17] 3. If possible, use the same lot of RPMI 1640 for a series of related experiments. 4. Standardize incubation conditions. Use ambient air and ensure incubators are properly maintained.
"Skipped" wells are observed (growth in higher concentration wells). 1. Contamination of a single well. 2. Error during drug or inoculum addition. 3. Drug precipitation at high concentrations.1. Examine the well microscopically for contamination. 2. Repeat the assay, ensuring careful pipetting technique. 3. Check the solubility of Itraconazole in your final test concentration. Ensure the DMSO concentration is not inhibitory.

Data Presentation

Table 1: Key Parameters for Itraconazole Broth Microdilution Testing (CLSI/EUCAST)

ParameterCLSI Guideline (M27/M38)EUCAST GuidelineKey Considerations
Medium RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0.[10][15]RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0. Supplemented with 2% glucose.[6]Glucose supplementation is critical for some species to ensure adequate growth.[6]
Inoculum (Yeast) 0.5 x 10³ to 2.5 x 10³ cells/mL1 x 10⁵ to 5 x 10⁵ cells/mLInoculum size is a major source of variability.[17][19]
Inoculum (Mold) 0.4 x 10⁴ to 5 x 10⁴ CFU/mL[7]2 x 10⁵ to 5 x 10⁵ CFU/mL[6]EUCAST generally recommends a higher inoculum density.
Incubation 35°C; 24h (some yeasts), 48-72h (molds)[9][10][11]35-37°C; 24h (yeasts), 48h (molds)Temperature and time significantly influence results.[17][19]
Endpoint (MIC) 50% reduction in turbidity compared to growth control.[10]50% reduction for yeasts; No growth (100% inhibition) for molds.[6]The difference in endpoint definition for molds is a major source of discrepancy between methods.
Drug Solvent Dimethyl sulfoxide (DMSO)[13]Dimethyl sulfoxide (DMSO)The final concentration of DMSO should be non-inhibitory (typically <1%).

Table 2: Published Itraconazole MIC Ranges for Quality Control Strains

OrganismStrainCLSI MIC Range (µg/mL)EUCAST MIC Range (µg/mL)
Candida parapsilosisATCC 220190.03 - 0.12Not Specified
Candida kruseiATCC 62580.12 - 0.50.12 - 1
Aspergillus fumigatusATCC 2043040.12 - 0.5Not Specified
Aspergillus flavusATCC 2043040.06 - 0.25Not Specified
Paecilomyces variotiiATCC MYA-36300.25 - 2Not Specified
(Note: QC ranges can be updated. Always refer to the latest CLSI M60 or EUCAST documents for current values.)[20][21]

Experimental Protocols

Detailed Methodology: Broth Microdilution MIC Assay for Aspergillus spp.

This protocol is a synthesized methodology based on CLSI M38-A2 principles.

  • Preparation of Itraconazole Plates:

    • Dissolve Itraconazole in 100% DMSO to a stock concentration of 1600 µg/mL.

    • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium to create drug solutions that are 2x the final desired concentration (e.g., 0.06 to 32 µg/mL).

    • Dispense 100 µL of each 2x drug dilution into the wells of a 96-well microtiter plate. Include a drug-free well for the positive growth control and an un-inoculated well for a negative control (sterility).

  • Inoculum Preparation:

    • Grow the Aspergillus isolate on potato dextrose agar for 5-7 days at 35°C to obtain sufficient conidiation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Gently scrape the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

    • Adjust the conidial suspension concentration to 0.4 x 10⁵ to 5 x 10⁵ CFU/mL using a spectrophotometer (e.g., 80-82% transmittance at 530 nm) and confirm with hemocytometer counts and/or quantitative plating. This is the 2x inoculum.

  • Inoculation and Incubation:

    • Add 100 µL of the 2x conidial suspension to each well of the microdilution plate (except the negative control). This brings the final volume to 200 µL and dilutes both the drug and the inoculum to their final 1x concentrations.

    • The final inoculum concentration should be 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

    • Seal the plate or use a loose-fitting lid to prevent evaporation while allowing air exchange.

    • Incubate the plate at 35°C in ambient air for 48 hours.[9][11]

  • Reading the MIC:

    • At 48 hours, examine the plate using a reading mirror. The growth control well should show adequate turbidity (a definite "button" of growth at the bottom).

    • The MIC is the lowest concentration of Itraconazole that causes a visually distinct reduction in growth (approximately 50%) compared to the drug-free control well.[10]

Visualizations

MIC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A Prepare Itraconazole Stock (in 100% DMSO) B Perform 2x Serial Dilutions in RPMI 1640 A->B C Dispense 100µL of 2x Drug into 96-well Plate B->C E Inoculate Plate (100µL of 2x Inoculum) C->E D Prepare Fungal Inoculum (2x Final Concentration) D->E F Incubate at 35°C (24-72 hours) E->F G Visually Inspect Plate F->G H Determine MIC Endpoint (≥50% Growth Inhibition) G->H I Record Results & QC Data H->I

Caption: Standard workflow for a broth microdilution MIC assay.

Troubleshooting_MIC rect_node rect_node Start Inconsistent MIC Results QC_Check Are QC Strains within range? Start->QC_Check Inoculum_Check Is Inoculum Density Correct? QC_Check->Inoculum_Check Yes Sol_QC Review entire protocol. Check media, drug lots, and operator technique. QC_Check->Sol_QC No Endpoint_Check Is Endpoint Reading Correct (50%)? Inoculum_Check->Endpoint_Check Yes Sol_Inoculum Re-standardize inoculum preparation. Verify with plate counts. Inoculum_Check->Sol_Inoculum No Incubation_Check Are Incubation Time/Temp Correct? Endpoint_Check->Incubation_Check Yes Sol_Endpoint Re-train on reading endpoints. Use comparator cards or plate reader. Endpoint_Check->Sol_Endpoint No Sol_Incubation Verify incubator settings and ensure proper duration. Incubation_Check->Sol_Incubation No End Consistent Results Incubation_Check->End Yes

Caption: A logical troubleshooting guide for inconsistent MIC results.

Variability_Factors cluster_method Methodological Factors cluster_conditions Experimental Conditions cluster_interpretation Interpretation Factors center Itraconazole MIC Variability Inoculum Inoculum Size center->Inoculum Medium Medium Composition (e.g., Glucose) center->Medium Solvent Drug Solvent (e.g., DMSO) center->Solvent IncubationTime Incubation Time center->IncubationTime Temperature Incubation Temp center->Temperature Atmosphere Incubation Atmosphere (e.g., CO2) center->Atmosphere Endpoint Endpoint Reading (50% vs 100%) center->Endpoint Trailing Trailing Growth center->Trailing Reader Inter-reader Subjectivity center->Reader

Caption: Key factors contributing to Itraconazole MIC variability.

References

Optimization

Strategies to prevent Itraconazole degradation in stock solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Itraconazole (B105839) stock solutions to...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Itraconazole (B105839) stock solutions to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Itraconazole stock solutions?

A1: For research purposes, particularly for in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. Itraconazole is soluble in DMSO at concentrations of at least 8.8 mg/mL to 10 mg/mL. For other applications, solvents like dimethylformamide (DMF), methanol (B129727), ethanol, and methylene (B1212753) chloride can also be used, with methylene chloride offering very high solubility (239 mg/mL). However, the choice of solvent should always be guided by the specific requirements of the experimental system, including potential solvent toxicity.[1]

Q2: How should I store my Itraconazole stock solution in DMSO?

A2: To ensure stability, Itraconazole stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials, protected from light. Under these conditions, the stock solution can be stable for several months. For instance, one supplier suggests stability for up to 3 months at -20°C, while another indicates stability for 1 month at -20°C or 6 months at -80°C when protected from light. It is generally advised to use the solution as soon as possible after preparation.

Q3: Can I store Itraconazole in an aqueous solution?

A3: It is not recommended to store Itraconazole in aqueous solutions for more than one day. Itraconazole has very low aqueous solubility, especially at neutral pH, and is prone to precipitation. If an aqueous solution is required for an experiment, it is best to prepare it fresh by diluting the DMSO stock solution into the aqueous buffer or cell culture medium immediately before use.

Q4: What are the main factors that can cause Itraconazole degradation in a stock solution?

A4: The primary factors contributing to Itraconazole degradation are:

  • Light Exposure: Itraconazole is susceptible to photodegradation, particularly under UVA irradiation.[2][3] This can involve C-N bond cleavage and the loss of a chloride atom from the phenyl ring.

  • Oxidizing Agents: Itraconazole is incompatible with strong oxidizing agents, which can lead to the formation of degradation products such as piperazine (B1678402) 1,4-dioxide and 1-oxide.[4][5]

  • pH: Itraconazole is more stable in acidic conditions. It is reported to be degraded under acidic hydrolysis but is more stable under neutral and alkaline hydrolytic conditions.[6]

Q5: How can I check if my Itraconazole stock solution has degraded?

A5: The most reliable method to assess the integrity of your Itraconazole stock solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry. A change in the chromatographic profile (e.g., appearance of new peaks, decrease in the main peak area) or a shift in the UV absorbance spectrum can indicate degradation. Visually, precipitation or a change in color may also suggest a problem with the solution's stability.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Precipitation upon dilution in aqueous media Low aqueous solubility of Itraconazole, especially at neutral or alkaline pH. The final concentration in the aqueous medium is above its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility.Prepare a more dilute stock solution in DMSO. Increase the final percentage of DMSO in the aqueous solution (ensure it is compatible with your experimental system). Warm the aqueous medium slightly before adding the Itraconazole stock solution. Use a vortex or sonication to aid dissolution, but be cautious with sensitive biological samples. For some applications, the use of solubilizing agents like cyclodextrins may be considered.
Inconsistent experimental results Degradation of Itraconazole in the stock solution due to improper storage (light exposure, repeated freeze-thaw cycles). Inaccurate initial concentration of the stock solution.Prepare fresh stock solutions more frequently. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Always store stock solutions protected from light at -20°C or -80°C. Verify the concentration of your stock solution using HPLC or UV-Vis spectrophotometry.
Loss of drug activity over time Chemical degradation of Itraconazole.Review storage procedures and ensure they align with the recommendations (frozen, protected from light). Consider preparing smaller batches of stock solution more frequently. If possible, perform a stability study under your specific storage conditions by analyzing aliquots over time.
Color change in the stock solution Degradation of Itraconazole or contamination.Discard the stock solution and prepare a fresh one. Ensure high-purity DMSO and proper handling techniques to avoid contamination.

Quantitative Data on Itraconazole Degradation

The following table summarizes available data on the degradation of Itraconazole under various stress conditions. It is important to note that these are results from specific studies and degradation rates can vary based on the exact experimental conditions.

Condition Solvent/Medium Duration & Temperature Degradation (%) Reference
Acid Hydrolysis 1M HCl in Methanol48 hours at 80°C44.88%[7]
Alkaline Hydrolysis 1M NaOH in Methanol48 hours at 80°C47.78%[7]
Oxidative Degradation 30% H₂O₂ in Methanol48 hours at 80°C78.74%[7]
Photodegradation Solution State1 hour (Simulated Sunlight at 250 W/m²)~98%
Extemporaneous Oral Liquid Simple Syrup35 days at 4°C (in amber glass bottles)~4.7%[8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Itraconazole Stock Solution in DMSO

Materials:

  • Itraconazole powder (MW: 705.64 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-warm DMSO: Warm the required volume of DMSO to room temperature to ensure it is completely liquid.

  • Weigh Itraconazole: Accurately weigh out 7.06 mg of Itraconazole powder using a calibrated analytical balance.

  • Dissolve in DMSO: Transfer the weighed Itraconazole powder to a sterile tube. Add 1 mL of DMSO to achieve a final concentration of 10 mM.

  • Aid Dissolution: Vortex the solution thoroughly until the Itraconazole is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if needed.

  • Aliquot for Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes or cryovials.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Quantification of Itraconazole Concentration by UV-Visible Spectrophotometry

Materials:

  • Itraconazole stock solution

  • Methanol or Ethanol (Spectrophotometric grade)

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a Diluted Stock: Prepare an intermediate dilution of your Itraconazole stock solution in the chosen solvent (e.g., dilute the 10 mM DMSO stock 1:100 in methanol to get a 100 µM solution).

  • Prepare Standards: From the diluted stock, prepare a series of standards with known concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Measure Absorbance: Measure the absorbance of the standards and your unknown sample at the wavelength of maximum absorbance (λmax), which for Itraconazole is typically around 262 nm. Use the solvent as a blank.

  • Create a Standard Curve: Plot a graph of absorbance versus concentration for your standards.

  • Determine Unknown Concentration: Use the standard curve to determine the concentration of your unknown sample.

Visualizations

Itraconazole's Mechanism of Action: Hedgehog Signaling Pathway Inhibition

Itraconazole_Hedgehog_Pathway PTCH1 PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Target_Genes Target Gene Transcription GLI_active->Target_Genes Shh Shh Ligand Shh->PTCH1 Itraconazole Itraconazole Itraconazole->SMO Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Shh-Light2 reporter cells add_agonist Add Hedgehog agonist (e.g., ShhN) prep_cells->add_agonist prep_itra Prepare serial dilutions of Itraconazole stock add_itra Add Itraconazole dilutions to respective wells prep_itra->add_itra incubate Incubate for 24-48 hours add_itra->incubate lyse_cells Lyse cells incubate->lyse_cells add_luciferin Add Luciferin substrate lyse_cells->add_luciferin read_luminescence Read luminescence add_luciferin->read_luminescence plot_data Plot luminescence vs. Itraconazole concentration read_luminescence->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

References

Troubleshooting

Troubleshooting inconsistent results in Itraconazole bioassays

Welcome to the technical support center for Itraconazole (B105839) bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and ad...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Itraconazole (B105839) bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in my Itragonazole bioassay results?

A1: Inconsistent results in Itraconazole bioassays can stem from several factors. One of the most significant is the presence of its active metabolite, hydroxyitraconazole (B3325177), which has antifungal activity comparable to the parent drug.[1][2] The ratio of hydroxyitraconazole to Itraconazole can vary considerably between samples, leading to discrepancies between bioassay results and chromatographic methods like HPLC, which can separate the two compounds.[3][4][5] Other factors include sample preparation, pH of the medium, choice of solvent, and the specific bioassay method used (e.g., agar (B569324) diffusion vs. chromatographic).

Q2: My bioassay results are consistently higher than my HPLC results. Why is this happening?

A2: This is a common observation and is primarily due to the presence of the active metabolite, hydroxyitraconazole.[6] Bioassays, such as the agar diffusion method, measure the total antifungal activity of the sample, which includes the combined effect of both Itraconazole and hydroxyitraconazole.[7] Since hydroxyitraconazole often exhibits potent antifungal activity, its presence leads to a larger zone of inhibition, resulting in a higher calculated concentration than what is determined by HPLC, which quantifies Itraconazole and hydroxyitraconazole as separate peaks.[3][6]

Q3: Can the pH of my experimental setup affect the bioassay results?

A3: Yes, the pH of the assay medium can significantly influence the in vitro activity of Itraconazole. Studies have shown that the antifungal activity of Itraconazole can decrease as the pH of the medium is lowered.[4][8] For example, the minimum inhibitory concentration (MIC) of Itraconazole against certain fungal strains has been observed to be higher at a lower pH.[8][9] Therefore, maintaining a consistent and appropriate pH is crucial for reproducible results.

Q4: What is the importance of the solvent used to dissolve Itraconazole?

A4: Itraconazole is poorly soluble in water, making the choice of solvent critical.[10][11] The solvent can affect the stability and solubility of Itraconazole, which in turn impacts its availability and activity in the bioassay.[12][13] Using organic solvents is common, but it's important to ensure that the solvent itself does not interfere with the assay or the growth of the test organism. The final concentration of the solvent in the assay should be minimized and consistent across all samples and standards.

Q5: How can I minimize interference from other antifungal agents in my samples?

A5: If you suspect the presence of other antifungal agents in your samples, it is recommended to cease their administration for at least one week before collecting the sample for the bioassay.[14] This washout period helps to minimize the risk of falsely high results due to the activity of these interfering substances.[14]

Troubleshooting Guides

HPLC and LC-MS/MS Methods

Problem: Peak Tailing or Splitting in Chromatogram

  • Possible Cause 1: Incompatible Sample Solvent: The solvent used to dissolve the sample may not be compatible with the mobile phase, leading to poor peak shape.

    • Solution: Whenever possible, dissolve and inject samples in the initial mobile phase.

  • Possible Cause 2: Column Contamination or Degradation: The column may be contaminated with strongly retained compounds, or the stationary phase may be degraded.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

  • Possible Cause 3: Inadequate Mobile Phase Buffering: If the pH of the mobile phase is not adequately buffered, it can lead to inconsistent ionization of Itraconazole and result in peak shape issues.

    • Solution: Ensure the mobile phase is properly buffered and that the pH is stable.

  • Possible Cause 4: Secondary Interactions: Interactions between Itraconazole and the silica (B1680970) support of the column can cause peak tailing.

    • Solution: Adjust the mobile phase pH or use a column with a different stationary phase to minimize these interactions.

Problem: Inconsistent Retention Times

  • Possible Cause 1: Fluctuations in Mobile Phase Composition: Small variations in the mobile phase composition can lead to shifts in retention times.

    • Solution: Prepare the mobile phase carefully and consistently. Use a high-quality solvent mixer and degas the mobile phase to prevent bubble formation.

  • Possible Cause 2: Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Possible Cause 3: Column Aging: Over time, the performance of the column will degrade, which can manifest as changes in retention times.

    • Solution: Monitor column performance regularly and replace it when necessary.

Agar Diffusion Bioassay

Problem: Irregular or No Zones of Inhibition

  • Possible Cause 1: Improper Inoculum Preparation: The concentration of the fungal inoculum can affect the size and clarity of the inhibition zones.

    • Solution: Standardize the inoculum preparation by adjusting the turbidity to a 0.5 McFarland standard to yield approximately 1 x 10^6 - 5 x 10^6 cells/ml.[15]

  • Possible Cause 2: Uneven Inoculation: An uneven lawn of the test organism will result in irregular zone shapes.

    • Solution: Streak the inoculum evenly over the entire agar surface, rotating the plate to ensure uniform coverage.[15]

  • Possible Cause 3: Incorrect Agar Depth: The depth of the agar in the plate can influence the diffusion of the drug.

    • Solution: Ensure a consistent agar depth of about 4 mm in all plates.[15]

  • Possible Cause 4: Interference from Other Substances: The presence of other antimicrobial agents in the sample can lead to false-positive results or distorted zones.[14]

    • Solution: Ensure samples are free from other antimicrobials. A washout period of at least one week is recommended.[14]

  • Possible Cause 5: Drug Precipitation: Itraconazole's low aqueous solubility can lead to precipitation in the agar, preventing proper diffusion.

    • Solution: Ensure the drug is properly dissolved in a suitable solvent before application and that the final solvent concentration in the agar is low.

Problem: High Variability Between Replicates

  • Possible Cause 1: Inconsistent Disc/Well Application: Variations in the placement and contact of the disc or the volume in the well can lead to variability.

    • Solution: Apply discs with firm, consistent pressure to ensure complete contact with the agar. When using wells, ensure they are of a uniform diameter and filled with a precise volume.

  • Possible Cause 2: Incubation Conditions: Variations in incubation temperature and time can affect fungal growth and zone size.

    • Solution: Use a calibrated incubator and maintain consistent incubation times for all plates.

  • Possible Cause 3: Presence of Active Metabolites: As with other bioassays, the variable presence of hydroxyitraconazole will contribute to variability.[3][4][5]

    • Solution: Be aware of this inherent source of variability. For more precise quantification of Itraconazole alone, chromatographic methods are recommended.

Data Presentation

Table 1: Influence of pH on Itraconazole Activity (MIC in µg/mL)

Fungal StrainpH 4.0pH 7.0
Candida albicans0.0300.125

Data sourced from a study on the antifungal susceptibility of vaginal Candida albicans, demonstrating the increased activity of Itraconazole at a lower pH against this specific strain.[9]

Table 2: Ratio of Hydroxyitraconazole (OH-ITZ) to Itraconazole (ITZ) in Patient Samples

ParameterValue
Number of Samples40
Range of OH-ITZ/ITZ Ratio0.76 to 3.2

This data highlights the significant variability in the concentration of the active metabolite, hydroxyitraconazole, relative to the parent drug in clinical samples, a key factor in bioassay result inconsistency.[2]

Experimental Protocols

Detailed Methodology for Itraconazole Agar Diffusion Bioassay

This protocol is a general guideline and may require optimization for specific fungal strains and laboratory conditions.

  • Preparation of Inoculum:

    • From a 24-hour old culture of the test fungus grown on an appropriate agar (e.g., Sabouraud Dextrose Agar), pick five distinct colonies.

    • Suspend the colonies in 5 mL of sterile 0.85% saline.

    • Vortex the suspension to ensure homogeneity.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10^6 to 5 x 10^6 cells/mL.[15]

  • Inoculation of Agar Plates:

    • Use Mueller-Hinton Agar plates with a depth of approximately 4 mm.[15]

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the agar plate. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure a uniform lawn of growth.[15]

    • Allow the inoculum to dry for 5-15 minutes with the lid in place.[15]

  • Application of Itraconazole:

    • Disc Diffusion: Aseptically place Itraconazole-impregnated paper discs onto the surface of the inoculated agar. Ensure discs are placed at least 24 mm apart.[15]

    • Well Diffusion: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip. Add a precise volume of the Itraconazole solution (and controls) into each well.

  • Incubation:

    • Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of applying the discs or solutions.[15]

    • Incubate for 20-24 hours, or as optimized for the specific test organism.[15]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete inhibition of fungal growth around each disc or well.

    • The size of the inhibition zone is proportional to the concentration of the antifungal agent.

    • Compare the zone sizes of the test samples to those of known standards to determine the concentration of Itraconazole.

General Workflow for HPLC-UV/MS Analysis of Itraconazole
  • Sample Preparation:

    • Standard Solutions: Prepare stock solutions of Itraconazole and hydroxyitraconazole in a suitable organic solvent (e.g., methanol). Prepare a series of working standards by diluting the stock solutions in the mobile phase or a matrix matching the samples.[16]

    • Sample Extraction: For biological samples (e.g., plasma, serum), a protein precipitation step is typically required. This can be achieved by adding a precipitating agent like acetonitrile.[16] The supernatant is then collected for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used for Itraconazole analysis.[10][17]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer is typically used. The exact composition will need to be optimized for the specific column and instrument.[17]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Injection Volume: A standard injection volume is 20 µL.

    • Detection:

      • UV Detection: The wavelength for detecting Itraconazole is typically set around 263 nm.

      • MS/MS Detection: For mass spectrometry, specific precursor and product ion transitions for Itraconazole and hydroxyitraconazole are monitored.

  • Data Analysis:

    • A calibration curve is constructed by plotting the peak area (or peak area ratio to an internal standard) of the standards against their known concentrations.

    • The concentration of Itraconazole (and hydroxyitraconazole) in the unknown samples is then determined by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

Itraconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Lanosterol_14a_demethylase->Ergosterol Conversion Itraconazole Itraconazole Itraconazole->Inhibition Inhibition->Lanosterol_14a_demethylase

Caption: Itraconazole's mechanism of action in a fungal cell.

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep Sample Preparation (e.g., Dilution, Extraction) Sample_Application Sample/Standard Application Sample_Prep->Sample_Application Standard_Prep Standard Preparation Standard_Prep->Sample_Application Inoculum_Prep Inoculum Preparation (0.5 McFarland) Plate_Inoculation Plate Inoculation (Agar Diffusion) Inoculum_Prep->Plate_Inoculation Plate_Inoculation->Sample_Application Incubation Incubation (35°C, 24h) Sample_Application->Incubation Zone_Measurement Zone of Inhibition Measurement Incubation->Zone_Measurement Concentration_Calculation Concentration Calculation Zone_Measurement->Concentration_Calculation

Caption: General workflow for an Itraconazole agar diffusion bioassay.

References

Optimization

Adjusting for pH effects on Itraconazole activity in culture media

This technical support center provides researchers, scientists, and drug development professionals with guidance on the critical role of pH when assessing the in vitro activity of itraconazole (B105839). Inconsistencies...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the critical role of pH when assessing the in vitro activity of itraconazole (B105839). Inconsistencies in experimental results can often be traced back to variations in the pH of the culture media, which significantly impacts the drug's solubility and antifungal efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of the culture medium so important for my itraconazole experiments?

A1: Itraconazole is a weakly basic drug with a pKa of 3.7, making its solubility highly dependent on pH.[1][2][3] It is significantly more soluble in acidic environments and practically insoluble at neutral or alkaline pH.[4][5] This pH-dependent solubility directly affects the concentration of active drug available to interact with the target fungi in your culture, thereby influencing the experimental outcome.

Q2: How does a change in pH affect the antifungal activity of itraconazole?

A2: The effect of pH on itraconazole's activity can be complex and may vary depending on the fungal species being tested. For some fungi, such as Aspergillus species, the in vitro activity of itraconazole has been shown to decrease at a lower pH (more acidic), resulting in higher Minimum Inhibitory Concentrations (MICs).[6][7][8] Conversely, for vaginal Candida albicans, the susceptibility to itraconazole was significantly higher at pH 4.0 compared to pH 7.0.[9] It is crucial to consider the specific pathogen and the physiological pH of the infection site when designing in vitro experiments.

Q3: What is the primary mechanism of action of itraconazole?

A3: Itraconazole's main antifungal mechanism involves the inhibition of the fungal cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase.[10][11][12] This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[11][12] By disrupting ergosterol synthesis, itraconazole compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.[12]

Q4: I'm seeing no effect of itraconazole in my experiments at physiological pH (around 7.4). What could be the reason?

A4: The extremely low solubility of itraconazole at neutral pH is the most likely culprit.[4] At a pH of 7.4, the drug may precipitate out of the culture medium, leading to a very low effective concentration. For in vitro studies, it is often necessary to use a solubilizing agent or adjust the experimental setup to ensure the drug remains in solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in MIC values between experiments. Fluctuations in the final pH of the culture medium. Fungal metabolism can alter the pH of unbuffered or poorly buffered media.[13]Use a buffered culture medium such as RPMI 1640 with MOPS buffer to maintain a stable pH of 7.0.[14][15] Always measure and record the final pH of your medium before and after the experiment.
Itraconazole precipitates out of solution upon addition to the medium. The pH of the culture medium is too high (neutral or alkaline), leading to poor solubility of the weakly basic itraconazole.[2][5]Prepare stock solutions of itraconazole in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO).[8] When diluting into the final medium, ensure rapid mixing to avoid localized high concentrations that can lead to precipitation. Consider using a medium with a lower pH if appropriate for your experimental goals and the fungus being tested.
Observed antifungal activity is much lower than expected from the literature. The effective concentration of itraconazole is lower than the nominal concentration due to poor solubility and precipitation at the experimental pH.[4]Confirm the pH of your experimental setup. You may need to use a formulation of itraconazole with enhanced solubility, such as a solid dispersion, if working at neutral pH is required.[1][2]
Inconsistent fungal growth across different experimental setups. The pH of the culture medium may not be optimal for the growth of the specific fungal species being tested.Ensure the pH of the chosen medium is suitable for the robust growth of your fungal strain. Some fungi may have specific pH requirements for optimal growth and sporulation.[13]

Quantitative Data Summary

The solubility and activity of itraconazole are significantly influenced by pH. The following tables summarize quantitative data from various studies.

Table 1: pH-Dependent Solubility of Itraconazole

pHApproximate SolubilityReference
1.0~4 µg/mL[2][4]
1.2238.7 ± 3.86 µg/mL (as solid dispersion)[1]
1.21.83 ± 0.03 µg/mL (pure drug)[1]
2.08.48 ± 2.21 µg/mL (as solid dispersion)[1]
3.06.04 ± 2.96 µg/mL (as solid dispersion)[1]
Neutral~1 ng/mL[4]

Table 2: Effect of pH on Itraconazole's Minimum Inhibitory Concentration (MIC)

Fungal SpeciespHMIC (µg/mL)Reference
Candida albicans4.00.030[9]
Candida albicans7.00.125[9]
Aspergillus isolates5.0Higher MICs[6][7][8]
Aspergillus isolates7.0Lower MICs[6][7][8]

Experimental Protocols

Protocol 1: Preparation of pH-Adjusted Fungal Culture Media

This protocol describes how to adjust the pH of a standard fungal culture medium, such as RPMI 1640, for susceptibility testing.

Materials:

  • RPMI 1640 powder (with L-glutamine, without sodium bicarbonate)

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • High-purity water

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (B78521) (NaOH)

  • Sterile filtration unit (0.22 µm filter)

  • Calibrated pH meter

Procedure:

  • Dissolve the RPMI 1640 powder and MOPS buffer in high-purity water according to the manufacturer's instructions. A common concentration for MOPS is 0.165 M to buffer the medium at pH 7.0.[14]

  • Gently stir the solution until all components are fully dissolved.

  • Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[16]

  • Measure the initial pH of the prepared medium.

  • To lower the pH, add 1M HCl dropwise while continuously monitoring the pH.[16][17]

  • To raise the pH, add 1M NaOH dropwise while continuously monitoring the pH.[16][17]

  • Once the desired pH is reached and stable, record the final pH.

  • Sterilize the pH-adjusted medium by passing it through a 0.22 µm sterile filter.[18][19]

  • Store the sterile, pH-adjusted medium at 2-8°C until use.

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing at Different pH Values

This protocol is adapted from the CLSI M27-A2 guidelines for yeast and can be used to assess the impact of pH on itraconazole's activity.

Materials:

  • Sterile, 96-well microtiter plates

  • pH-adjusted culture media (from Protocol 1)

  • Itraconazole stock solution (e.g., in DMSO)

  • Fungal inoculum, standardized to the appropriate cell density

  • Sterile diluents (e.g., saline)

Procedure:

  • Prepare serial twofold dilutions of itraconazole in the pH-adjusted culture media directly in the 96-well plates.

  • Standardize the fungal inoculum in sterile saline to a concentration that will yield a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.

  • Add the standardized fungal inoculum to each well of the microtiter plates containing the serially diluted itraconazole.

  • Include a growth control well (no drug) and a sterility control well (no inoculum) for each pH condition being tested.

  • Incubate the plates at the appropriate temperature and duration for the fungal species being tested (e.g., 24-48 hours at 35°C for Candida spp.).

  • Determine the MIC, which is the lowest concentration of itraconazole that causes a significant inhibition of growth compared to the growth control.

Visualizations

Itraconazole_Mechanism_of_Action Lanosterol Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->LanosterolDemethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Maintains Itraconazole Itraconazole Itraconazole->LanosterolDemethylase Inhibits LanosterolDemethylase->Ergosterol Synthesis Experimental_Workflow_pH_Effects Start Start: Prepare Culture Medium AdjustpH Adjust Medium to Target pH (e.g., 5.0, 7.0) Start->AdjustpH Sterilize Sterile Filter Medium AdjustpH->Sterilize PrepareDrug Prepare Itraconazole Serial Dilutions Sterilize->PrepareDrug Inoculate Inoculate with Standardized Fungal Suspension PrepareDrug->Inoculate Incubate Incubate Plates Inoculate->Incubate ReadMIC Read and Record MIC Values Incubate->ReadMIC Analyze Analyze and Compare MICs at Different pHs ReadMIC->Analyze

References

Troubleshooting

Technical Support Center: Enhancing Itraconazole Bioavailability in Animal Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Itraconazole (ITZ) in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Itraconazole (ITZ) in animal models.

Frequently Asked Questions (FAQs)

Q1: My Itraconazole formulation shows good in vitro dissolution but poor in vivo bioavailability in rats. What are the potential reasons?

Several factors could contribute to this discrepancy:

  • Rapid Precipitation in the Gastrointestinal (GI) Tract: Itraconazole is a weakly basic drug with pH-dependent solubility. While it may dissolve in the acidic environment of the stomach, it can rapidly precipitate in the higher pH of the small intestine, where absorption primarily occurs.

  • First-Pass Metabolism: Itraconazole undergoes significant first-pass metabolism in the liver, which can reduce the amount of active drug reaching systemic circulation.

  • P-glycoprotein (P-gp) Efflux: Itraconazole is a substrate for the P-gp efflux transporter, which can pump the drug back into the GI lumen, limiting its absorption.

  • Inadequate Formulation Strategy: The chosen formulation strategy (e.g., solid dispersion, nanoparticles) may not be optimal for overcoming all the biopharmaceutical challenges of Itraconazole in the specific animal model.

Q2: Which animal model is most appropriate for studying Itraconazole bioavailability?

The choice of animal model can significantly impact the results.

  • Dogs: The dog is often considered an appropriate model for predicting the oral absorption of Itraconazole in humans. However, it's important to note that even in dogs, absorption can be variable.

  • Rats: Rats are also commonly used, but there can be species-specific differences in metabolism and absorption compared to humans and dogs. Some studies have shown that rats can be a suitable alternative for predicting oral absorption.

  • Rabbits: Rabbits have also been used, but like rats, they exhibit species-specific pharmacokinetic differences.

Q3: Does food intake affect the bioavailability of Itraconazole in animal models?

Yes, food can have a significant effect on Itraconazole absorption, and this is an important consideration in study design.

  • Positive Food Effect: For capsule formulations, administration with food is often recommended to maximize absorption.

  • Negative or No Food Effect: Some advanced formulations, such as certain self-emulsifying drug delivery systems (SEDDS) and cyclodextrin (B1172386) complexes, have been designed to reduce or eliminate the food effect, leading to more consistent absorption regardless of feeding status.

Q4: What are the most common formulation strategies to enhance Itraconazole bioavailability?

Several strategies have been successfully employed to improve the oral bioavailability of Itraconazole:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing Itraconazole in a polymeric carrier in an amorphous state, which enhances its solubility and dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size of Itraconazole to the nanometer range increases the surface area for dissolution, leading to improved bioavailability. This includes nanocrystals and polymeric nanoparticles.

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) and nanoemulsions, can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.

  • Cyclodextrin Complexes: Encapsulating Itraconazole within cyclodextrin molecules can significantly increase its aqueous solubility and, consequently, its bioavailability.

  • Cocrystallization: Forming cocrystals of Itraconazole with a pharmaceutically acceptable co-former can alter the physicochemical properties of the drug, leading to enhanced solubility and dissolution.

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic Data within the Same Animal Group

Possible Causes:

  • Inconsistent Dosing Technique: Improper oral gavage technique can lead to variable amounts of the formulation reaching the stomach.

  • Variable Food Intake: If animals are not properly fasted or fed a standardized meal, the food effect on Itraconazole absorption can introduce significant variability.

  • Formulation Instability: The formulation may not be physically or chemically stable, leading to inconsistent drug release.

  • Animal Stress: Stress can alter gastrointestinal physiology and affect drug absorption.

Troubleshooting Steps:

  • Refine Dosing Technique: Ensure all personnel are thoroughly trained in oral gavage for the specific animal model. Use appropriate gavage needle sizes and verify placement.

  • Standardize Feeding Protocol: Strictly control the fasting period before dosing and provide a standardized meal if the protocol requires feeding. For formulations designed to overcome the food effect, ensure consistent fasting.

  • Assess Formulation Stability: Conduct stability studies on your formulation under relevant conditions (e.g., in the dosing vehicle, at room temperature) to ensure its integrity throughout the experiment.

  • Acclimatize Animals: Allow for a sufficient acclimatization period for the animals in the experimental environment to minimize stress.

Issue 2: Formulation Fails to Show Significant Bioavailability Enhancement Compared to the Control (e.g., Sporanox®)

Possible Causes:

  • Suboptimal Formulation Parameters: The ratio of drug to carrier, the choice of excipients, or the manufacturing process may not be optimized.

  • In vitro-In vivo Correlation (IVIVC) Mismatch: The in vitro dissolution method may not be predictive of the in vivo performance.

  • Precipitation in vivo: The formulation may achieve supersaturation in vitro but fail to maintain it in the complex environment of the GI tract, leading to precipitation and reduced absorption.

Troubleshooting Steps:

  • Formulation Optimization: Systematically vary formulation parameters (e.g., drug loading, polymer type, surfactant concentration) to identify the optimal composition.

  • Develop a Biorelevant Dissolution Method: Utilize dissolution media that mimic the conditions of the stomach and small intestine (e.g., simulated gastric fluid, simulated intestinal fluid) to better predict in vivo behavior. Consider methods that simulate the transition from acidic to neutral pH.

  • Incorporate Precipitation Inhibitors: For amorphous solid dispersions and other supersaturating systems, include polymers that can help maintain the supersaturated state in the intestine.

  • Re-evaluate the Enhancement Strategy: Consider if the chosen strategy is appropriate for overcoming the specific barriers to Itraconazole absorption. It may be necessary to explore alternative or combination approaches.

Data Presentation: Pharmacokinetic Parameters of Enhanced Itraconazole Formulations

Table 1: Pharmacokinetic Parameters of Itraconazole Solid Dispersions in Animal Models

FormulationAnimal ModelDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Fold Increase in Bioavailability (vs. Control)Reference
ITZ-SD PelletsRat--2969.7 ± 720.63 (vs. Sporanox®)
ITZ-SD (SCF)Beagle Dog8.7Significantly higher than Sporanox®No significant improvement (P=0.50)-
ASD TabletsRat-295.0 ± 344.53089.5 ± 4332.8No significant difference vs. Sporanox®
ASD TabletsRabbit-766.4 ± 276.519357.9 ± 5117.5No significant difference vs. Sporanox®

Table 2: Pharmacokinetic Parameters of Itraconazole Nanoparticle Formulations in Animal Models

FormulationAnimal ModelDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Fold Increase in Bioavailability (vs. Control)Reference
NanococrystalsDog-Tmax at 3h (vs. 6h for Sporanox®)--
Nanocrystal SuspensionRat---Reasonable bioavailability, but lower than Sporanox®
ITZ-oral NanoparticlesMouse---No statistical difference vs. Sporanox® oral solution

Table 3: Pharmacokinetic Parameters of Itraconazole Lipid-Based Formulations in Animal Models

FormulationAnimal ModelDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Fold Increase in Bioavailability (vs. Control)Reference
SEDDS (fed lipid diet)Rat-2.8-fold higher3.7-fold higher3.7 (vs. Sporanox®)
SEDDS (F5)Rat---1.7 (vs. marketed capsule)
SEDDS (F21)Rat---2.0 (vs. marketed capsule)
SEDDS (F27)Rat---2.33 (vs. marketed capsule)
Nanoemulsion--Significantly higherSignificantly higherIncreased vs. plain drug and marketed formulation

Table 4: Pharmacokinetic Parameters of Itraconazole Cyclodextrin and Cocrystal Formulations in Animal Models

FormulationAnimal ModelDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Fold Increase in Bioavailability (vs. Control)Reference
ITZ:HBenBCD (solid)Rat---2 (vs. Sporanox® solid)
ITZ Cocrystal (B16)Rat-206.863717.582.8 (vs. pure drug)

Experimental Protocols

Protocol 1: Preparation of Itraconazole Solid Dispersion by Spray-Drying

Objective: To prepare an amorphous solid dispersion of Itraconazole to enhance its dissolution rate.

Materials:

  • Itraconazole (ITZ)

  • Polymer (e.g., Hydroxypropyl Methylcellulose - HPMC, Polyvinylpyrrolidone - PVP)

  • Organic solvent (e.g., dichloromethane, methanol)

  • Spray dryer

Methodology:

  • Dissolve Itraconazole and the chosen polymer in the organic solvent at a predetermined ratio (e.g., 1:3 drug to polymer).

  • Stir the solution until both components are fully dissolved.

  • Set the parameters of the spray dryer (inlet temperature, feed rate, aspiration rate) to appropriate values for the solvent system and polymer.

  • Spray the solution into the drying chamber.

  • Collect the resulting powder, which is the Itraconazole solid dispersion.

  • Characterize the solid dispersion for its amorphous nature (using techniques like DSC and PXRD) and in vitro dissolution profile.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of an enhanced Itraconazole formulation compared to a control.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Test formulation of Itraconazole

  • Control formulation (e.g., Sporanox® suspension)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes, centrifuge)

  • Analytical equipment for drug quantification (e.g., HPLC-MS/MS)

Methodology:

  • Fast the rats overnight (approximately 12 hours) with free access to water.

  • Divide the rats into two groups: test and control.

  • Administer the respective formulations to each group via oral gavage at a specified dose (e.g., 10 mg/kg).

  • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of Itraconazole in the plasma samples using a validated analytical method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group and compare the relative bioavailability of the test formulation to the control.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_invivo In Vivo Study Formulation_Design Formulation Design (e.g., ASD, Nanoparticles) Material_Selection Material Selection (Polymer, Surfactant) Formulation_Design->Material_Selection Preparation Preparation (e.g., Spray Drying, Milling) Material_Selection->Preparation Characterization In Vitro Characterization (Dissolution, Particle Size) Preparation->Characterization Animal_Model Animal Model Selection (Rat, Dog) Characterization->Animal_Model Proceed if promising Dosing Oral Administration Animal_Model->Dosing Sampling Blood Sampling Dosing->Sampling Analysis Plasma Analysis (LC-MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Analysis->PK_Analysis

Caption: General workflow for developing and evaluating enhanced Itraconazole formulations.

bioavailability_factors ITZ_Formulation Itraconazole Formulation Dissolution Dissolution in GI Tract ITZ_Formulation->Dissolution Solubilization Solubilization Dissolution->Solubilization Absorption Intestinal Absorption Solubilization->Absorption Bioavailability Systemic Bioavailability Absorption->Bioavailability Metabolism First-Pass Metabolism Absorption->Metabolism Efflux P-gp Efflux Absorption->Efflux Metabolism->Bioavailability Reduces Efflux->Absorption Reduces

Caption: Key factors influencing the oral bioavailability of Itraconazole.

troubleshooting_logic Start Poor In Vivo Bioavailability Despite Good In Vitro Dissolution Check_Precipitation Assess In Vivo Precipitation Start->Check_Precipitation Check_Metabolism Consider First-Pass Metabolism Start->Check_Metabolism Check_Efflux Evaluate P-gp Efflux Start->Check_Efflux Modify_Formulation Modify Formulation: - Add precipitation inhibitor - Change polymer/excipients Check_Precipitation->Modify_Formulation Consider_Prodrug Consider Prodrug Approach Check_Metabolism->Consider_Prodrug Add_Inhibitor Co-administer P-gp Inhibitor Check_Efflux->Add_Inhibitor

Caption: Troubleshooting logic for low in vivo bioavailability of Itraconazole.

Optimization

Controlling for the effects of plastic binding in Itraconazole experiments

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers control for the non-specific binding of Itraconazole (B105839) to plastic labware, a common issue that can lead to inac...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers control for the non-specific binding of Itraconazole (B105839) to plastic labware, a common issue that can lead to inaccurate and unreliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is plastic binding and why is it a significant problem for Itraconazole?

Non-specific binding is the adsorption of a compound to the surface of laboratory plastics, such as microplates, tubes, and pipette tips. Itraconazole is a highly lipophilic (hydrophobic) molecule, meaning it has a strong affinity for other hydrophobic surfaces.[1][2] Standard laboratory plastics, particularly polystyrene, are also hydrophobic, which causes Itraconazole to stick to the container walls.[3]

This binding is a critical issue because it effectively removes the drug from the solution, lowering its actual concentration. This can lead to a serious underestimation of the drug's potency and efficacy in in vitro assays, producing unreliable IC50 values and inconsistent results.[3]

Q2: My experimental results with Itraconazole are inconsistent. Could plastic binding be the cause?

High variability in experimental outcomes, lower-than-expected potency, and poor dose-response curves are common symptoms of significant non-specific binding.[4][5] If you are observing these issues, it is crucial to assess your experimental setup for potential drug loss due to plastic adsorption. The troubleshooting workflow below can help diagnose the problem.

cluster_solutions Mitigation Options Start Inconsistent or Low Drug Efficacy Observed Check_Labware What type of labware are you using? Start->Check_Labware Check_Protein Does your medium contain serum or protein (e.g., BSA)? Check_Labware->Check_Protein Standard Polystyrene or Polypropylene (B1209903) No_Binding_Issue Concentration is as Expected. Investigate other experimental variables (e.g., cell health, reagent stability). Check_Labware->No_Binding_Issue Low-Binding Plates or Glass Check_Concentration Quantify Itraconazole concentration in supernatant after incubation. Check_Protein->Check_Concentration No / Low Protein (<1%) Check_Protein->Check_Concentration Yes (e.g., ≥10% FBS) Problem_Confirmed Concentration is Significantly Lower than Expected Check_Concentration->Problem_Confirmed Yes Check_Concentration->No_Binding_Issue No Solution_Path Implement Mitigation Strategy Problem_Confirmed->Solution_Path Sol_1 Switch to Low-Binding Plates or Glassware Solution_Path->Sol_1 Sol_2 Pre-coat Plates with BSA Solution_Path->Sol_2 Sol_3 Add BSA or a Non-ionic Surfactant to Medium Solution_Path->Sol_3

Caption: Troubleshooting workflow for diagnosing Itraconazole binding issues.
Q3: Which labware materials are best for Itraconazole experiments?

The choice of labware is a critical first line of defense against non-specific binding. While standard polystyrene is the most common material for cell culture, it is often the most problematic for hydrophobic compounds.[3]

Table 1: Comparison of Labware Materials for Itraconazole Experiments

Material Binding Potential Advantages Disadvantages Best For
Polystyrene (PS) High Optically clear, sterile, widely available for cell culture. High non-specific binding of hydrophobic drugs.[3] Not recommended without mitigation steps.
Polypropylene (PP) Moderate to High Good chemical resistance, autoclavable. Can still exhibit significant binding.[6] Compound storage, some assays.
Low-Binding Plastic Low Surface is treated (e.g., with a hydrophilic polymer) to prevent adsorption.[7][8] More expensive than standard plastics. Sensitive assays, low concentration studies.

| Glass (Borosilicate) | Very Low | Chemically inert, reusable, minimal binding.[3] | Not available in microplate formats, can have surface charge effects. | Preparing stock solutions, buffers. |

Q4: How can I reduce binding without changing my labware?

If switching from standard polystyrene plates is not feasible, several methods can effectively mitigate drug loss. These strategies work by either pre-saturating the binding sites on the plastic or by reducing the "stickiness" of the drug molecule.

  • Add a Blocking Agent: Introducing proteins or surfactants into your experimental buffer or medium is highly effective.

    • Bovine Serum Albumin (BSA): Adding BSA (typically at 0.1% to 1%) shields the drug from interacting with the plastic and mimics in vivo protein binding.[1] Given that Itraconazole is over 99% protein-bound in plasma, this is a highly relevant strategy.[9][10]

    • Serum: Using a medium containing fetal bovine serum (FBS) or other normal serum will significantly reduce binding to plastic.[11]

    • Surfactants: Low concentrations of a non-ionic surfactant, such as Tween 20 or Triton X-100 (e.g., 0.01% - 0.1%), can disrupt hydrophobic interactions and prevent the drug from binding to container walls.[1]

  • Pre-coat the Labware: Incubating the labware with a blocking solution before the experiment saturates the non-specific binding sites.[12] A common and effective method is to pre-coat the wells with a BSA solution (see protocol below).

Start Need to Select Labware for Itraconazole Assay Check_Assay Is the assay cell-based? Start->Check_Assay Check_Solvent Are harsh organic solvents used? Check_Assay->Check_Solvent No (e.g., biochemical) Use_PS_Coated Use Standard Polystyrene (PS) with pre-coating or additives (e.g., BSA) Check_Assay->Use_PS_Coated Yes Check_Sensitivity Is the assay highly sensitive or using low drug concentrations? Check_Solvent->Check_Sensitivity No Use_Glass Use Borosilicate Glass (e.g., for stock solutions) Check_Solvent->Use_Glass Yes Use_PP Use Polypropylene (PP) Tubes or Plates Check_Sensitivity->Use_PP No Use_LowBind Use Low-Binding Microplates Check_Sensitivity->Use_LowBind Yes

Caption: Decision guide for selecting appropriate labware.

Experimental Protocols

Protocol: Pre-coating Polystyrene Plates with Bovine Serum Albumin (BSA)

This protocol describes how to block non-specific binding sites on standard polystyrene 96-well plates prior to adding Itraconazole.

Materials:

  • Sterile 96-well tissue culture-treated polystyrene plates

  • Bovine Serum Albumin (BSA), heat shock fraction, fatty acid-free

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microplate lid or adhesive seal

Procedure:

  • Prepare Blocking Buffer: Under sterile conditions, prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 1 gram of BSA in 100 mL of sterile PBS. Filter-sterilize the solution using a 0.22 µm filter.

  • Plate Coating: Add a sufficient volume of the 1% BSA blocking buffer to each well to ensure the entire surface is covered. A typical volume for a 96-well plate is 200-300 µL per well.[12]

  • Incubation: Cover the plate with a sterile lid or seal and incubate for at least 1-2 hours at room temperature (20-25°C).[13] For higher stringency, incubation can be performed overnight at 4°C.

  • Washing: Aspirate the BSA solution from the wells. It is critical to wash away any unbound blocking agent.

  • Wash Step: Wash each well 2-3 times with sterile PBS.[12] Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it gently on a sterile absorbent surface.

  • Immediate Use: The plate is now blocked and ready for immediate use. Add your experimental medium and Itraconazole dilutions to the wells without delay to prevent the surface from drying out.

Quantitative Data Summary

Table 2: Representative Drug Loss to Plastic Labware (Aqueous Solution, 4.5 hours)

Drug (Basic/Hydrophobic) % Remaining in Polystyrene % Remaining in Polypropylene
Midazolam 23.5% ~80%
Propranolol 31.9% ~90%
Medetomidine 38.4% ~95%
Metoprolol 64.7% ~100%

(Data synthesized from a study on drug adsorption to plastic containers, demonstrating significant loss to polystyrene compared to polypropylene for basic drugs.)[3]

This data highlights that even for moderately hydrophobic compounds, the loss to polystyrene can exceed 75%. Given Itraconazole's high lipophilicity, the loss is expected to be substantial, underscoring the critical need for the mitigation strategies outlined in this guide.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the In Vitro Efficacy of Itraconazole and Voriconazole

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the in vitro activity of antifungal agents is paramount for informed decision-making in both clinical and research...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the in vitro activity of antifungal agents is paramount for informed decision-making in both clinical and research settings. This guide provides an objective comparison of the in vitro efficacy of two widely used triazole antifungals, itraconazole (B105839) and voriconazole (B182144), supported by experimental data and detailed methodologies.

Itraconazole and voriconazole are mainstays in the treatment of fungal infections. Both agents function by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, a critical step in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3] This disruption of ergosterol synthesis leads to altered cell membrane permeability and ultimately inhibits fungal growth.[1][2] While sharing a common mechanism, their in vitro activity profiles exhibit notable differences across various fungal species.

Quantitative Comparison of In Vitro Activity

The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values for itraconazole and voriconazole against a range of clinically relevant fungal pathogens, compiled from various studies. MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the isolates tested, respectively.

Fungal SpeciesDrugMIC50 (µg/mL)MIC90 (µg/mL)Key Findings
Aspergillus fumigatus Itraconazole11-2Voriconazole generally demonstrates lower MICs, indicating greater in vitro potency against A. fumigatus.[4][5][6] Voriconazole has shown activity against some itraconazole-resistant isolates.[5][7][8]
Voriconazole0.25 - 0.50.125 - 1
Aspergillus flavus Itraconazole0.51Both agents are active, with voriconazole often showing slightly lower MICs.[9][10]
Voriconazole0.50.5
Aspergillus terreus Itraconazole12Voriconazole is generally more potent in vitro against A. terreus.[9][11]
Voriconazole0.51
Candida albicans Itraconazole0.06 - 0.250.25 - 1Voriconazole is typically more potent than itraconazole against C. albicans, including some fluconazole-resistant isolates.[10][12][13][14][15][16]
Voriconazole0.015 - 0.060.03 - 0.25
Candida glabrata Itraconazole0.5 - 21 - 16C. glabrata often exhibits higher MICs to both agents. Voriconazole is generally more active than itraconazole.[4][12][13][14]
Voriconazole0.125 - 10.5 - 8
Candida krusei Itraconazole0.25 - 0.50.5 - 1Voriconazole demonstrates greater in vitro activity against C. krusei compared to itraconazole.[12][13][14]
Voriconazole0.125 - 0.250.25 - 0.5
Cryptococcus neoformans Itraconazole0.125 - 0.290.25 - 0.5Voriconazole is more potent against fluconazole-susceptible isolates, while both have similar activity against fluconazole-resistant strains.[17][18][19] One study found C. neoformans to be more susceptible to itraconazole.[4]
Voriconazole0.06 - 0.370.125 - 0.5
Fusarium solani Itraconazole8 - 16>16Both agents have limited activity against Fusarium spp., with many isolates demonstrating high MICs.[8][11][20][21][22] Voriconazole may have some activity against certain isolates.[8]
Voriconazole4 - 16>16
Scedosporium apiospermum Itraconazole0.5 - 11 - 2Voriconazole is more effective in vitro against S. apiospermum.[4][11]
Voriconazole0.25 - 0.50.5 - 1
Scedosporium prolificans Itraconazole>16>16Both agents are largely inactive against S. prolificans.[4][11]
Voriconazole>16>16
Dimorphic Fungi Itraconazole0.06 - 10.125 - 1Voriconazole's fungistatic effect is similar to or better than itraconazole against Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum.
(B. dermatitidis, C. immitis, H. capsulatum)Voriconazole≤0.03 - 0.250.25

Experimental Protocols

The in vitro susceptibility data presented are predominantly generated using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[23][24][25][26][27][28][29][30][31] The following is a generalized protocol for the broth microdilution method, a common technique for determining MICs.

CLSI M27-A/M38-A Broth Microdilution Method (Generalized)

This method is a standardized procedure for testing the susceptibility of yeasts (M27-A) and filamentous fungi (M38-A) to antifungal agents.

  • Inoculum Preparation:

    • Yeasts: Colonies from a 24-hour culture on Sabouraud Dextrose Agar are suspended in sterile saline. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • Molds: Conidia are harvested from a 7-day culture on Potato Dextrose Agar by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted using a spectrophotometer or hemocytometer to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Antifungal Agent Preparation:

    • Stock solutions of itraconazole and voriconazole are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).

    • Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • The plates are incubated at 35°C. Incubation times vary depending on the organism: 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination:

    • The MIC is determined by visual inspection or using a spectrophotometer to measure turbidity.

    • For azoles like itraconazole and voriconazole, the MIC is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control well.[8][32]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams depict the mechanism of action of azole antifungals and a typical experimental workflow for antifungal susceptibility testing.

Azole_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Cell_Membrane Ergosterol (in Cell Membrane) Ergosterol->Cell_Membrane Lanosterol_14a_demethylase->Ergosterol Toxic_Sterols Accumulation of Toxic Methylated Sterols Lanosterol_14a_demethylase->Toxic_Sterols Leads to Membrane_Disruption Disrupted Cell Membrane (Increased Permeability, Altered Fluidity) Toxic_Sterols->Membrane_Disruption Azoles Itraconazole & Voriconazole Azoles->Lanosterol_14a_demethylase Inhibition

Caption: Mechanism of action of azole antifungals.

Antifungal_Susceptibility_Workflow Start Start Isolate Fungal Isolate (e.g., from culture) Start->Isolate Inoculum_Prep Inoculum Preparation (Adjust to 0.5 McFarland) Isolate->Inoculum_Prep Inoculate Inoculate Plates Inoculum_Prep->Inoculate Plate_Prep Prepare Microtiter Plate (Serial dilutions of drugs in RPMI) Plate_Prep->Inoculate Incubate Incubate at 35°C (24-72 hours) Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC (≥50% growth inhibition) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Generalized workflow for broth microdilution antifungal susceptibility testing.

References

Comparative

Itraconazole Versus Fluconazole: A Comparative Analysis of Efficacy Against Resistant Candida Strains

For Immediate Release In the ongoing battle against opportunistic fungal infections, the emergence of azole-resistant Candida strains presents a significant clinical challenge. This guide provides a detailed comparison o...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against opportunistic fungal infections, the emergence of azole-resistant Candida strains presents a significant clinical challenge. This guide provides a detailed comparison of two widely used triazole antifungals, itraconazole (B105839) and fluconazole (B54011), focusing on their activity against resistant Candida species. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of antifungal resistance and the therapeutic potential of these agents.

Executive Summary

Fluconazole, a first-generation triazole, has long been a cornerstone of antifungal therapy due to its favorable safety profile and broad-spectrum activity against many Candida species. However, its extensive use has led to the selection of resistant isolates. Itraconazole, a second-generation triazole, often retains activity against fluconazole-resistant strains, although cross-resistance can occur. This guide synthesizes in vitro susceptibility data and elucidates the molecular mechanisms underpinning azole resistance to provide a comprehensive resource for the scientific community.

In Vitro Activity: A Quantitative Comparison

The in vitro efficacy of itraconazole and fluconazole against various Candida species, including fluconazole-resistant isolates, has been extensively studied. The minimum inhibitory concentration (MIC), the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, is a key metric in these evaluations. Data from multiple studies are summarized below.

Table 1: Comparative MIC50 and MIC90 Values (µg/mL) of Itraconazole and Fluconazole Against Candida Species
Candida SpeciesAntifungal AgentFluconazole-Susceptible IsolatesFluconazole-Resistant Isolates
MIC50 MIC90
C. albicans Fluconazole≤0.030.25
Itraconazole≤0.030.25
C. glabrata Fluconazole--
Itraconazole--
C. krusei Fluconazole--
Itraconazole--
C. tropicalis Fluconazole--
Itraconazole--
C. parapsilosis Fluconazole≤32-
Itraconazole≤4-

Data compiled from multiple sources. MIC values can vary between studies.[1][2][3][4][5][6]

As the data indicates, itraconazole generally exhibits lower MIC values against fluconazole-resistant C. albicans compared to fluconazole itself.[1] However, for other species like C. glabrata and C. tropicalis, a significant proportion of fluconazole-resistant isolates also show elevated MICs to itraconazole, indicating cross-resistance.[3][5][6] Notably, C. krusei demonstrates intrinsic resistance to fluconazole but can be susceptible to itraconazole.[2]

Experimental Protocols

The data presented in this guide is primarily derived from in vitro antifungal susceptibility testing performed according to standardized methodologies. The most commonly employed methods are broth microdilution and macrodilution assays, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M27-A3)

This reference method is widely used to determine the MIC of antifungal agents.

  • Inoculum Preparation: Candida isolates are cultured on Sabouraud dextrose agar (B569324) for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: Stock solutions of itraconazole and fluconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is read as the lowest drug concentration that causes a significant (≥50%) reduction in turbidity compared to the growth control well.[7]

Disk Diffusion Method (CLSI M44)

A simpler, agar-based method for susceptibility testing.

  • Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the surface of a Mueller-Hinton agar plate supplemented with glucose and methylene (B1212753) blue.

  • Disk Application: Paper disks impregnated with a standard amount of itraconazole or fluconazole are placed on the agar surface.

  • Incubation: The plates are incubated at 35°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of no growth around each disk is measured. The susceptibility of the isolate is determined by comparing the zone diameter to established breakpoints.[7][8]

Mechanisms of Azole Resistance in Candida

Understanding the molecular basis of azole resistance is critical for the development of new therapeutic strategies. The primary mechanisms of resistance in Candida species are:

  • Target Site Modification: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol (B1674476) 14-α-demethylase, can reduce the binding affinity of azole drugs.[9][10]

  • Overexpression of the Target Enzyme: Increased production of Erg11p can titrate the drug, requiring higher concentrations for inhibition.[10][11]

  • Efflux Pump Overexpression: Upregulation of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) leads to the active efflux of azole drugs from the fungal cell.[11][12]

  • Alterations in the Ergosterol (B1671047) Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway can lead to the accumulation of alternative sterols that can support fungal membrane function in the absence of ergosterol.[13]

The following diagrams illustrate the mechanism of action of azole antifungals and the key resistance pathways.

Azole_Mechanism_of_Action Azole Azole Antifungal (Fluconazole, Itraconazole) Erg11 Lanosterol 14-α-demethylase (Erg11p) Azole->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Produces Disruption Membrane Stress & Disruption Erg11->Disruption Inhibition leads to Lanosterol Lanosterol Lanosterol->Erg11 Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Inhibition Inhibition of Fungal Growth Disruption->Inhibition

Caption: Mechanism of action of azole antifungals.

Azole_Resistance_Mechanisms cluster_Cell Candida Cell Azole_in Azole Erg11_target Erg11p Azole_in->Erg11_target Binds to Efflux_Pump Efflux Pumps (CDR1, CDR2, MDR1) Azole_in->Efflux_Pump Azole_out Azole Efflux_Pump->Azole_out Pumps out Erg11_Mutation ERG11 Gene Mutation (Altered Target) Erg11_Mutation->Erg11_target Reduces Azole Binding Erg11_Overexpression ERG11 Overexpression (Increased Target) Erg11_Overexpression->Erg11_target Increases Amount Efflux_Upregulation Efflux Pump Upregulation (Increased Efflux) Efflux_Upregulation->Efflux_Pump Increases Number

Caption: Key mechanisms of azole resistance in Candida.

Conclusion

The choice between itraconazole and fluconazole for the treatment of Candida infections, particularly those caused by resistant strains, requires careful consideration of the specific Candida species, local resistance patterns, and patient-specific factors. While itraconazole can be effective against some fluconazole-resistant isolates, the potential for cross-resistance is a significant concern. Antifungal susceptibility testing is therefore indispensable for guiding appropriate therapeutic decisions. Continued research into the mechanisms of azole resistance is crucial for the development of novel antifungal agents and strategies to overcome this growing public health threat.

References

Comparative

Itraconazole's Efficacy Against Newly Identified Fungal Pathogens: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The emergence of novel and often multidrug-resistant fungal pathogens presents a significant challenge to global health. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel and often multidrug-resistant fungal pathogens presents a significant challenge to global health. This guide provides a comprehensive analysis of the efficacy of itraconazole (B105839), a widely used triazole antifungal, against these newly identified threats. Through a detailed comparison with alternative antifungal agents, supported by experimental data and standardized protocols, this document serves as a critical resource for researchers and professionals in the field of mycology and drug development.

Executive Summary

Itraconazole continues to demonstrate a broad spectrum of activity against many fungal pathogens. Its primary mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is vital for the integrity of the fungal cell membrane.[1][2] However, the efficacy of itraconazole against emerging pathogens such as Candida auris and certain species within the Cryptococcus gattii complex can be variable, often necessitating a careful evaluation of its suitability in clinical settings. This guide presents in vitro susceptibility data, compares itraconazole with other antifungals, and outlines the standardized methodologies essential for the accurate assessment of its efficacy.

Comparative Efficacy of Itraconazole and Alternatives

The in vitro efficacy of itraconazole against newly identified fungal pathogens is summarized below, with a comparison to other commonly used antifungal agents. Minimum Inhibitory Concentration (MIC) values are presented, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Fungal PathogenAntifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Candida auris Itraconazole 1 4 0.03 - 2 [3][4]
Voriconazole0.1250.50.03 - 8[3][4]
Posaconazole0.030.1250.015 - 1[3][4]
Amphotericin B0.510.25 - 4[3][4]
Micafungin0.1250.50.015 - 8[3][4]
Cryptococcus gattii complex Itraconazole ≤0.25 - 0.0625 - 0.25 [5]
Fluconazole--1 - 16[5]
Voriconazole--0.0156 - 0.125[5]
Posaconazole--0.0156 - 0.25[5]
Amphotericin B--0.25 - 1[5]
Aspergillus species (emerging) Itraconazole - - 0.25 - 2 [6]
Voriconazole--0.5 - 4[6]

Note: MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively. The data is compiled from various studies and testing conditions may vary.

Experimental Protocols

The determination of antifungal efficacy relies on standardized and reproducible experimental protocols. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are the gold standards for antifungal susceptibility testing (AFST).[7][8]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and molds.

1. Inoculum Preparation:

  • Yeasts (e.g., Candida auris, Cryptococcus gattii): Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]

  • Molds (e.g., Aspergillus species): Conidia are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.[8]

2. Antifungal Agent Preparation:

  • Stock solutions of itraconazole and other antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI-1640 medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • A growth control well (without antifungal agent) and a sterility control well (without inoculum) are included.

  • The plates are incubated at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours for molds.[8]

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts and 100% for azoles against molds) compared to the growth control.[7][8] The reading can be done visually or using a spectrophotometer.

In Vivo Efficacy Models

Animal models are crucial for evaluating the in vivo efficacy of antifungal agents. Common models include:

  • Murine Model of Disseminated Candidiasis: Mice are infected intravenously with a standardized inoculum of Candida auris. Treatment with itraconazole or a comparator drug is initiated at a specified time post-infection. Efficacy is assessed by survival rates and fungal burden in target organs (e.g., kidneys, brain).[9]

  • Murine Model of Pulmonary Aspergillosis: Immunocompromised mice are infected intranasally or via inhalation with Aspergillus conidia. Antifungal therapy is administered, and outcomes are measured by survival, lung fungal burden, and histopathological analysis.[10]

  • Galleria mellonella (Wax Moth Larvae) Model: This invertebrate model is increasingly used as a preliminary in vivo screen due to its cost-effectiveness and ethical advantages. Larvae are injected with a fungal inoculum, followed by the administration of the antifungal agent. Survival rates are monitored over several days.[11]

Signaling Pathways and Experimental Workflows

Itraconazole's Mechanism of Action

The primary antifungal activity of itraconazole targets the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.

Itraconazole_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Biosynthesis DisruptedMembrane Disrupted Fungal Cell Membrane (Increased Permeability, Cell Death) Enzyme->DisruptedMembrane Itraconazole Itraconazole Itraconazole->Enzyme Inhibits Itraconazole->DisruptedMembrane Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane

Caption: Itraconazole inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis.

Experimental Workflow for Antifungal Susceptibility Testing

The standardized workflow for determining the MIC of an antifungal agent is a multi-step process.

AFST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis FungalCulture 1. Fungal Culture (e.g., on agar (B569324) plate) Inoculum 2. Inoculum Preparation (0.5 McFarland) FungalCulture->Inoculum Inoculation 4. Inoculation of Plates Inoculum->Inoculation AntifungalDilution 3. Antifungal Serial Dilution (in microtiter plate) AntifungalDilution->Inoculation Incubation 5. Incubation (35°C, 24-72h) Inoculation->Incubation Reading 6. Visual or Spectrophotometric Reading Incubation->Reading MIC 7. MIC Determination Reading->MIC

Caption: Standardized workflow for antifungal susceptibility testing (AFST).

Conclusion

Itraconazole remains a relevant antifungal agent; however, its efficacy against newly emerging fungal pathogens is not always predictable. The rise of resistance in species like Candida auris underscores the critical need for continuous surveillance and susceptibility testing to guide appropriate therapeutic choices.[12][13] While itraconazole shows good in vitro activity against some emerging threats, such as the Cryptococcus gattii complex, alternatives like voriconazole, posaconazole, and the echinocandins may offer more potent options for certain infections. The data and protocols presented in this guide are intended to support the research and development of more effective strategies to combat the growing challenge of invasive fungal diseases.

References

Validation

In Vitro Interactions of Itraconazole and Amphotericin B: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The combination of antifungal agents is a critical strategy in combating invasive fungal infections, aiming to enhance efficacy, reduce toxicity, and overco...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of antifungal agents is a critical strategy in combating invasive fungal infections, aiming to enhance efficacy, reduce toxicity, and overcome resistance. This guide provides an objective comparison of the in vitro synergistic, indifferent, and antagonistic interactions between two widely used antifungal drugs: Itraconazole, a triazole, and Amphotericin B, a polyene. The data presented is compiled from various studies, offering insights for further research and development in antifungal therapies.

Quantitative Analysis of In Vitro Interactions

The interaction between Itraconazole and Amphotericin B has been predominantly studied against Aspergillus species, yielding variable results. The Fractional Inhibitory Concentration Index (FICI) is the most common metric used to quantify these interactions. An FICI of ≤ 0.5 is typically defined as synergy, > 0.5 to 4.0 as indifference (or additive), and > 4.0 as antagonism. However, some studies consider an FICI of >1 to indicate antagonism. The outcome of the interaction is notably dependent on the specific fungal isolate and the minimum inhibitory concentration (MIC) endpoint used in the analysis.

Fungal SpeciesDrug CombinationNo. of IsolatesInteraction Observed (Based on FICI)FICI RangeReference
Aspergillus fumigatus (Itraconazole-Susceptible)Amphotericin B + Itraconazole10Indifference to Antagonism1.016 to 2.077[1][2]
Aspergillus fumigatus (Itraconazole-Resistant)Amphotericin B + Itraconazole5Synergy to Antagonism0.308 to 1.767[1][2]
Aspergillus spp.Amphotericin B + Itraconazole21Dependent on MIC endpoint (Synergistic, Indifferent, or Antagonistic)Not explicitly stated[3][4]
Aspergillus fumigatusAmphotericin B + Itraconazole12Antagonism (especially with sequential administration)Not explicitly stated[5][6]

Mechanisms of Action and Interaction

The interaction between Itraconazole and Amphotericin B is primarily centered on their effects on the fungal cell membrane's ergosterol (B1671047).

  • Amphotericin B: This polyene antifungal binds directly to ergosterol in the fungal cell membrane. This binding leads to the formation of pores or channels, causing leakage of essential intracellular ions and ultimately leading to cell death.[1][7][8][9][10]

  • Itraconazole: As a triazole antifungal, Itraconazole inhibits the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is a crucial enzyme in the ergosterol biosynthesis pathway.[2][11][12] By blocking this enzyme, Itraconazole depletes the amount of ergosterol in the fungal cell membrane.

The theoretical basis for their interaction is that Itraconazole's inhibition of ergosterol synthesis could reduce the number of binding sites for Amphotericin B, potentially leading to an antagonistic effect. Conversely, alterations in the cell membrane caused by Itraconazole could, in some instances, increase the cell's susceptibility to Amphotericin B, resulting in a synergistic effect.

Mechanisms of Action of Itraconazole and Amphotericin B cluster_Itraconazole Itraconazole cluster_Amphotericin_B Amphotericin B cluster_Interaction Potential Interaction Itraconazole Itraconazole Lanosterol_demethylase Lanosterol 14-alpha-demethylase Itraconazole->Lanosterol_demethylase Inhibits Ergosterol_synthesis Ergosterol Biosynthesis Lanosterol_demethylase->Ergosterol_synthesis Catalyzes Ergosterol Ergosterol Ergosterol_synthesis->Ergosterol Membrane_Ergosterol Ergosterol in Fungal Cell Membrane Interaction_point Itraconazole's reduction of ergosterol may affect Amphotericin B's binding sites Ergosterol->Interaction_point Amphotericin_B Amphotericin B Amphotericin_B->Membrane_Ergosterol Binds to Pore_formation Pore Formation Membrane_Ergosterol->Pore_formation Leads to Membrane_Ergosterol->Interaction_point Cell_death Fungal Cell Death Pore_formation->Cell_death Causes

Mechanisms of Action and Potential Interaction.

Experimental Protocols

The most common method for evaluating the in vitro interaction between antifungal agents is the checkerboard broth microdilution assay.

Checkerboard Broth Microdilution Assay

This method involves testing various concentrations of two drugs both individually and in combination to determine their effect on fungal growth.

1. Preparation of Antifungal Agents:

  • Stock solutions of Itraconazole and Amphotericin B are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial twofold dilutions of each drug are made in a liquid growth medium, such as RPMI 1640 medium.

2. Microtiter Plate Setup:

  • A 96-well microtiter plate is used.

  • Drug A (e.g., Itraconazole) is serially diluted horizontally across the plate.

  • Drug B (e.g., Amphotericin B) is serially diluted vertically down the plate.

  • This creates a checkerboard pattern where each well (except for control wells) contains a unique combination of concentrations of the two drugs.

  • Control wells include wells with no drugs (growth control), each drug alone, and no inoculum (sterility control).

3. Inoculum Preparation:

  • A standardized suspension of the fungal isolate is prepared according to established protocols (e.g., Clinical and Laboratory Standards Institute [CLSI] M38-A2 for filamentous fungi). The final inoculum concentration is typically adjusted to 0.4 x 10^4 to 5 x 10^4 CFU/mL.

4. Incubation:

  • The inoculated microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

5. Determination of MIC:

  • The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth. This can be determined visually or by using a spectrophotometer to measure optical density. For some drug-organism combinations, a colorimetric indicator like MTT may be used to assess viability.[3]

6. Calculation of the Fractional Inhibitory Concentration Index (FICI):

  • The FICI is calculated for each well that shows growth inhibition using the following formula:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

  • The lowest FICI value obtained is reported as the result of the interaction.

Checkerboard Assay Workflow cluster_plate_setup Microtiter Plate Setup start Start prep_drugs Prepare Stock Solutions of Itraconazole & Amphotericin B start->prep_drugs serial_dilute Perform Serial Dilutions in Microtiter Plate prep_drugs->serial_dilute add_inoculum Add Standardized Fungal Inoculum serial_dilute->add_inoculum incubate Incubate Plate add_inoculum->incubate read_mic Determine MICs (Visually or Spectrophotometrically) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Interaction (Synergy, Indifference, Antagonism) calc_fici->interpret end End interpret->end

Workflow for the Checkerboard Broth Microdilution Assay.

Conclusion

The in vitro interaction between Itraconazole and Amphotericin B is complex and not consistently synergistic. The data suggest that the outcome can range from synergy to antagonism, influenced by the specific fungal strain and the methodological parameters of the assay. This variability underscores the importance of standardized testing protocols and the need for further investigation into the molecular mechanisms governing these interactions. For drug development professionals, these findings highlight the challenges in predicting the clinical efficacy of antifungal combinations based solely on in vitro data and emphasize the necessity of in vivo studies to validate these interactions. Researchers are encouraged to explore the impact of different MIC endpoints and to investigate the genetic and phenotypic characteristics of fungal isolates that determine the nature of their response to this drug combination.

References

Comparative

Itraconazole's Antifungal Efficacy: A Comparative Analysis Across Different Growth Media

A deep dive into how the composition of fungal growth media significantly impacts the in vitro antifungal activity of Itraconazole (B105839), providing critical insights for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how the composition of fungal growth media significantly impacts the in vitro antifungal activity of Itraconazole (B105839), providing critical insights for researchers and drug development professionals.

The in vitro susceptibility of fungi to antifungal agents is a cornerstone of both clinical diagnostics and drug discovery. The choice of growth medium can profoundly influence the outcome of these tests, leading to variability in results and potentially impacting clinical decisions and the evaluation of new antifungal candidates. This guide provides a comparative analysis of Itraconazole's activity in various commonly used fungal growth media, supported by experimental data and detailed protocols.

Quantitative Analysis of Itraconazole Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's effectiveness. The following table summarizes the MIC values of Itraconazole against a range of fungal species in different growth media, compiled from multiple studies. These values highlight the significant impact of the culture medium on the observed antifungal activity.

Fungal SpeciesGrowth MediumItraconazole MIC (µg/mL)Reference
Aspergillus fumigatusBrain Heart Infusion (BHI) BrothLower MICs observed[1]
Yeast Nitrogen Base (YNBG) MediumHigher MICs observed[1]
Sabouraud Dextrose Broth (SDB)Higher MICs observed[1]
Synthetic Amino Acid Medium, Fungal (SAAMF)Higher MICs observed[1]
Cryptococcus neoformansBrain Heart Infusion (BHI) BrothLower MICs observed[1]
Yeast Nitrogen Base (YNBG) MediumHigher MICs observed[1]
Sabouraud Dextrose Broth (SDB)Higher MICs observed[1]
Synthetic Amino Acid Medium, Fungal (SAAMF)Higher MICs observed[1]
Candida albicansSynthetic Amino Acid Medium, Fungal (SAAMF)Recommended for MIC determination[1]
Yeast Nitrogen Base (YNBG) MediumRecommended for MIC determination[1]
Brain Heart Infusion (BHI) BrothDifficult to determine MIC endpoint[1]
Sabouraud Dextrose Broth (SDB)Difficult to determine MIC endpoint[1]
Trichophyton indotineae (Resistant)Sabouraud Glucose (SG) MediumClear phenotypic separation from sensitive strains[2][3]
RPMI-based (RG) MediumOverlapping IC50 values with sensitive strains[2][3]
RG with Casein (RGC)Overlapping IC50 values with sensitive strains[2][3]
Various FungiSabouraud's Dextrose (SD) Broth<0.195-1.56[4]
High-Resolution (HR) Medium<0.198 to 0.78[4]
Candida spp. & Aspergillus spp.Casitone Agar (B569324)Some isolates not completely inhibited at >10 µg/mL[5]
Synthetic Amino Acid Medium, Fungal (SAAMF)Complete inhibition at ≤0.20 µg/mL[5]

Note: MIC values can vary between studies due to differences in experimental conditions and strains tested. The terms "Lower" and "Higher" are used to indicate relative differences observed within the same study.

Experimental Protocols

Accurate and reproducible antifungal susceptibility testing is crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antifungal Susceptibility Testing (EUCAST) have established standardized methods.[6][7][8] The following is a generalized broth microdilution protocol based on these standards.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Itraconazole against a fungal isolate.

Materials:

  • Itraconazole powder

  • Appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)

  • Selected fungal growth media (e.g., RPMI 1640, Sabouraud Dextrose Broth)

  • 96-well microtiter plates

  • Fungal isolate

  • Spectrophotometer or plate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or other cell counting device

  • Incubator

Procedure:

  • Drug Preparation: Prepare a stock solution of Itraconazole in the appropriate solvent. Serial two-fold dilutions of Itraconazole are then made in the chosen fungal growth medium in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium to obtain a pure culture. A suspension of fungal spores or cells is prepared in sterile saline. The concentration of the inoculum is adjusted to a standardized density (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a spectrophotometer and hemocytometer.

  • Inoculation: The standardized fungal suspension is added to each well of the microtiter plate containing the serially diluted Itraconazole. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are also included.

  • Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungus being tested.[9][10]

  • MIC Determination: The MIC is determined as the lowest concentration of Itraconazole that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizing Experimental and Biological Pathways

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the mechanism of action of Itraconazole.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis drug_prep Itraconazole Stock and Serial Dilutions inoculation Inoculation of Microtiter Plate drug_prep->inoculation inoculum_prep Fungal Inoculum Preparation inoculum_prep->inoculation incubation Incubation inoculation->incubation readout Visual or Spectrophotometric Reading incubation->readout mic_determination MIC Determination readout->mic_determination

Generalized workflow for broth microdilution antifungal susceptibility testing.

Itraconazole's primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.[11][12][13][14]

Itraconazole_Mechanism Itraconazole Itraconazole Lanosterol_Demethylase Lanosterol 14-alpha-demethylase (CYP51) Itraconazole->Lanosterol_Demethylase Inhibition Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Biosynthesis Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Instability) Lanosterol_Demethylase->Disrupted_Membrane Dysfunctional Synthesis Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Essential Component Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death

Mechanism of action of Itraconazole via inhibition of ergosterol biosynthesis.

Discussion and Conclusion

The data clearly demonstrate that the choice of growth medium is a critical variable in the in vitro antifungal susceptibility testing of Itraconazole. Media composition can significantly alter the measured MIC values. For instance, Itraconazole shows lower MICs against Aspergillus fumigatus and Cryptococcus neoformans in Brain Heart Infusion (BHI) broth compared to other media like Yeast Nitrogen Base (YNBG) or Sabouraud Dextrose Broth.[1] Conversely, for Candida albicans, BHI and Sabouraud media can make the MIC endpoint difficult to determine.[1]

Furthermore, in the context of antifungal resistance, the choice of medium can be pivotal. Studies on Trichophyton indotineae have shown that Sabouraud Glucose (SG) medium allows for a clearer phenotypic distinction between resistant and sensitive isolates compared to RPMI-based media.[2][3]

These findings underscore the necessity for standardized testing protocols, such as those provided by CLSI and EUCAST, to ensure comparability of results across different laboratories.[6][7] Researchers and drug development professionals must carefully consider the growth medium when designing and interpreting antifungal susceptibility assays. The selection of an appropriate medium should be guided by the specific fungal species being tested and the goals of the study, whether for clinical diagnostics, surveillance, or preclinical drug development. The insights provided in this guide aim to facilitate more informed decisions in the crucial area of antifungal research.

References

Comparative

Comparative Guide to the In Vitro Synergy of Itraconazole with Non-Antifungal Compounds

Itraconazole (B105839), a broad-spectrum triazole antifungal agent, has demonstrated significant synergistic activity when combined with various non-antifungal compounds. This guide provides a comparative overview of the...

Author: BenchChem Technical Support Team. Date: December 2025

Itraconazole (B105839), a broad-spectrum triazole antifungal agent, has demonstrated significant synergistic activity when combined with various non-antifungal compounds. This guide provides a comparative overview of these interactions, supported by experimental data, to inform researchers, scientists, and drug development professionals. The repurposing of existing drugs in combination therapies is a promising strategy to enhance efficacy, overcome resistance, and broaden the therapeutic potential of established agents.

Quantitative Synergy Analysis

The synergistic potential of Itraconazole with non-antifungal agents is typically quantified using the Fractional Inhibitory Concentration Index (FICI). This index is derived from checkerboard microdilution assays, which assess the combined effect of two drugs on microbial growth. An FICI of ≤ 0.5 is a strong indicator of synergy.[1][2][3] The table below summarizes key findings from various in vitro studies.

Non-Antifungal CompoundCompound ClassFungal SpeciesFICI RangeInteraction
Verapamil Calcium Channel BlockerAspergillus fumigatus (Itraconazole-sensitive & resistant strains)< 0.5 (specifically 0.175–0.35 for resistant isolates)Synergy[4]
Amiodarone Membrane-Active / AntiarrhythmicAspergillus fumigatus (Itraconazole-resistant strains)0.02 - 1.0Synergy[5]
Nifedipine Calcium Channel BlockerAspergillus fumigatus (Itraconazole-resistant strains)0.06 - 0.28Synergy[5]
Lansoprazole Proton Pump InhibitorAspergillus fumigatus (Itraconazole-resistant strains)0.04 - 0.53Synergy[5]
Atorvastatin (B1662188) StatinCandida albicans (Multidrug-resistant strains)≤ 0.5Synergy[6]
Cyclosporine A Immunosuppressant / Calcineurin InhibitorHuman Umbilical Vein Endothelial Cells (HUVEC) - Anti-angiogenic effectNot explicitly calculated via FICI, but synergistic inhibition of proliferation and tube formation demonstrated.Synergy[7]
5-Fluorouracil (5-FU) Anticancer AgentGastric cancer cells (SGC-7901)Not explicitly calculated via FICI, but synergistic anticancer effects were demonstrated through median effect analysis.Synergy[8]
Terbinafine Antifungal (Allylamine)Trichophyton mentagrophytes/interdigitale≤ 0.5Synergy[9][10]
Luliconazole Antifungal (Imidazole)Trichophyton mentagrophytes/interdigitale≤ 0.5Synergy[9][10]
Ketoconazole Antifungal (Imidazole)Trichophyton mentagrophytes/interdigitale≤ 0.5Synergy[9]

Experimental Protocols

The primary method for determining in vitro synergy is the checkerboard microdilution assay.

Checkerboard Microdilution Assay Protocol:

  • Preparation of Drug Dilutions: Stock solutions of Itraconazole and the non-antifungal compound are prepared. Serial two-fold dilutions of each drug are made to cover a range of concentrations, typically starting from at least double their individual Minimum Inhibitory Concentrations (MIC).[11]

  • Plate Setup: In a 96-well microtiter plate, the Itraconazole dilutions are dispensed horizontally, and the non-antifungal compound dilutions are dispensed vertically. This creates a matrix of wells containing unique concentration combinations of the two agents.[2] Control wells containing each drug alone are also prepared to determine their individual MICs.[2]

  • Inoculation: A standardized suspension of the fungal isolate is prepared and added to each well of the microtiter plate.[11]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours) to allow for fungal growth.[11][12]

  • Reading Results: The MIC is determined as the lowest concentration of a drug that causes a significant inhibition of fungal growth, often read visually or with a spectrophotometer.[13] For the combination wells, the MIC of each drug in the presence of the other is recorded.

  • Calculation of FICI: The Fractional Inhibitory Concentration (FIC) for each drug is calculated, and these values are summed to determine the FICI.[11][14]

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FICI = FIC of Drug A + FIC of Drug B

The interaction is then classified based on the resulting FICI value.[1][2]

Visualizing Methodologies and Mechanisms

Diagrams created using Graphviz provide clear visual representations of experimental workflows and the underlying mechanisms of synergistic action.

FICI_Calculation_Logic cluster_0 FICI Calculation cluster_1 Interaction Interpretation FICA FIC A = MIC of A (combo) / MIC of A (alone) FICI FICI = FIC A + FIC B FICA->FICI FICB FIC B = MIC of B (combo) / MIC of B (alone) FICB->FICI Synergy Synergy (FICI <= 0.5) FICI->Synergy Indifference Indifference (0.5 < FICI <= 4.0) FICI->Indifference Antagonism Antagonism (FICI > 4.0) FICI->Antagonism

Caption: Logic diagram illustrating the calculation of the Fractional Inhibitory Concentration Index (FICI).

Checkerboard_Workflow start Start prep_drugs Prepare serial dilutions of Itraconazole (Drug A) and non-antifungal (Drug B) start->prep_drugs setup_plate Dispense Drug A along columns and Drug B along rows in a 96-well plate prep_drugs->setup_plate inoculate Inoculate all wells with a standardized fungal suspension setup_plate->inoculate incubate Incubate plate at 35-37°C for 24-48 hours inoculate->incubate read_mic Determine MICs for each drug alone and for each combination incubate->read_mic calc_fici Calculate FICI = (MIC A_combo / MIC A_alone) + (MIC B_combo / MIC B_alone) read_mic->calc_fici interpret Interpret Interaction (Synergy, Indifference, or Antagonism) calc_fici->interpret end End interpret->end Itraconazole_Synergy_Mechanisms cluster_fungus Antifungal Action cluster_cancer Anticancer Action cluster_calcium Synergy with Calcium Channel Blockers ITZ_Fungus Itraconazole Ergosterol Ergosterol Synthesis ITZ_Fungus->Ergosterol Inhibits Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains ITZ_Cancer Itraconazole Hedgehog Hedgehog Pathway (SMO) ITZ_Cancer->Hedgehog Inhibits Angiogenesis Angiogenesis (VEGFR2) ITZ_Cancer->Angiogenesis Inhibits Tumor Tumor Growth Hedgehog->Tumor Promotes Angiogenesis->Tumor Promotes Chemo Chemotherapeutic Agents Chemo->Tumor Inhibits ITZ_Ca Itraconazole Fungal_Survival Fungal Stress Response & Survival ITZ_Ca->Fungal_Survival Inhibits CCB Calcium Channel Blockers (e.g., Verapamil) Ca_Homeostasis Fungal Calcium Homeostasis CCB->Ca_Homeostasis Disrupts Efflux Drug Efflux Pumps CCB->Efflux May Inhibit Ca_Homeostasis->Fungal_Survival Regulates

References

Validation

Evaluating the Post-Antifungal Effect of Itraconazole in Comparison to Other Azoles: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the pharmacodynamic properties of antifungal agents is crucial for optimizing therapeutic strategies. The post-antifungal effect (PAFE), the...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacodynamic properties of antifungal agents is crucial for optimizing therapeutic strategies. The post-antifungal effect (PAFE), the persistent suppression of fungal growth after limited exposure to an antifungal agent, is a key parameter in this assessment. This guide provides a comparative evaluation of the PAFE of Itraconazole against other commonly used azoles, supported by experimental data and detailed methodologies.

Comparative Analysis of Post-Antifungal Effect

The duration of the post-antifungal effect varies significantly among different azoles and is dependent on the fungal species being targeted. The following table summarizes key findings from comparative studies.

Antifungal AgentFungal SpeciesPAFE Duration (in vivo)PAFE (in vitro)Reference
Itraconazole Candida albicans10.5 hoursExhibited a higher PAFE index than Fluconazole.[1][2]
Aspergillus fumigatusNot ReportedNo measurable PAFE observed.[3]
Fluconazole Candida albicans10 hoursExhibited a lower PAFE index than Itraconazole and Miconazole.[1] A study reported little to no PAFE.[4][2]
Ketoconazole Candida albicans11.2 hoursA marginal PAFE was observed.[4][2]
Miconazole Candida spp.Not ReportedExhibited a higher PAFE index than Fluconazole.[1]

Experimental Protocols for PAFE Determination

Accurate determination of the PAFE is essential for comparing the pharmacodynamic profiles of antifungal drugs. The following are detailed methodologies for key experiments cited in the literature.

In Vitro PAFE Determination using Turbidometric Assessment (Candida spp.)

This method relies on the automated measurement of fungal growth by monitoring changes in optical density over time.

  • Inoculum Preparation: Candida strains are subcultured on Sabouraud dextrose agar (B569324) (SDA) plates at 37°C for 24 hours prior to testing. A starting inoculum of approximately 10⁶ colony-forming units (CFU)/mL is prepared in RPMI 1640 medium.[2]

  • Drug Exposure: The fungal suspension is exposed to the desired concentrations of the azole antifungals (typically multiples of the minimum inhibitory concentration, MIC) for a defined period (e.g., 1 hour). A drug-free control is run in parallel.[2]

  • Drug Removal: After the exposure period, the antifungal agent is removed by washing the fungal cells multiple times with a sterile buffer solution (e.g., phosphate-buffered saline, PBS) through centrifugation and resuspension.[2]

  • Regrowth Monitoring: The washed fungal pellets are resuspended in fresh RPMI 1640 medium and transferred to a microtiter plate. The plate is incubated in a spectrophotometric incubator that measures the optical density of the cultures at regular intervals (e.g., every 15-30 minutes) for a specified duration (e.g., 8-18 hours).[2]

  • PAFE Calculation: The PAFE is calculated as the difference in the time it takes for the drug-exposed culture and the control culture to reach a predetermined level of turbidity (e.g., an absorbance of 0.05).[4]

In Vitro PAFE Determination in Molds (Aspergillus spp.)

Due to the filamentous growth of molds, traditional viable count methods are not feasible. Optical density measurements provide a suitable alternative.

  • Inoculum Preparation: Conidia from Aspergillus isolates are prepared in RPMI 1640 broth buffered with MOPS to a pH of 7.0.[3][5]

  • Drug Exposure: Conidia are exposed to various concentrations of the azole antifungals (e.g., 0.25x, 1x, and 4x MIC) for different durations (e.g., 1, 2, and 4 hours) at 37°C.[3][5] A drug-free control is included.

  • Drug Removal: Following exposure, the conidia are washed three times in saline to remove the drug.[3][5]

  • Regrowth Monitoring: The exposed and control conidia are then inoculated into microtiter plates and incubated at 37°C for 48 hours in a spectrophotometer reader. The optical density is measured automatically at short intervals (e.g., every 10 minutes) to generate growth curves.[3][5]

  • PAFE Quantification: The PAFE is quantified by comparing the time it takes for the drug-exposed conidia to reach specific points on the growth curve (e.g., the first significant increase in OD, 20% of maximal growth, and 50% of maximal growth) with the time it takes for the control culture to reach the same points. The PAFE is calculated using the formula: T − C, where T is the time for the treated culture and C is the time for the control culture.[3]

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in PAFE evaluation and the mechanism of action of azole antifungals, the following diagrams are provided.

Experimental_Workflow_for_PAFE_Determination cluster_prep Preparation cluster_exposure Exposure cluster_removal Drug Removal cluster_regrowth Regrowth & Analysis Inoculum Fungal Inoculum (Candida or Aspergillus) Exposure Incubate Fungi with Antifungal (e.g., 1h) Inoculum->Exposure Control Incubate Fungi without Antifungal (Control) Inoculum->Control Drug_Sol Azole Antifungal Solutions Drug_Sol->Exposure Wash Wash Fungi to Remove Drug Exposure->Wash Incubate Incubate in Fresh Medium Wash->Incubate Monitor Monitor Growth (Optical Density) Incubate->Monitor Calculate Calculate PAFE: T(treated) - T(control) Monitor->Calculate

Fig. 1: Experimental workflow for PAFE determination.

Azole_Signaling_Pathway Azole Azole Antifungal (e.g., Itraconazole) Erg11 Lanosterol (B1674476) 14-α-demethylase (ERG11) Azole->Erg11 Inhibits Ergosterol (B1671047) Ergosterol Erg11->Ergosterol Blocks conversion ToxicSterols Accumulation of Toxic Methylated Sterols Erg11->ToxicSterols Leads to Lanosterol Lanosterol Lanosterol->Erg11 Membrane Fungal Cell Membrane Ergosterol->Membrane Essential for integrity & function ToxicSterols->Membrane Disrupts membrane GrowthInhibition Fungal Growth Inhibition ToxicSterols->GrowthInhibition VATPase Vacuolar H+-ATPase (V-ATPase) Dysfunction Membrane->VATPase Ergosterol depletion impairs function IonHomeostasis Disrupted Ion Homeostasis (pH, Ca2+) VATPase->IonHomeostasis IonHomeostasis->GrowthInhibition

Fig. 2: Azole antifungal mechanism of action.

Mechanism of Action and Downstream Effects

Azole antifungals, including Itraconazole, exert their primary effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[6] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[7][8]

The inhibition of lanosterol 14-α-demethylase leads to two major downstream consequences:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the structure and function of the fungal cell membrane.[7][8] This includes impairing the function of the vacuolar H+-ATPase (V-ATPase), which is crucial for maintaining intracellular pH and ion homeostasis.[3][7] The disruption of these processes ultimately contributes to the fungistatic activity of azoles.[3]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway results in the accumulation of methylated sterol precursors, such as lanosterol.[5][9] These toxic intermediates can integrate into the fungal membrane, further disrupting its structure and function and contributing to the inhibition of fungal growth.[5][9]

The duration of the PAFE is influenced by how quickly the fungal cell can recover from these insults after the removal of the drug. The differences observed in the PAFE among various azoles may be attributed to their differing affinities for the target enzyme, their ability to accumulate within the fungal cell, and the specific downstream effects they elicit in different fungal species.

References

Safety & Regulatory Compliance

Safety

Orungal® (Itraconazole) Disposal Protocol for Laboratory Environments

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals The proper disposal of Orungal® (itraconazole), a potent antifungal agent, is a critical component of laboratory safety and envi...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper disposal of Orungal® (itraconazole), a potent antifungal agent, is a critical component of laboratory safety and environmental responsibility. Due to its potential ecotoxicity, Orungal and all associated materials must be managed as hazardous waste.[1] Adherence to the following procedures is mandatory to ensure compliance with federal, state, and local regulations and to foster a culture of safety and environmental stewardship.

Waste Stream Management and Disposal Procedures

All waste generated from research activities involving Orungal® must be segregated at the point of generation and disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Step 1: Waste Identification and Segregation

Proper segregation is the foundational step in safe disposal. Different waste streams require distinct containment and disposal pathways. At no point should Orungal®-contaminated waste be mixed with non-hazardous laboratory trash or discharged into the sanitary sewer.

Waste TypeDescriptionRecommended Container
Unused/Expired Orungal® Pure itraconazole (B105839) powder, capsules, or oral solution that is expired, off-specification, or no longer needed.Black RCRA Hazardous Waste Container
Contaminated Solid Waste Items grossly contaminated with Orungal®, such as weighing papers, absorbent pads from spill cleanup, and PPE.Black RCRA Hazardous Waste Container
Contaminated Lab Consumables Disposable items with trace contamination, including pipette tips, vials, and culture plates.Blue Pharmaceutical Waste Container (or as per EHS guidance)
Contaminated Liquid Waste Stock solutions, experimental dilutions, and spent cell culture media containing Orungal®.Labeled, leak-proof hazardous liquid waste container
Contaminated Sharps Needles, syringes, and glass Pasteur pipettes used for preparing or administering Orungal® solutions.Puncture-resistant sharps container for hazardous waste
Decontaminated "Empty" Containers Original Orungal® containers that have been triple-rinsed.Regular Trash (after label removal/defacement)
Step 2: Containerization and Labeling

Proper containerization and labeling are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and are essential for the safety of all personnel handling the waste.

  • Hazardous Waste Containers : Use only approved, chemically compatible, and leak-proof containers for all Orungal® waste streams. For solid and liquid hazardous waste, black and blue containers are commonly used, respectively.[2]

  • Labeling : As soon as waste is first added, affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "Itraconazole" (Orungal®)

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Toxic")

    • The date accumulation started

  • Container Management : Keep waste containers securely closed except when adding waste. Store containers in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be under the control of laboratory personnel and away from general work areas.

Step 3: Waste Disposal
  • Scheduled Pick-up : Once a waste container is full, or if waste has been accumulated for the maximum allowable time per institutional policy, arrange for a pick-up by your institution's EHS department.

  • Regulatory Compliance : Orungal® (itraconazole) is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, due to its documented toxicity to aquatic organisms, it must be managed as a hazardous waste.[1] Your institution's EHS department will make the final waste determination and assign the appropriate waste codes for disposal, which is typically incineration for pharmaceuticals.[3]

Experimental Protocols: Decontamination

Decontamination of Non-Disposable Laboratory Equipment

Equipment that has come into direct contact with Orungal® must be thoroughly decontaminated to prevent cross-contamination and ensure safety.

  • Initial Cleaning : Remove any visible Orungal® powder or solution by carefully wiping the surfaces with absorbent pads moistened with a suitable solvent (e.g., 70% ethanol).

  • Detergent Wash : Wash the equipment with a laboratory-grade detergent and water.

  • Solvent Rinse : Rinse the equipment with a solvent in which itraconazole is soluble (e.g., methylene (B1212753) chloride), collecting the rinsate as hazardous liquid waste.

  • Final Rinse : Perform a final rinse with deionized water.

  • Drying : Allow the equipment to air dry completely before storage or reuse.

Decontamination of "Empty" Orungal® Containers

Original containers of Orungal® must be triple-rinsed before they can be disposed of as non-hazardous waste.

  • First Rinse : Add a small amount of a suitable solvent (e.g., 70% ethanol) to the empty container. Secure the cap and shake vigorously. Empty the rinsate into the hazardous liquid waste container.

  • Second and Third Rinses : Repeat the rinsing process two more times, collecting the rinsate each time.

  • Container Disposal : After the third rinse, allow the container to air dry. Deface or remove the original label and dispose of the container in the regular trash.

Mandatory Visualizations

Orungal_Disposal_Workflow Orungal® (Itraconazole) Waste Disposal Workflow cluster_waste_type Identify Waste Type cluster_containment Segregate and Contain start Orungal® Waste Generated solid_waste Solid Waste (Unused drug, contaminated PPE, consumables) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, media, rinsate) start->liquid_waste Is it liquid? sharps_waste Sharps Waste (Needles, contaminated glass) start->sharps_waste Is it a sharp? black_bin Black RCRA Bin (Grossly Contaminated Solids) solid_waste->black_bin Grossly Contaminated blue_bin Blue Pharmaceutical Bin (Trace Contaminated Consumables) solid_waste->blue_bin Trace Contaminated liquid_container Hazardous Liquid Container liquid_waste->liquid_container sharps_container Hazardous Sharps Container sharps_waste->sharps_container label_waste Label Container with: - 'Hazardous Waste' - 'Itraconazole' - Hazard Info - Accumulation Date black_bin->label_waste blue_bin->label_waste liquid_container->label_waste sharps_container->label_waste store_waste Store in Satellite Accumulation Area (SAA) label_waste->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup disposal Final Disposal via Licensed Contractor (Typically Incineration) ehs_pickup->disposal

Caption: Orungal® (Itraconazole) Waste Disposal Workflow in a Laboratory Setting.

This comprehensive guide provides the necessary framework for the safe and compliant disposal of Orungal®. Always consult your institution's specific policies and EHS department for guidance.

References

Handling

Essential Safety and Logistical Information for Handling Orungal (Itraconazole)

This document provides comprehensive guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal plans for Orungal (active ingredient: itraconazole). The information is intended for r...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal plans for Orungal (active ingredient: itraconazole). The information is intended for researchers, scientists, and drug development professionals to ensure personal safety and minimize occupational exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial when handling Orungal, which may present risks such as skin and eye irritation, respiratory irritation, and potential reproductive toxicity.[1][2] Adherence to the following recommendations, summarized from safety data sheets and general laboratory safety guidelines, is essential.

PPE CategorySpecificationPurpose
Hand Protection Double gloving with powder-free, chemical-resistant gloves (e.g., nitrile or Viton™).[1][3] Change outer glove immediately upon contamination or at regular intervals.[4]Prevents skin contact and absorption of the agent.[3]
Eye/Face Protection Safety goggles with side shields or a full-face shield.[3][5]Protects against splashes, aerosols, and airborne particles.[3]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3][6]Prevents contamination of personal clothing and skin.[3]
Respiratory Protection An N95 respirator or higher, particularly when handling the powdered form or if there is a risk of generating aerosols.[3][7]Prevents inhalation of the agent.[3]
Foot Protection Closed-toe shoes and disposable shoe covers.[3]Protects against spills and contamination of personal footwear.[3]

Experimental Protocols: Handling and Disposal Procedures

Handling Orungal in a Laboratory Setting:

  • Preparation:

    • Conduct all work in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.[7][8]

    • Assemble all necessary materials and equipment before starting to reduce movement within the designated area.[9]

    • Don all required PPE as specified in the table above before handling the compound.[3]

  • Handling the Compound:

    • When working with the solid (powder) form of itraconazole, handle it gently to avoid creating dust clouds.[4][9]

    • If preparing a solution, add the solvent to the powder slowly to prevent splashing.[9]

    • Keep containers of Orungal tightly closed when not in use.[1][10]

    • Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[4]

  • Post-Handling:

    • Decontaminate all work surfaces and equipment after use.[3]

    • Remove PPE in the correct order to prevent self-contamination (e.g., outer gloves, gown, inner gloves).[3]

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][10]

Disposal Plan:

Orungal (itraconazole) and its containers must be disposed of as hazardous waste.[4][5] Do not dispose of it in the regular trash or pour it down the drain.[5]

  • Contaminated PPE:

    • Place all used disposable PPE, including gloves, gowns, and shoe covers, into a designated and clearly labeled hazardous waste container for incineration.[3]

  • Contaminated Labware:

    • Dispose of items such as pipette tips and tubes that have come into contact with Orungal in a sealed and labeled hazardous waste container.[3]

  • Liquid Waste:

    • Collect all liquid waste containing Orungal in a clearly labeled, sealed, and chemical-resistant waste container.[3]

  • Solid Waste:

    • Collect unused or waste Orungal powder in a suitable, labeled container for disposal.[4]

  • Final Disposal:

    • All hazardous waste must be disposed of in accordance with local, regional, and national regulations.[5] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[9]

Workflow for Handling Orungal

Orungal_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare designated work area (e.g., fume hood) gather_materials Gather all necessary materials and equipment prep_area->gather_materials don_ppe Don all required PPE gather_materials->don_ppe handle_compound Handle Orungal (powder or solution) don_ppe->handle_compound Proceed to handling decontaminate Decontaminate work surfaces and equipment handle_compound->decontaminate After experiment dispose_waste Dispose of all waste as hazardous material handle_compound->dispose_waste During & after handling doff_ppe Remove PPE correctly decontaminate->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands wash_hands->dispose_waste

Caption: Workflow for the safe handling and disposal of Orungal.

References

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